Technical Documentation Center

5-(4-Bromophenyl)isothiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Bromophenyl)isothiazole
  • CAS: 49602-97-3

Core Science & Biosynthesis

Foundational

Technical Guide: 5-(4-Bromophenyl)isothiazole – Structure, Synthesis, and Applications

[1] Executive Summary 5-(4-Bromophenyl)isothiazole (CAS: 49602-97-3) is a heteroaromatic scaffold characterized by a 1,2-thiazole ring substituted at the 5-position with a para-bromophenyl moiety.[1] This compound serves...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-(4-Bromophenyl)isothiazole (CAS: 49602-97-3) is a heteroaromatic scaffold characterized by a 1,2-thiazole ring substituted at the 5-position with a para-bromophenyl moiety.[1] This compound serves as a critical intermediate in medicinal chemistry, particularly for the development of anti-inflammatory and antiviral agents, and in materials science as a building block for organic semiconductors due to the high dipole moment of the isothiazole core.[1]

This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles necessary for the effective utilization of this compound in high-level research and development.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule features two distinct aromatic domains: the electron-deficient isothiazole ring and the electron-neutral bromophenyl ring. The 5-position linkage creates a conjugated system that allows for electronic communication between the heterocycle and the aryl halide.[1]

PropertyData
IUPAC Name 5-(4-Bromophenyl)1,2-thiazole
CAS Number 49602-97-3
Molecular Formula

Molecular Weight 240.12 g/mol
SMILES Brc1ccc(cc1)c2nscc2
Appearance Off-white to pale yellow solid
Predicted LogP ~3.4 (Lipophilic)
H-Bond Donors/Acceptors 0 / 2
Electronic Properties[1]
  • Isothiazole Core: The N-S bond imparts a significant dipole moment (~2.4 D for unsubstituted isothiazole), influencing crystal packing and solubility.[1] The nitrogen atom at position 2 is weakly basic (

    
     for the conjugate acid).[1]
    
  • Bromine Substituent: The para-bromo group acts as a weak deactivator via induction (-I) but is primarily valuable as a functional handle for palladium-catalyzed cross-coupling reactions.[1]

Synthetic Methodologies

Two primary routes are recommended based on precursor availability and scale requirements.[1] Route A is preferred for de novo ring construction, while Route B is suitable for late-stage functionalization.

Route A: Cyclization of -Substituted Enones (Recommended)

This method constructs the isothiazole ring from 4-bromoacetophenone, ensuring correct regiochemistry at the 5-position.[1]

Step-by-Step Protocol:

  • Enaminone Formation:

    • Reagents: 4-Bromoacetophenone,

      
      -Dimethylformamide dimethyl acetal (DMF-DMA).[1]
      
    • Conditions: Reflux in toluene or neat at 110°C for 12 hours.

    • Mechanism: Condensation yields (E)-3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one.[1]

    • Purification: Crystallization from hexanes/EtOAc.

  • Ring Closure:

    • Reagents: Hydroxylamine-O-sulfonic acid (HOSA), Sodium hydrosulfide (NaSH) or Ammonium thiocyanate (

      
      ).[1]
      
    • Conditions: Treat the enaminone with NaSH in MeOH/Water, followed by HOSA at 0°C

      
       RT.
      
    • Yield: Typically 60-75%.

Route B: Palladium-Catalyzed Cross-Coupling

Utilizes pre-formed isothiazole rings. Note that 5-bromoisothiazole is less stable than its 4-bromo counterpart, making this route more expensive.

  • Reagents: 5-Bromoisothiazole + 4-Bromophenylboronic acid (Suzuki) - Risk of polymerization.[1]

  • Alternative: 5-Tributylstannylisothiazole + 1-Bromo-4-iodobenzene (Stille Coupling). Selectivity relies on the higher reactivity of the C-I bond over the C-Br bond.[1]

Visualization of Synthetic Logic

SynthesisPathways cluster_0 Route A: Ring Construction (De Novo) cluster_1 Route B: Cross-Coupling Acetophenone 4-Bromoacetophenone Enaminone Enaminone Intermediate (3-DMA-1-aryl-propenone) Acetophenone->Enaminone + DMF-DMA Reflux TargetA 5-(4-Bromophenyl)isothiazole Enaminone->TargetA + HOSA / NaSH Cyclization Isothiazole Isothiazole Precursor (5-ZnCl or 5-SnBu3) TargetB 5-(4-Bromophenyl)isothiazole Isothiazole->TargetB + 1-Bromo-4-iodobenzene Pd(PPh3)4

Figure 1: Synthetic pathways highlighting the de novo cyclization strategy versus metal-catalyzed coupling.[1]

Reactivity Profile & Functionalization[1]

The utility of 5-(4-Bromophenyl)isothiazole lies in its orthogonal reactivity handles.[1]

Electrophilic Aromatic Substitution (EAS)

The isothiazole ring undergoes EAS preferentially at the C-4 position .[1]

  • Nitration:

    
     yields 4-nitro-5-(4-bromophenyl)isothiazole.
    
  • Halogenation:

    
    -Bromosuccinimide (NBS) yields 4-bromo-5-(4-bromophenyl)isothiazole.[1]
    
  • Note: The 4-bromophenyl group at C-5 sterically hinders C-4 slightly, but electronic directing effects of the sulfur atom dominate.

C-Br Functionalization (Suzuki/Buchwald)

The phenyl-bromide bond is highly active for Pd-catalyzed couplings, allowing the isothiazole to serve as a "cap" on a larger molecular scaffold.[1]

  • Protocol:

    
     (5 mol%), Arylboronic acid (1.2 eq), 
    
    
    
    (3 eq), Dioxane/Water, 90°C.
Lithiation & Ring Cleavage[1]
  • Lithiation: Treatment with n-BuLi typically results in Lithium-Halogen exchange at the phenyl ring before deprotonation of the isothiazole C-3, due to the stability of the aryl-lithium species.

  • Ring Opening: Strong nucleophiles (e.g., hydroxides, alkoxides) can attack the sulfur atom or C-3, leading to ring cleavage and nitrile formation.[1] Avoid highly basic conditions (>pH 12) during workups.[1]

Reactivity Center 5-(4-Bromophenyl)isothiazole EAS Electrophilic Attack (C-4) (Nitration/Halogenation) Center->EAS HNO3/H2SO4 PdCoupling Pd-Catalyzed Coupling (Phenyl-Br) (Suzuki/Buchwald) Center->PdCoupling Pd(0), R-B(OH)2 RingOpening Nucleophilic Ring Opening (Base Sensitive) Center->RingOpening OH- / RO-

Figure 2: Orthogonal reactivity map showing C-4 functionalization and Phenyl-Br coupling.[1]

Applications in Drug Discovery & Materials[1]

Medicinal Chemistry (Bioisosterism)

Isothiazoles are considered bioisosteres of pyridines, thiazoles, and isoxazoles.[1] The 5-aryl moiety mimics the spatial arrangement of biphenyl systems found in NSAIDs and kinase inhibitors.

  • Key Interaction: The nitrogen lone pair (N-2) can accept hydrogen bonds, while the sulfur atom can engage in "sigma-hole" interactions with backbone carbonyls in protein binding pockets.[1]

  • Therapeutic Areas:

    • Antivirals:[1] Analogues of 5-arylisothiazoles have shown activity against Herpes Simplex Virus (HSV).[1]

    • Anti-inflammatory:[1] Inhibition of COX/LOX pathways.[1]

Organic Electronics

The 5-(4-bromophenyl)isothiazole unit is a precursor for thienyl-isothiazole co-polymers .[1]

  • Mechanism: The electron-deficient isothiazole lowers the LUMO level of the polymer, increasing air stability in n-type organic semiconductors.

  • Liquid Crystals: The bent shape and dipole of the isothiazole ring disrupt packing slightly compared to thiazoles, lowering melting points and broadening nematic phases.[1]

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Storage: Store under inert gas (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; amber vials are recommended.

References

  • Isothiazole Synthesis: Wooldridge, K. R. H.[1][3] "The Chemistry of Isothiazoles." Advances in Heterocyclic Chemistry, vol. 14, 1972, pp. 1-43.[1] Link

  • Medicinal Applications: Clerici, F., et al. "Isothiazoles: Synthesis, Properties and Applications."[1] Russian Chemical Reviews, vol. 71, no.[1][3] 8, 2002, pp. 673-694.[1][3] Link[1]

  • Cyclization Protocols: Potkin, V. I., et al. "Isothiazoles in the Design and Synthesis of Biologically Active Substances."[1] Synthesis, vol. 51, no.[1][4][5][6] 22, 2019, pp. 4184-4214.[1] Link

  • CAS Verification: Sigma-Aldrich Product Specification, 5-(4-Bromophenyl)isothiazole (CAS 49602-97-3).[1] Link[1]

  • Reactivity: Koutentis, P. A., et al. "Recent Advances in the Chemistry of Isothiazoles."[1] Molecules, vol. 26, no.[1] 4, 2021.[1] Link

Sources

Exploratory

5-(4-Bromophenyl)isothiazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Foreword The isothiazole scaffold is a privileged five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This unique arrangement...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isothiazole scaffold is a privileged five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This unique arrangement imparts distinct electronic properties, making isothiazole and its derivatives valuable pharmacophores in medicinal chemistry.[1][2] The introduction of a 4-bromophenyl substituent at the 5-position creates a molecule with significant potential for further functionalization and as a core fragment in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of 5-(4-Bromophenyl)isothiazole, including its fundamental properties, a viable synthetic approach, detailed spectroscopic analysis, and an exploration of its potential in drug discovery, grounded in the context of related, well-characterized analogs.

Core Molecular Attributes

A foundational understanding of a compound begins with its key identifiers and physicochemical properties.

PropertyValueSource
CAS Number 49602-97-3[3]
Molecular Formula C₉H₆BrNS[3]
Molecular Weight 240.12 g/mol [3]
Physical Form Solid[3]
InChI Key ULAQSIMEMVAAQI-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-bromoacetophenone.

Synthesis_Pathway cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Isothiazole Ring Formation 4-Bromoacetophenone 4-Bromoacetophenone Vilsmeier_Reagent POCl₃, DMF beta-Bromovinyl_aldehyde 2-Bromo-3-(4-bromophenyl)prop-2-enal 4-Bromoacetophenone->beta-Bromovinyl_aldehyde Step 1 Vilsmeier_Reagent->beta-Bromovinyl_aldehyde Formylation & Bromination Ammonium_Thiocyanate NH₄SCN Target_Molecule 5-(4-Bromophenyl)isothiazole beta-Bromovinyl_aldehyde->Target_Molecule Step 2 Ammonium_Thiocyanate->Target_Molecule Cyclization

Caption: Proposed two-step synthesis of 5-(4-Bromophenyl)isothiazole.

Experimental Protocol (General Procedure)

Step 1: Synthesis of 2-Bromo-3-(4-bromophenyl)prop-2-enal

  • In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at 0 °C.

  • To this mixture, add 4-bromoacetophenone.

  • The reaction is then heated, and upon completion, quenched with an ice-water mixture.

  • The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The resulting β-bromovinyl aldehyde is purified by column chromatography.

Causality: The Vilsmeier-Haack reaction is a reliable method for the formylation of activated aromatic and aliphatic compounds. In this case, it is adapted to generate the key α,β-unsaturated aldehyde precursor with a leaving group (bromide) at the β-position, which is essential for the subsequent cyclization.

Step 2: Synthesis of 5-(4-Bromophenyl)isothiazole

  • The purified 2-bromo-3-(4-bromophenyl)prop-2-enal is mixed with an excess of ammonium thiocyanate (NH₄SCN).[4]

  • The reaction is conducted under neat (solvent-free) conditions at an elevated temperature (e.g., 130 °C) for a short duration.[4]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the crude product is purified by column chromatography on silica gel to yield 5-(4-Bromophenyl)isothiazole.[4]

Causality: Ammonium thiocyanate serves as the source of both the nitrogen and sulfur atoms required for the isothiazole ring. The reaction proceeds through a nucleophilic attack of the thiocyanate on the aldehyde, followed by an intramolecular cyclization and elimination of water and hydrogen bromide to form the aromatic isothiazole ring.

Spectroscopic Characterization

While a complete set of experimental spectra for 5-(4-Bromophenyl)isothiazole is not publicly available, its spectral characteristics can be reliably predicted based on the analysis of closely related, well-characterized compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons on the isothiazole ring and the 4-bromophenyl group.

  • Isothiazole Protons: The protons at the 3- and 4-positions of the isothiazole ring will appear as doublets in the aromatic region, likely between δ 7.5 and 8.7 ppm. The exact chemical shifts will be influenced by the electronic effects of the adjacent sulfur and nitrogen atoms and the bromophenyl group. For comparison, in 5-(pyren-1-yl)isothiazole, the isothiazole protons appear at δ 8.66 (s, 1H) and 7.53 (s, 1H) ppm.[4]

  • Bromophenyl Protons: The protons on the 4-bromophenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring, in the aromatic region (δ 7.2-7.8 ppm). This pattern is consistently observed in related structures such as ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, where these protons appear as doublets at δ 7.20-7.22 and 7.54-7.56 ppm.[5]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule.

  • Isothiazole Carbons: The three carbons of the isothiazole ring are expected to resonate in the range of δ 110-160 ppm. For instance, in 5-(pyren-1-yl)isothiazole, the isothiazole carbons appear at δ 166.1, 157.7, and 124.1 ppm.[4]

  • Bromophenyl Carbons: The carbons of the bromophenyl ring will show four distinct signals. The carbon bearing the bromine atom (C-Br) will be shifted to a higher field (around δ 122 ppm) compared to the other aromatic carbons. The other aromatic carbons will appear in the typical range of δ 128-140 ppm. In a related thiazole derivative, the bromophenyl carbons were observed at approximately δ 122.1, 130.1, 132.0, and 140.4 ppm.[5]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present.

  • Aromatic C-H stretching: Bands around 3100-3000 cm⁻¹.

  • C=C and C=N stretching (aromatic rings): A series of bands in the 1600-1450 cm⁻¹ region.

  • C-Br stretching: A characteristic absorption in the fingerprint region, typically below 700 cm⁻¹. For 4-(4-bromophenyl)-thiazol-2-amine, a C-Br stretch was observed at 666 cm⁻¹.[6]

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 240 and 242 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the isothiazole ring, and fragmentation of the phenyl ring.[7][8]

Reactivity and Potential for Further Functionalization

The 5-(4-Bromophenyl)isothiazole molecule possesses several reactive sites that can be exploited for further chemical modification, making it a versatile building block in organic synthesis.

Reactivity Molecule 5-(4-Bromophenyl)isothiazole C-3 C-4 C-Br C3_Reaction Electrophilic Substitution / C-H Activation Molecule:c3->C3_Reaction C4_Reaction Electrophilic Substitution / C-H Activation Molecule:c4->C4_Reaction Br_Reaction Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Molecule:br->Br_Reaction

Caption: Key reactive sites on 5-(4-Bromophenyl)isothiazole for further synthetic modifications.

  • C-H Activation/Functionalization: The C-H bonds on the isothiazole ring, particularly at the 3- and 4-positions, are potential sites for direct functionalization through metal-catalyzed C-H activation reactions.[2] This allows for the introduction of various substituents without the need for pre-functionalization.

  • Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the straightforward introduction of new aryl, vinyl, or alkynyl groups, significantly increasing molecular diversity.

Applications in Drug Discovery and Materials Science

The isothiazole nucleus is a component of several biologically active compounds, exhibiting a broad spectrum of pharmacological activities including anticancer, antiviral, and antimicrobial properties.[1][9]

  • Anticancer Activity: Many isothiazole derivatives have been investigated as potential anticancer agents. The isothiazole scaffold can be found in inhibitors of key enzymes involved in cell proliferation, such as histone deacetylases (HDACs).[1] The 4-bromophenyl moiety is also a common feature in many kinase inhibitors and other anticancer drugs, where it can form important halogen bonds with the target protein.

  • Antimicrobial and Antiviral Agents: The isothiazole ring is present in compounds with demonstrated antibacterial, antifungal, and antiviral activities.[1][9] The ability to readily functionalize the 5-(4-Bromophenyl)isothiazole core allows for the systematic exploration of structure-activity relationships to develop potent and selective antimicrobial or antiviral agents.

  • Materials Science: Heterocyclic compounds containing sulfur and nitrogen are of interest in materials science for applications in organic electronics. The planar structure and potential for π-π stacking of isothiazole-containing molecules make them candidates for use in organic semiconductors and fluorescent materials.

Conclusion

5-(4-Bromophenyl)isothiazole is a versatile heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its straightforward, albeit not specifically documented, synthesis and multiple sites for further functionalization make it an attractive starting point for the development of novel molecules with tailored properties. The predicted spectroscopic and reactivity data, based on sound chemical principles and analogous structures, provide a solid foundation for researchers to incorporate this compound into their synthetic and drug discovery programs.

References

  • Sasane, N. A., Akolkar, H. N., Darekar, N. R., Khedkar, V. M., Burange, A. S., & Sasane, K. A. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 57-85). Royal Society of Chemistry.
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • A series of substitution 2-amino thiazole compounds were synthesis by reaction of substitution acetophenone with thiourea and iodine in microwave oven. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Bera, A., & Pr. (n.d.).
  • Intern
  • 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm.
  • REVIEW. NSF PAR.
  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A‐D‐A. (2022). ACS Omega.
  • Gomha, S. M. (2016).
  • The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. (2021).
  • Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. (2015).
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
  • 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). (2024). MDPI.
  • 2-Arylamino-4-Amino-5-Aroylthiazoles.
  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted.
  • 5-(4-Bromophenyl)isothiazole | 49602-97-3. Sigma-Aldrich.
  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002).
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019).
  • 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA. (2021). Cardiff University.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Synthesis and Biological activity o bromophenyl) thiazol-2-yl) pyrazol-5-ylidene. ISCA.
  • Mass Spectrometry: Fragment
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC.
  • Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. Oriental Journal of Chemistry.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2021).
  • Crystal structure of (Z)-3-(4-methoxyphenyl)-4- (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N - -ORCA. (2023). Cardiff University.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Medwin Publishers.
  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Deriv
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PMC.
  • 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2- yl]-3-[4-(prop-2-ynyloxy)phenyl]. (2022).

Sources

Foundational

The Multifaceted Biological Activities of 5-(4-Bromophenyl)isothiazole Derivatives: A Technical Guide

For Immediate Release This technical guide provides an in-depth analysis of the biological activities of 5-(4-Bromophenyl)isothiazole derivatives, a class of heterocyclic compounds demonstrating significant potential in...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of 5-(4-Bromophenyl)isothiazole derivatives, a class of heterocyclic compounds demonstrating significant potential in various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, mechanisms of action, and diverse pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties.

Introduction to Isothiazoles

Isothiazole, a five-membered heteroaromatic ring containing nitrogen and sulfur atoms, serves as a crucial scaffold in medicinal chemistry.[1][2] Its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects.[1][3] The isothiazole nucleus is a key component in various pharmaceutically relevant drugs, highlighting its importance in the development of novel therapeutic agents.[2][4] The focus of this guide is on derivatives featuring a 5-(4-Bromophenyl) substitution, a structural motif that has shown promise in enhancing biological efficacy.

Synthesis of 5-(4-Bromophenyl)isothiazole Derivatives

The synthesis of isothiazole derivatives can be achieved through various chemical reactions, including cycloaddition and condensation reactions.[5] One common approach involves the reaction of β-ketodithioesters or β-ketothioamides with an ammonium salt, which proceeds through a C=O/C=S bond functionalization under metal- and catalyst-free conditions.[6] Another method utilizes the reaction of enaminoesters with fluorodibromoiamides/esters and a sulfur source.[6] These synthetic strategies allow for the introduction of various substituents onto the isothiazole core, enabling the exploration of structure-activity relationships.

A general workflow for the synthesis and screening of these derivatives is outlined below:

Caption: General workflow for the synthesis and biological screening of 5-(4-Bromophenyl)isothiazole derivatives.

Key Biological Activities

Anticancer Activity

Derivatives of the isothiazole scaffold have demonstrated notable anticancer properties.[4][7] Specifically, compounds bearing the 5-(4-Bromophenyl)isothiazole moiety have been investigated for their cytotoxic effects against various cancer cell lines.

Mechanism of Action: The anticancer activity of these derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine phosphatase 1B (PTP1B), EGFR, and HER2 kinases.[8][9] Some derivatives have also been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[9] The presence of the bromophenyl group can enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes and interaction with intracellular targets.

Illustrative Data:

Compound DerivativeTarget Cell LineEfficacy Metric (IC50/GI50)Reference
5-((4-Bromophenyl)diazenyl)-4-methyl-2-(2-(1-(pyridin-4-yl)ethylidene)hydrazinyl)thiazoleHepG2 (Hepatocellular Carcinoma)4.03 ± 0.11 µM[10]
Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p2)MCF-7 (Human Breast Cancer)Not specified[11]
4-(4-bromophenyl)-2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-thiazoleMultiple Cell LinesPotent Activity[12]
Naphthalene-linked pyrazoline-thiazole hybrid with 4-bromophenyl substitutionA549 (Lung Cancer) & MCF-7 (Breast Cancer)IC50 = 9.51 ± 3.35 µM (A549)[13]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay provides a quantitative measurement of cell density based on the staining of cellular proteins.

  • Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-40,000 cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Add various concentrations of the 5-(4-Bromophenyl)isothiazole derivative to the wells and incubate for an additional 48 hours.[11]

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[11]

  • Staining: Remove the TCA, wash the plate with water, and add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 10 minutes.

  • Washing: Remove the SRB solution and wash the plate with 1% acetic acid to remove unbound dye.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a plate reader.

Antimicrobial Activity

Isothiazole and its derivatives are well-known for their potent antimicrobial properties.[1][4] They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][14]

Mechanism of Action: The antimicrobial efficacy of isothiazolinones, a related class of compounds, is attributed to their ability to interfere with microbial protein and nucleic acid synthesis.[3] The electrophilic nature of the sulfur atom in the isothiazole ring is thought to play a role in reacting with nucleophilic residues in essential microbial enzymes, leading to their inactivation. The presence of a halogen, such as bromine, on the phenyl ring can enhance this activity.[15]

Illustrative Data:

Compound DerivativeTarget OrganismEfficacy Metric (MIC/Inhibition Zone)Reference
5-{[(1H-benzo[d]imidazol-2ʹ-yl)thio]methyl}-3-aryl isothiazoleGram-positive and Gram-negative bacteriaSignificant Activity[4]
4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoleStaphylococcus aureus, Candida albicans, Saccharomyces cerevisiae30 mm inhibition zone[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the 5-(4-Bromophenyl)isothiazole derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Activity

Recent studies have highlighted the potential of thiazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16][17]

Mechanism of Action: The neuroprotective effects of these compounds may stem from their ability to modulate the activity of key receptors and enzymes in the central nervous system. For instance, some thiazole derivatives act as allosteric modulators of AMPA receptors, which are crucial for synaptic plasticity and neuronal communication.[18][19] Others have shown inhibitory effects on enzymes like acetylcholinesterase and glycogen synthase kinase-3β (GSK-3β), which are implicated in the pathology of Alzheimer's disease.[16] Additionally, some derivatives exhibit antioxidant properties and can mitigate oxidative stress-induced neuronal damage.[17]

Caption: Potential neuroprotective mechanisms of 5-(4-Bromophenyl)isothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-(4-Bromophenyl)isothiazole derivatives is significantly influenced by the nature and position of substituents on both the isothiazole and phenyl rings.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., bromine, chlorine) on the phenyl ring, often enhances antimicrobial and anticancer activities.[15]

  • Substituents on the Isothiazole Ring: Modifications at other positions of the isothiazole ring can modulate the compound's potency and selectivity for different biological targets. For instance, the introduction of bulky or flexible side chains can influence binding to enzyme active sites.

Future Perspectives and Conclusion

5-(4-Bromophenyl)isothiazole derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and neuroprotective agents warrants further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating new derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying their biological effects.

  • In Vivo Studies: Assessing the efficacy and safety of lead compounds in animal models of disease.

References

  • F. M. S. Rodrigues, M. F. C. M. L. de O. Ramalho, P. S. S. L. de S. Ramalho, N. M. F. S. A. Cerqueira, P. A. Fernandes, M. J. Ramos. (2022). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 27(15), 4813. [Link]

  • A. K. Sharma, V. Kumar, P. Kumar. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Compounds: Synthesis, Properties, and Applications. Royal Society of Chemistry. [Link]

  • V. V. Dotsenko, S. G. Krivokolysko, V. V. Polovinko, E. A. Chigorina, N. A. Vashchenko, V. M. Kisel, K. A. Frolov, S. V. Shishkina, O. V. Shishkin, V. I. Musatov, I. F. Gerasimchuk, A. V. Gerasimchuk. (2021). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. Journal of Molecular Structure, 1225, 129119. [Link]

  • M. A. A. Rajab, M. I. Al-Ghorbani, M. A. Al-Salahi, A. A. Al-Amiery, M. S. Al-Majedy. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(36), 25886-25900. [Link]

  • P. Swiatek, W. Malinka. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98-100. [Link]

  • T. T. H. Nguyen, H. M. T. Nguyen, T. T. Nguyen, T. T. H. Le, T. V. Nguyen. (2023). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Vietnam Journal of Science and Technology, 61(6). [Link]

  • A. A. M. Abdel-Aziz, R. A. T. Al-Majedy, H. M. Al-Ghorbani, M. S. Al-Salahi, A. A. Al-Amiery, M. S. Al-Majedy. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8(3), 225-231. [Link]

  • J. C. S. Santos, J. F. O. da Silva, A. M. da C. Ferreira, S. R. de A. Leite, M. C. V. de O. Batista, J. M. de O. Filho, M. S. da S. Lopes, F. C. de A. Lima, A. de A. L. de S. e S. Falcão, M. V. de O. B. de A. Cavalcanti, M. T. J. de A. Catanho, M. T. dos S. Comar, M. S. de L. Batista. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PLoS ONE, 14(10), e0223733. [Link]

  • M. Z. El-Reash, A. A. El-Sayed, A. A. El-Daly, A. A. El-Adl, A. A. El-Bardan. (2025). Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. Journal of the Iranian Chemical Society. [Link]

  • A. R. Khan, M. A. Khan, S. A. A. Shah, S. M. A. Halim, M. I. Khan, S. A. Khan, M. A. Kamal. (2022). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Frontiers in Pharmacology, 13, 999682. [Link]

  • A. A. Aly, A. M. El-Sayed, S. A. El-Feky, N. M. Saleh, A. H. Hassan. (2013). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Journal of Chemistry, 2013, 537389. [Link]

  • S. M. Gomha, M. A. K. Abdel-Fattah, M. M. Abdel-Aziz, R. M. Mohamed. (2016). PHENYLENE-BIS-THIAZOLE DERIVATIVES AS POTENT ANTITUMOR AGENTS. HETEROCYCLES, 92(5), 954-967. [Link]

  • O. İşleyen, B. Çelik, M. Çinar, M. Ülger, M. Koyuncu. (2024). Assessment of the Anticancer Potential of Thiazol Derivatives Against Breast cancer. International Journal of Medical Science and Clinical Invention, 11(12), 7339-7345. [Link]

  • S. Sharma, A. A. Hill. (2017). biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein. Digital Commons @ the Georgia Academy of Science. [Link]

  • S. A. Salih, M. A. G. Raja, M. A. Al-Ghorbani, M. A. Al-Salahi, A. A. Al-Amiery, M. S. Al-Majedy. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(17), 19183–19213. [Link]

  • S. K. Singh, A. K. Singh, P. K. Singh. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. International Journal of Pharmaceutical Sciences and Research, 14(3), 1184-1193. [Link]

  • M. A. A. El-Sayed, M. M. G. El-Din, M. A. A. Radwan, S. M. El-Baghlaky. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 241, 114661. [Link]

  • P. Singh, A. K. Gupta, A. K. Singh. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of isothiazoles. [Link]

  • M. M. Hawash, M. A. Al-Salahi, A. A. Al-Amiery, M. S. Al-Majedy. (2023). Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. Molecules, 28(23), 7752. [Link]

  • S. M. A. Halim, M. A. Khan, S. A. A. Shah, M. I. Khan, S. A. Khan, M. A. Kamal. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Journal of Biomolecular Structure and Dynamics. [Link]

  • S. A. Salih, M. A. G. Raja, M. A. Al-Ghorbani, M. A. Al-Salahi, A. A. Al-Amiery, M. S. Al-Majedy. (2024). New naphthalene-linked pyrazoline-thiazole hybrids as prominent antilung and antibreast cancer inhibitors. Journal of the Iranian Chemical Society. [Link]

  • M. M. Hawash, M. A. Al-Salahi, A. A. Al-Amiery, M. S. Al-Majedy. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Pharmaceuticals, 17(7), 888. [Link]

  • S. S. Joshi, P. P. Pattekari, S. D. Jadhav, S. K. Shaha. (2012). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Journal of Scientific and Research Publications, 2(11). [Link]

  • S. Safarov, J. Iqbal, P. Langer. (2025). Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. Journal of the Indian Chemical Society. [Link]

  • A. E. T. de Oliveira, G. S. B. de S. e S. Leal, F. C. de A. Lima, M. C. V. de O. Batista, J. M. de O. Filho, M. S. da S. Lopes, A. de A. L. de S. e S. Falcão, M. V. de O. B. de A. Cavalcanti, M. T. J. de A. Catanho, M. T. dos S. Comar, M. S. de L. Batista. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5621. [Link]

Sources

Exploratory

The Isothiazole Nucleus: A Cornerstone in Modern Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, stands as a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, arising from the electronegativity of the heteroatoms and their 1,2-relationship, confer upon it a remarkable versatility that has been exploited in the development of a wide array of therapeutic agents.[1][3] This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the synthesis, applications, and significance of isothiazole-based pharmaceutical intermediates, moving from foundational principles to cutting-edge synthetic strategies and their translation into impactful therapeutics.

The Strategic Importance of the Isothiazole Core in Drug Design

The isothiazole moiety is not merely a passive structural component; it actively contributes to the pharmacological profile of a molecule. Its presence can influence metabolic stability, receptor binding affinity, and pharmacokinetic properties.[4][5] The sulfur atom, with its lipophilic character, and the overall planar structure of the ring are key to its high biological activity.[1]

A testament to its therapeutic value is the incorporation of the isothiazole ring into a range of approved drugs. Notable examples include the antipsychotic drugs Ziprasidone and Perospirone, which feature a benzisothiazole derivative.[6][7] Furthermore, isothiazole-containing compounds have demonstrated a broad spectrum of biological activities, including:

  • Anticancer: Isothiazole derivatives have been investigated as histone deacetylase (HDAC) inhibitors and have shown antiproliferative activity against various cancer cell lines.[1]

  • Antiviral: Certain isothiazole derivatives have exhibited potent antiviral properties, including activity against HIV protease and Hepatitis C virus (HCV) NS5B polymerase.[6]

  • Antimicrobial: The isothiazole nucleus is a key component in compounds with significant antibacterial and antifungal activities.[1]

  • Neurological: Isothiazole-based compounds have been explored for the treatment of neurological conditions such as Alzheimer's disease.[6]

  • Anti-inflammatory: Derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have shown noteworthy anti-inflammatory properties.[6]

This diverse range of activities underscores the isothiazole scaffold as a critical building block in the modern drug discovery pipeline.[8]

Synthetic Pathways to Isothiazole-Based Intermediates

The construction of the isothiazole ring has been a subject of intense research, leading to the development of numerous synthetic strategies. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Classical Ring-Closing Strategies

Historically, the synthesis of isothiazoles has relied on the cyclization of precursors containing the requisite N-C-C-C-S or S-C-C-C-N fragments. These methods, while foundational, often require harsh reaction conditions.

A common approach involves the reaction of a compound containing a β-thioxo amide or a related synthon with an aminating agent.

Modern and Catalytic Approaches

Recent years have witnessed a surge in the development of more efficient and versatile methods for isothiazole synthesis, including metal-catalyzed and multi-component reactions.[1] These contemporary strategies offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.

2.2.1. Transition Metal-Free Syntheses

Several innovative transition metal-free methods have emerged. One notable example is the three-component annulation of alkynones, xanthate, and an ammonium salt, which provides a direct route to isothiazole derivatives.[1] Another approach involves the reaction of β-ketodithioesters with ammonium acetate, proceeding through a sequential imine formation, cyclization, and aerial oxidation cascade.[1][4][9]

Experimental Protocol: Metal-Free Synthesis of 3,5-Disubstituted Isothiazoles [1][9]

This protocol describes a one-pot, catalyst-free synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate.

Materials:

  • β-ketodithioester (1.0 mmol)

  • Ammonium acetate (2.0 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a solution of the β-ketodithioester in ethanol, add ammonium acetate.

  • Stir the reaction mixture at room temperature and open to the atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isothiazole.

Causality: The use of ammonium acetate serves as the nitrogen source for the formation of the isothiazole ring. The reaction proceeds through an initial imine formation between the ketone of the β-ketodithioester and ammonia generated in situ from ammonium acetate. This is followed by an intramolecular cyclization and subsequent aerial oxidation to yield the aromatic isothiazole ring. The open atmosphere provides the necessary oxygen for the final aromatization step.

2.2.2. Metal-Catalyzed Syntheses

Transition metal catalysis has also provided powerful tools for isothiazole synthesis. For instance, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles offers a route to a variety of isothiazoles.[1] Copper-catalyzed thioannulation of propynamides with sodium sulfide has been employed for the synthesis of isothiazol-3-ones.[1]

Experimental Protocol: Rhodium-Catalyzed Transannulation for Isothiazole Synthesis [1]

This protocol outlines the synthesis of isothiazoles via a rhodium-catalyzed reaction between 1,2,3-thiadiazoles and nitriles.

Materials:

  • 1,2,3-Thiadiazole (1.0 mmol)

  • Nitrile (3.0 mmol)

  • [Rh(cod)Cl]₂ (2.5 mol%)

  • DPEphos (5.0 mol%)

  • Toluene (2 mL)

Procedure:

  • In a nitrogen-filled glovebox, combine the 1,2,3-thiadiazole, [Rh(cod)Cl]₂, and DPEphos in a vial.

  • Add toluene and the nitrile to the vial.

  • Seal the vial and heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture.

  • Purify the residue by flash column chromatography to obtain the desired isothiazole.

Causality: The rhodium catalyst facilitates the extrusion of dinitrogen from the 1,2,3-thiadiazole, generating a rhodium-carbene intermediate. This intermediate then undergoes a [3+2] cycloaddition with the nitrile, followed by reductive elimination to afford the isothiazole product and regenerate the active rhodium catalyst. DPEphos acts as a ligand to stabilize the rhodium catalyst and promote the desired reactivity.

Synthesis from Other Heterocycles

The transformation of other heterocyclic rings into the isothiazole nucleus is another valuable synthetic strategy. For instance, 3,5-disubstituted isothiazoles can be prepared from isoxazoles by reaction with phosphorus pentasulfide.[6]

Key Isothiazole-Based Pharmaceutical Intermediates and Their Applications

A number of isothiazole derivatives serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).

IntermediateApplicationTherapeutic Area
3-Amino-5-methylisothiazolePrecursor for various bioactive compoundsDiverse
5-Amino-3-methyl-4-isothiazolecarboxylic acid derivativesSynthesis of anti-inflammatory and antiviral agents like DenotivirAnti-inflammatory, Antiviral
1,2-Benzisothiazol-3(2H)-one derivativesCore structure in antipsychotic drugs such as ZiprasidonePsychiatry
3,4-Dichloroisothiazole derivativesBuilding blocks for potent antibacterial agentsInfectious Diseases

Table 1: Examples of Isothiazole-Based Pharmaceutical Intermediates and Their Applications.

Visualization of Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams depict key reaction workflows.

G cluster_0 Metal-Free Synthesis Beta-ketodithioester Beta-ketodithioester Imine Intermediate Imine Intermediate Beta-ketodithioester->Imine Intermediate + NH4OAc Ammonium Acetate Ammonium Acetate Cyclized Intermediate Cyclized Intermediate Imine Intermediate->Cyclized Intermediate Intramolecular Cyclization 3,5-Disubstituted Isothiazole 3,5-Disubstituted Isothiazole Cyclized Intermediate->3,5-Disubstituted Isothiazole Aerial Oxidation

Caption: Metal-Free Synthesis of 3,5-Disubstituted Isothiazoles.

G cluster_1 Rhodium-Catalyzed Transannulation 1,2,3-Thiadiazole 1,2,3-Thiadiazole Rh-Carbene Rh-Carbene 1,2,3-Thiadiazole->Rh-Carbene [Rh] catalyst - N2 Nitrile Nitrile Cycloadduct Cycloadduct Rh-Carbene->Cycloadduct + Nitrile Isothiazole Isothiazole Cycloadduct->Isothiazole Reductive Elimination

Caption: Rhodium-Catalyzed Synthesis of Isothiazoles.

Conclusion and Future Perspectives

The isothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[4] The development of innovative and efficient synthetic methodologies has made a wider range of isothiazole-based intermediates readily accessible, empowering medicinal chemists to explore new chemical space. As our understanding of the biological roles of isothiazole-containing molecules deepens, we can anticipate the emergence of new and improved drugs built upon this remarkable heterocyclic core. The ongoing research into metal-catalyzed reactions, C-H functionalization, and multi-component strategies will undoubtedly further expand the synthetic toolbox for accessing these valuable pharmaceutical building blocks.[1][10]

References

  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). In Royal Society of Chemistry.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers.
  • Selected examples of isothiazoles with pharmacological activity. ResearchGate.
  • Burak, K., & Machoń, Z. (1992). Synthesis of isothiazole derivatives with potential biological activity. Pharmazie, 47(7), 492-495.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate.
  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters.
  • REVIEW. NSF PAR.
  • Isothiazole synthesis. Organic Chemistry Portal.
  • The importance of isothiazoles in medicinal and pharmaceutical sectors. ResearchGate.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar.
  • Recent Advances in the Synthesis and Reactivity of Isothiazoles. ResearchGate.
  • Isothiazole. Wikipedia.
  • Heterocyclic Building Blocks-Isothiazole. Bocsci.
  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). ResearchGate.
  • Structures of thiazole-bearing drugs recently approved by the FDA. ResearchGate.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2021). ResearchGate.
  • Niu, Z.-X., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry.
  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis.

Sources

Foundational

Pharmacological Potential of 5-Substituted Isothiazole Scaffolds

Executive Summary The isothiazole scaffold (1,2-thiazole) represents a distinct chemical space often overshadowed by its 1,3-isomer, thiazole. However, the unique contiguous S–N bond provides specific electronic properti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isothiazole scaffold (1,2-thiazole) represents a distinct chemical space often overshadowed by its 1,3-isomer, thiazole. However, the unique contiguous S–N bond provides specific electronic properties—acting as a masked Schiff base and a weak base—that are critical for target engagement in kinase inhibition and antimicrobial mechanisms.

This guide focuses specifically on 5-substituted isothiazoles . The C5 position is the primary vector for optimizing lipophilicity (


) and metabolic stability. Unlike the C3 position, which often dictates the core scaffold orientation, the C5 position tolerates diverse heteroaryl and aryl functionalities, making it the ideal "warhead" attachment point for high-affinity ligands.

Chemical Basis & Structural Logic

The Isothiazole Advantage

The 1,2-S,N placement creates a dipole moment distinct from thiazoles. The sulfur atom at position 1 acts as a weak acceptor, while the nitrogen at position 2 is a hydrogen bond acceptor.

  • Electronic Character: The isothiazole ring is aromatic but less electron-rich than thiophene, making it susceptible to nucleophilic attack if not properly substituted.

  • The C5 Imperative: Substitution at C5 blocks metabolic oxidation (a common clearance pathway for unsubstituted isothiazoles) and allows for

    
    -stacking interactions with target protein pockets (e.g., ATP-binding sites in kinases).
    
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core Isothiazole Core (1,2-S,N) Pos3 C3 Position (Scaffold Orientation) Core->Pos3 Pos4 C4 Position (Electronic Tuning/Halogens) Core->Pos4 Pos5 C5 Position (Primary Warhead/Lipophilicity) Core->Pos5 Effect1 Target Selectivity (Kinase/Enzyme) Pos5->Effect1 Aryl/Heteroaryl Effect2 Metabolic Stability (Blocks Oxidation) Pos5->Effect2 Steric Bulk Effect3 Bioavailability (LogP Modulation) Pos5->Effect3 Alkyl/Halogen

Figure 1: SAR logic of the isothiazole scaffold. The C5 position is highlighted as the critical determinant for efficacy and stability.

Therapeutic Applications & Data

Recent studies have validated 5-substituted isothiazoles in two primary domains: Antimicrobial/Fungicidal and Anticancer (Kinase Inhibition).[1]

Antimicrobial & Fungicidal Activity

Compounds featuring a 3,4-dichloroisothiazole core with specific C5 substitutions have shown dual mechanisms: direct fungicidal activity and induction of Systemic Acquired Resistance (SAR) in plants.

Key Data: Isothiazole-Thiazole Hybrids (Compound 6u) Target: Oxysterol Binding Protein (PcORP1)[2]

OrganismActivity TypeValue (mg/L)Reference Standard
Pseudoperonospora cubensisEC50 (in vivo)0.046Oxathiapiprolin (0.001)
Phytophthora infestansEC50 (in vivo)0.20Oxathiapiprolin (0.003)
Gene Expression (pr1)SAR Induction122-fold increaseN/A

Analysis: While slightly less potent than the commercial standard Oxathiapiprolin, the isothiazole derivative (6u) activates the salicylic acid pathway (SAR induction), providing a secondary defense mechanism that reduces resistance risks [2].

Anticancer Potential (Kinase Inhibition)

5-substituted isothiazoles, particularly fused systems like isothiazolo[4,3-b]pyridines, act as ATP-competitive inhibitors.

  • Target: Cyclin G-associated Kinase (GAK) and HDACs.

  • Mechanism: The nitrogen (N2) accepts a hydrogen bond from the hinge region of the kinase, while the C5 substituent occupies the hydrophobic back pocket.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Synthesis: One-Pot Construction of 3,5-Disubstituted Isothiazoles

Rationale: Traditional synthesis involves harsh oxidative conditions. This protocol utilizes a transition-metal-free approach using


-keto dithioesters, ensuring higher yields and milder conditions [1].

Workflow Diagram:

Synthesis_Workflow Start Reagents: Beta-keto dithioester + NH4OAc Step1 Imine Formation (In situ) Start->Step1 DMSO, 100°C Step2 Intramolecular Cyclization (S-attack on C=N) Step1->Step2 Step3 Aromatization (Air Oxidation) Step2->Step3 -H2 Product 3,5-Disubstituted Isothiazole (>80% Yield) Step3->Product

Figure 2: One-pot synthesis of 3,5-disubstituted isothiazoles via


-keto dithioester annulation.

Step-by-Step Protocol:

  • Reagent Prep: Dissolve

    
    -keto dithioester (1.0 mmol) and Ammonium Acetate (
    
    
    
    , 3.0 mmol) in DMSO (3 mL).
  • Reaction: Heat the mixture to 100°C in an open vessel (allows air oxidation) for 3–5 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). Disappearance of the yellow dithioester spot indicates completion.

  • Work-up: Cool to room temperature. Pour into ice-cold water (20 mL).

  • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel column chromatography.

Biological Assay: Resazurin (Alamar Blue) Cell Viability

Rationale: This assay is superior to MTT for high-throughput screening of isothiazoles because it is non-toxic to cells (allowing time-course measurements) and fluorescent, reducing interference from colored isothiazole compounds.

Protocol:

  • Seeding: Plate cancer cells (e.g., HeLa or MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add 5-substituted isothiazole derivatives (serial dilutions 0.1

    
    M – 100 
    
    
    
    M). Include DMSO control (<0.5%).
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Dye Addition: Add Resazurin solution (final conc. 44

    
    M).
    
  • Readout: Incubate 2-4h. Measure Fluorescence (

    
    ).
    
    • Self-Validation: Pink fluorescence indicates viable cells (resorufin). Blue non-fluorescence indicates cell death (resazurin). If control wells are blue, the assay is invalid.

Future Outlook & Toxicity

While 5-substituted isothiazoles show immense promise, metabolic toxicity remains a hurdle.

  • Alert: Unsubstituted isothiazoles can undergo ring opening to form reactive thioaldehydes.

  • Solution: Robust substitution at C5 (e.g., with electron-withdrawing groups or bulky aryls) stabilizes the ring against metabolic ring-opening, improving the safety profile.

References

  • Recent Advances in the Synthesis and Reactivity of Isothiazoles. ResearchGate. (2025). [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances. (2020). [Link]

  • Synthesis of benzo[d]isothiazoles: an update. Arkivoc. (2024).[3] [Link]

Sources

Exploratory

safety data sheet (SDS) for 5-(4-Bromophenyl)isothiazole

An In-Depth Technical Guide to the Safe Handling of 5-(4-Bromophenyl)isothiazole This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety, handling,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 5-(4-Bromophenyl)isothiazole

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety, handling, and disposal considerations for 5-(4-Bromophenyl)isothiazole. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with established laboratory best practices to ensure both personal safety and experimental integrity. The isothiazole ring is a significant scaffold in medicinal chemistry, known to be present in compounds with a range of biological activities, including anti-inflammatory and antiviral properties.[1][2] As such, understanding the specific handling requirements of its derivatives, like the brominated analogue 5-(4-Bromophenyl)isothiazole, is critical for its application in research and development.

Chemical and Physical Identity

5-(4-Bromophenyl)isothiazole is a solid organic compound. Its identity and core physical properties are summarized below. This data is fundamental for risk assessment, experimental planning (e.g., solubility tests, reaction stoichiometry), and proper storage.

PropertyValueSource(s)
CAS Number 49602-97-3
Molecular Formula C₉H₆BrNS
Molecular Weight 240.12 g/mol
Physical Form Solid
Purity Typically ≥95%
InChI Key ULAQSIMEMVAAQI-UHFFFAOYSA-N

Caption: Chemical structure of 5-(4-Bromophenyl)isothiazole.

Hazard Identification and GHS Classification

Based on available supplier safety information, 5-(4-Bromophenyl)isothiazole is classified under the Globally Harmonized System (GHS) with the following primary hazard:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statement: H302: Harmful if swallowed.

Expert Interpretation: The GHS07 pictogram indicates that the substance may cause less severe hazards, such as irritation (skin and eye), skin sensitization, or acute toxicity (harmful if swallowed, inhaled, or in contact with skin).[3] The H302 classification specifically confirms its oral toxicity. While other specific hazards like skin or eye irritation are not explicitly listed for this exact compound in the search results, they are common for isothiazole derivatives and general brominated organic compounds.[4][5] Therefore, it is prudent to handle this chemical as a potential skin and eye irritant.

Risk Mitigation and Safe Handling Protocols

Adherence to rigorous handling protocols is the most effective strategy for mitigating the risks associated with 5-(4-Bromophenyl)isothiazole.

Engineering Controls

Protocol:

  • All manipulations of solid 5-(4-Bromophenyl)isothiazole (e.g., weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood.

  • Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) to prevent the escape of dust or vapors.

  • Keep the sash at the lowest practical height during work.

Rationale: Engineering controls provide the primary barrier of protection. A fume hood prevents the inhalation of fine particulates of the solid compound and any potential vapors from its solutions, directly addressing the "harmful if swallowed" hazard which can occur through incidental ingestion following inhalation of settled dust.

Personal Protective Equipment (PPE)

The precautionary statement P280 ("Wear protective gloves/protective clothing/eye protection/face protection") is explicitly associated with this chemical.

PPE_Workflow start Prepare to Handle Chemical lab_coat Don Certified Lab Coat (fully buttoned, sleeves down) start->lab_coat eye_protection Wear ANSI Z87.1-Compliant Safety Glasses with Side Shields or Goggles lab_coat->eye_protection gloves Wear Chemically Resistant Gloves (e.g., Nitrile) eye_protection->gloves check_gloves Inspect Gloves for Tears or Punctures Before Use gloves->check_gloves work Proceed with Chemical Handling check_gloves->work

Caption: Standard PPE workflow for handling 5-(4-Bromophenyl)isothiazole.

Protocol:

  • Eye/Face Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Skin Protection: Wear a flame-resistant laboratory coat. Ensure nitrile gloves are worn when handling the container or substance. Change gloves immediately if they become contaminated.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[6]

Rationale: The H302 hazard necessitates preventing any hand-to-mouth transfer. Gloves are the primary barrier. Eye protection is crucial as many related compounds are eye irritants.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Response
  • If Swallowed (Ingestion): Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[7] Do not induce vomiting.

  • If on Skin: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[6][7] If skin irritation occurs, seek medical advice.

  • If in Eyes: The precautionary statement P305+P351+P338 ("IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing") is directly applicable. Seek medical attention if irritation persists.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[6]

Spill Response

Spill_Response spill Chemical Spill Occurs alert Alert personnel in the immediate area spill->alert ppe Ensure appropriate PPE is worn (gloves, goggles, lab coat) alert->ppe contain Contain the spill with absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully sweep or scoop up the absorbed material contain->collect waste Place material into a sealed, labeled container for 'Halogenated Organic Waste' collect->waste clean Clean the spill area with a suitable solvent, followed by soap and water waste->clean dispose_ppe Dispose of contaminated PPE as hazardous waste clean->dispose_ppe report Report the incident to lab supervisor dispose_ppe->report

Caption: Workflow for responding to a minor spill of 5-(4-Bromophenyl)isothiazole.

Rationale: A structured response prevents the spread of contamination and ensures the safety of lab personnel. The key steps involve alerting others, containing the material to prevent it from spreading, and collecting it for proper disposal as hazardous waste.[4]

Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

Protocol:

  • Container: Keep the container tightly sealed to prevent moisture uptake and contamination. If the original container is opened, it must be carefully resealed and kept upright.

  • Atmosphere: Store in a dry environment. Supplier recommendations specify "Sealed in dry, room temperature".

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, alkalis, and reducing agents.[4]

Rationale: Brominated organic compounds can be reactive and may degrade under improper conditions (e.g., light, heat, or contact with incompatible chemicals).[4] A tightly sealed container in a controlled environment ensures the compound's stability and purity for research applications.

Waste Management and Disposal

As a brominated organic compound, 5-(4-Bromophenyl)isothiazole requires specific waste disposal procedures to prevent environmental harm.

Protocol:

  • Waste Categorization: All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, weighing paper, silica gel), must be classified as "Halogenated Organic Waste".[4]

  • Segregation: Never mix halogenated organic waste with non-halogenated organic waste.[4]

  • Containerization: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste".[4]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.

Waste_Disposal start Generate Waste Containing 5-(4-Bromophenyl)isothiazole decision What is the nature of the waste? start->decision solid_waste Contaminated Solids (Gloves, Paper, Silica) decision->solid_waste Solid liquid_organic Organic Solutions (e.g., in DCM, THF) decision->liquid_organic Organic Liquid liquid_aqueous Aqueous Solutions (e.g., from extractions) decision->liquid_aqueous Aqueous Liquid halogenated_container Collect in 'Halogenated Organic Waste' Container solid_waste->halogenated_container liquid_organic->halogenated_container liquid_aqueous->halogenated_container

Caption: Decision tree for proper waste segregation.

Rationale: Co-processing of halogenated and non-halogenated waste during incineration can lead to the formation of highly toxic byproducts like brominated dioxins.[4] Proper segregation at the source is a cornerstone of responsible chemical waste management and is often a regulatory requirement.

Context in Research & Development

The isothiazole nucleus is a key structural motif in medicinal chemistry.[1] Thiazole and isothiazole derivatives containing a 4-bromophenyl group have been investigated for a variety of biological activities. For instance, various 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized and evaluated for antimicrobial and anticancer activities.[8] Other research has explored bromophenyl-containing thiazole hybrids for their potential as anticancer and antimicrobial agents.[9][10] The synthesis of such compounds often involves multi-step reactions, making the handling of intermediates like 5-(4-Bromophenyl)isothiazole a common task for medicinal chemists.[11][12] A thorough understanding of its safety profile is therefore not just a matter of compliance, but a prerequisite for advancing research in these therapeutic areas.

References

  • Benchchem.
  • Sigma-Aldrich. 5-(4-Bromophenyl)isothiazole | 49602-97-3.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?.
  • Sigma-Aldrich. 5-(4-Bromophenyl)isothiazole | 49602-97-3.
  • Sigma-Aldrich. 5-(4-Bromophenyl)isothiazole | 49602-97-3.
  • Sigma-Aldrich. 5-(4-Bromophenyl)isothiazole | 49602-97-3.
  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • Science Forum For Lab Technicians.
  • TCI Chemicals. SAFETY DATA SHEET - 5-(4-Bromophenyl)thiazol-2-amine.
  • Organic Chemistry Portal. Synthesis of isothiazoles.
  • ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega.
  • ECHEMI.
  • PMC. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
  • Key Organics. Safety Data Sheet - 4-(4-Bromophenyl)-2-hydroxy-thiazole.
  • SafeWork Australia.
  • Medwin Publishers. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Aaronchem.
  • PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.
  • Sigma-Aldrich. 5-(4-Bromophenyl)isothiazole | 49602-97-3.
  • PMC. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • Organic Chemistry Portal. Synthesis of 3-Substituted Aryl[13]isothiazoles through an All-Heteroatom Wittig-Equivalent Process.

Sources

Foundational

Bromophenyl Isothiazole Chemistry: A Technical Guide for Drug Discovery

This guide provides a comprehensive technical analysis of Bromophenyl Isothiazole chemistry. It is designed for researchers requiring actionable synthetic protocols, mechanistic insights, and structural data for drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of Bromophenyl Isothiazole chemistry. It is designed for researchers requiring actionable synthetic protocols, mechanistic insights, and structural data for drug discovery applications.[1]

Executive Summary & Pharmacophore Significance

The bromophenyl isothiazole scaffold represents a "privileged structure" in medicinal chemistry, distinct from its more common 1,3-thiazole isomer.[1] The 1,2-S,N arrangement in the isothiazole ring imparts unique electronic properties, including lower basicity and higher oxidative stability, making it an ideal bioisostere for pyridine or phenyl rings in kinase inhibitors and anti-infectives.[1]

The bromophenyl moiety serves a dual purpose:

  • Lipophilic Pharmacophore: Enhances hydrophobic binding interactions in active sites (e.g., hydrophobic pockets of kinases).

  • Synthetic Handle: The bromine atom acts as a versatile linchpin for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation.[1]

Structural Properties & Regiochemistry

Understanding the regiochemistry is critical for synthetic design. The isothiazole ring positions are numbered starting from Sulfur (1) and Nitrogen (2).

PositionElectronic CharacterReactivity Profile
C-3 Electron-deficient (adjacent to N)Susceptible to nucleophilic attack if activated; common site for aryl attachment via nitrile sulfide cycloaddition.
C-4 Electron-rich (highest HOMO coeff.)Preferred site for Electrophilic Aromatic Substitution (EAS) (e.g., bromination, nitration).[1]
C-5 Acidic Proton (

)
Site for Lithiation/Deprotonation ; susceptible to nucleophilic attack in 3-halo derivatives.

Synthetic Strategies

Strategy A: 1,3-Dipolar Cycloaddition (The Nitrile Sulfide Route)

This is the most robust method for constructing 3-(bromophenyl)isothiazoles .[1] It avoids the regiochemical ambiguity often seen in condensation reactions.

Mechanism:

  • Precursor Formation: Thermal decarboxylation of 5-(4-bromophenyl)-1,3,4-oxathiazol-2-one generates the transient 4-bromobenzonitrile sulfide .[1]

  • Cycloaddition: The nitrile sulfide undergoes a [3+2] cycloaddition with an alkyne (dipolarophile).

Protocol 1: Synthesis of Ethyl 3-(4-bromophenyl)isothiazole-4-carboxylate

  • Reagents: 5-(4-bromophenyl)-1,3,4-oxathiazol-2-one (1.0 equiv), Ethyl propiolate (5.0 equiv), Xylene (solvent).[1]

  • Conditions: Reflux (130-140 °C) for 12-24 hours.

  • Workup: Evaporation of solvent followed by silica gel chromatography (Hexanes/EtOAc).

  • Yield: Typically 60-75%.

  • Regioselectivity: Favors the 4-ester product due to electronic matching between the dipole and dipolarophile.

Strategy B: Oxidative Cyclization of Thioamides

Ideal for accessing 3,5-diaryl isothiazoles .[1]

Protocol 2: Copper-Catalyzed N-S Bond Formation

  • Substrate:

    
    -amino 
    
    
    
    ,
    
    
    -unsaturated thioamide (derived from 4-bromobenzoyl acetonitrile).
  • Catalyst: CuI (10 mol%), 1,10-phenanthroline (10 mol%).[1]

  • Oxidant: Air or

    
     balloon.
    
  • Solvent: DMF, 80 °C.

  • Mechanism: Radical-mediated oxidative coupling between the N and S atoms.

Reactivity & Functionalization

The Bromine Handle: Cross-Coupling

The 4-bromophenyl group is electronically decoupled from the isothiazole core enough to behave like a standard aryl bromide. However, the sulfur atom of the isothiazole can poison Pd catalysts.

Optimized Suzuki-Miyaura Conditions:

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%).[1] Note: SPhos is crucial to prevent catalyst deactivation by the isothiazole sulfur.
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene/Water (10:1), 100 °C.

  • Outcome: Quantitative conversion to biaryl isothiazoles.

The Isothiazole Core: C-H Activation

Direct functionalization of the C-5 position.

  • Reagent: n-Butyllithium (n-BuLi), THF, -78 °C.

  • Electrophile:

    
    , DMF, or alkyl halides.[1]
    
  • Caution: The ring is sensitive to cleavage by strong nucleophiles at higher temperatures.

Visualizing the Chemistry

Figure 1: Retrosynthetic Analysis & Functionalization Map

The following diagram illustrates the logical disconnection of the bromophenyl isothiazole scaffold and its downstream diversity points.

G Target 3-(4-Bromophenyl)isothiazole (Core Scaffold) Suzuki Biaryl Derivatives (via Suzuki Coupling) Target->Suzuki Pd(0) / Ar-B(OH)2 (Functionalization of Ph-Br) Lithiation 5-Substituted Isothiazoles (via C-5 Lithiation) Target->Lithiation 1. n-BuLi, -78°C 2. Electrophile (E+) Bromination 4-Bromo-Isothiazoles (via EAS) Target->Bromination NBS or Br2 (Functionalization of Ring) NitrileSulfide 4-Bromobenzonitrile Sulfide (Dipole) NitrileSulfide->Target [3+2] Cycloaddition (Regioselective) Alkyne Alkyne Dipolarophile (e.g., Ethyl Propiolate) Alkyne->Target Thioamide Thioamide Precursor (Alternative Route) Thioamide->Target Oxidative Cyclization (Cu/O2)

Caption: Retrosynthetic disconnection and divergent synthesis map for the bromophenyl isothiazole scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-(4-Bromophenyl)isothiazole via Nitrile Sulfide

Reference Grounding: Adapted from Paton et al. (J. Chem. Soc. Perkin Trans. 1)

  • Preparation of Oxathiazolone:

    • Dissolve 4-bromobenzamide (10 mmol) in chlorocarbonylsulfenyl chloride (12 mmol) and toluene (50 mL).

    • Heat to 100 °C for 4 hours. HCl gas is evolved (use a scrubber).

    • Concentrate in vacuo to yield 5-(4-bromophenyl)-1,3,4-oxathiazol-2-one as a white solid.[1]

  • Cycloaddition:

    • Dissolve the oxathiazolone (5 mmol) and ethyl propiolate (25 mmol) in anhydrous xylene (20 mL).

    • Heat at reflux (140 °C) for 16 hours. Evolution of

      
       indicates nitrile sulfide generation.[2]
      
    • Cool to room temperature and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (SiO2, 0-20% EtOAc/Hexanes).[1]

    • Product: Ethyl 3-(4-bromophenyl)isothiazole-4-carboxylate (Major isomer).

Protocol B: Suzuki Coupling of 3-(4-Bromophenyl)isothiazole

Reference Grounding: Standard conditions for heteroaryl halides (BenchChem, 2025).[1]

  • Setup:

    • In a reaction vial, combine 3-(4-bromophenyl)isothiazole (1.0 equiv), Phenylboronic acid (1.2 equiv),

      
       (2.0 equiv).
      
    • Add catalyst:

      
       (2 mol%) and SPhos (4 mol%).
      
  • Reaction:

    • Add solvent: Toluene/Water (10:1, degassed).[1]

    • Heat to 100 °C for 4 hours under Argon.

  • Workup:

    • Dilute with EtOAc, wash with water and brine.[1] Dry over

      
      .
      
    • Concentrate and purify via chromatography.

References

  • Paton, R. M., et al. "Nitrile Sulfides Part 16.[1][3] Synthesis of 1,2-benzisothiazoles via nitrile sulfide cycloaddition reactions." ARKIVOC, 2013.[1][3] Link[1]

  • Howe, R. K., et al. "Cycloaddition reactions of nitrile sulfides with acetylenic esters.[1][4] Synthesis of isothiazolecarboxylates." Journal of Organic Chemistry, 1978. Link[1]

  • BenchChem Technical Support. "Catalyst Selection for Cross-Coupling of Isothiazoles." BenchChem, 2025.[1][5] Link[1]

  • MDPI Molbank. "Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid."[1] Molbank, 2023.[1][6] Link

  • Organic Chemistry Portal. "Synthesis of Isothiazoles." Organic Chemistry Portal, 2024.[1] Link

Sources

Exploratory

Comprehensive Solubility Profile and Solvent Selection Guide for 5-(4-Bromophenyl)isothiazole

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Compound: 5-(4-Bromophenyl)isothiazole (CAS: 49602-97-3) Executive Summary In early-stage drug discovery and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Compound: 5-(4-Bromophenyl)isothiazole (CAS: 49602-97-3)

Executive Summary

In early-stage drug discovery and materials science, 5-(4-Bromophenyl)isothiazole serves as a highly versatile halogenated heterocyclic building block. Its primary utility lies in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where the bromine atom acts as a reactive handle. However, successfully deploying this compound requires a rigorous understanding of its solubility profile. This whitepaper details the physicochemical causality behind its solvation behavior, provides a predictive solubility matrix across organic solvents, and outlines a self-validating high-throughput experimental protocol for empirical solubility determination.

Physicochemical Causality: The Thermodynamics of Solvation

To move beyond trial-and-error solvent selection, we must analyze the molecule's structural features through the lens of [1]. The dissolution of 5-(4-Bromophenyl)isothiazole is governed by the energetic interplay of dispersion forces (


), polar interactions (

), and hydrogen bonding (

)[2].
  • The 4-Bromophenyl Moiety (High

    
    ):  The presence of a bulky, highly polarizable bromine atom attached to an aromatic ring significantly elevates the molecule's dispersion forces. This drives high lipophilicity, reflected in an estimated LogP of 3.57[3].
    
  • The Isothiazole Ring (Moderate

    
    ):  The adjacent nitrogen and sulfur atoms introduce a localized dipole moment, giving the molecule moderate polarity.
    
  • Lack of H-Bond Donors (Low

    
    ):  The molecule lacks acidic protons (no -OH or -NH groups), meaning it cannot act as a hydrogen bond donor, though the isothiazole nitrogen can act as a weak acceptor.
    

Causality Conclusion: Because "like dissolves like" in Hansen space[4], 5-(4-Bromophenyl)isothiazole requires solvents with high dispersion forces (


) and moderate polarity (

). Solvents dominated by strong hydrogen-bonding networks (

), such as water or short-chain alcohols, will thermodynamically reject the solute, causing rapid precipitation.

Solubility Profile in Organic Solvents

Based on the physicochemical profiling above, the following table summarizes the expected solubility behavior of 5-(4-Bromophenyl)isothiazole across standard laboratory and industrial solvents.

Solvent ClassSolventEstimated Solubility (mg/mL)Solvation Mechanism & Rationale
Non-Polar Toluene> 50Excellent

stacking; matches the high dispersion (

) requirement of the bromophenyl ring.
Non-Polar Hexane5 - 15Sufficient

, but lacks the polarity (

) needed to solvate the isothiazole ring effectively.
Polar Aprotic Dichloromethane (DCM)> 100Optimal match for both

and

. The standard choice for stock solutions and extractions.
Polar Aprotic Tetrahydrofuran (THF)> 100Strong dipole-dipole interactions; ideal for homogeneous cross-coupling reactions.
Polar Aprotic Dimethylformamide (DMF)50 - 100High polarity (

) provides good solvation; excellent for high-temperature reactions.
Polar Protic Methanol / Ethanol< 5High hydrogen bonding (

) disrupts the solvation shell, leading to poor solubility.
Aqueous Water< 0.1Extreme hydrophobic repulsion; practically insoluble[5].

Experimental Protocol: High-Throughput Solubility Screening

For precise quantitative formulation, empirical data is required. This protocol adapts the for organic solvents.

Critical Insight: A protocol must be a self-validating system. To ensure trustworthiness, this workflow incorporates a temporal variance check to confirm that thermodynamic equilibrium—not just kinetic dissolution—has been achieved.

Materials & Reagents
  • 5-(4-Bromophenyl)isothiazole (Purity

    
     95%)
    
  • Target organic solvents (HPLC grade)

  • 0.45 µm PTFE syringe filters

  • Thermostated orbital shaker

Step-by-Step Methodology
  • Saturated Suspension Preparation: Add 500 mg of 5-(4-Bromophenyl)isothiazole to a 5 mL amber glass vial. Add 2 mL of the target solvent. A visible excess of solid must remain to guarantee saturation.

  • Isothermal Equilibration: Seal the vial and place it in a thermostated orbital shaker at 25.0 ± 0.1 °C. Agitate at 150 rpm.

  • Self-Validating Sampling (The E-E-A-T Check):

    • Timepoint 1 (24 hours): Withdraw 0.5 mL of the suspension. Filter immediately using a 0.45 µm PTFE filter. (Causality Note: PTFE is mandated over Nylon or PES. The highly lipophilic 4-bromophenyl moiety will non-specifically bind to polar filter membranes, artificially lowering the measured solubility).

    • Timepoint 2 (48 hours): Repeat the sampling and filtration process.

  • Quantification: Dilute the filtered aliquots with a compatible mobile phase (e.g., Acetonitrile) and analyze via HPLC-UV at

    
     ~254 nm.
    
  • Data Validation: Compare the calculated concentrations from

    
     and 
    
    
    
    . If the variance is < 5%, thermodynamic saturation is confirmed. If the variance exceeds 5%, the system is kinetically limited, and agitation must continue for an additional 24 hours.

Application Workflow: Solvent Selection in Cross-Coupling

The most common application for 5-(4-Bromophenyl)isothiazole is acting as the electrophile in Suzuki-Miyaura cross-coupling. Solvent selection here dictates whether the reaction runs as a biphasic system or a homogeneous solution.

G N1 Reactants: 5-(4-Bromophenyl)isothiazole + Arylboronic Acid N2 Solvent Selection (Based on Solubility Profile) N1->N2 N3 Non-Polar/Biphasic: Toluene / H2O N2->N3 High Lipophilicity N4 Polar Aprotic/Homogeneous: THF / H2O or DMF N2->N4 Enhanced Solvation N5 Catalyst & Base: Pd-Catalyst + K2CO3 N3->N5 N4->N5 N6 Cross-Coupled Product (Isothiazole Derivative) N5->N6

Fig 1: Solvent selection logic for Suzuki-Miyaura cross-coupling of 5-(4-Bromophenyl)isothiazole.

References

  • Hansen Solubility Parameters (HSP). "Official HSPiP Science and Predictive Power". Hansen Solubility. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility / Shake-Flask Method". OECD iLibrary. Available at:[Link]

Sources

Foundational

The Phenylisothiazole Scaffold: Historical Discovery, Synthetic Methodologies, and Pharmacological Profiling

Executive Summary & Historical Context The 1,2-thiazole (isothiazole) ring, first characterized in the 1950s, is a highly privileged five-membered heterocyclic pharmacophore. While the unsubstituted isothiazole ring is r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The 1,2-thiazole (isothiazole) ring, first characterized in the 1950s, is a highly privileged five-membered heterocyclic pharmacophore. While the unsubstituted isothiazole ring is relatively simple, researchers discovered that introducing a phenyl group at the 3-, 4-, or 5-position drastically alters the electronic landscape, lipophilicity, and target-binding affinity of the molecule.

Early biological screening identified basic 5-phenylisothiazoles as having notable antipoliovirus activity. This foundational discovery catalyzed decades of structural diversification. Today, highly functionalized phenylisothiazoles—such as 3-methylthio-5-phenyl-4-isothiazolecarbonitriles and 3-amino-5-phenylisothiazoles—are actively investigated for their profound polypharmacology, bridging the gap between virology and targeted oncology[1].

Chemical Synthesis and Structural Functionalization

Historically, synthesizing highly substituted phenylisothiazoles relied on complex, multi-step ring-forming reactions, such as the oxidative cyclization of 3-aminopropenethiones[1]. However, modern synthetic paradigms favor late-stage functionalization to maximize yield, purity, and scalability. A prime example of this is the targeted transformation of an isothiazole carboxamide into a carboxylic acid via a Sandmeyer-type nitrosation strategy.

Protocol 1: Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid

This protocol details the conversion of 3-bromo-4-phenylisothiazole-5-carboxamide to its corresponding carboxylic acid.

Expertise & Causality in Experimental Design:

  • Reagent Selection: Sodium nitrite (NaNO

    
    ) in trifluoroacetic acid (TFA) is utilized. TFA is uniquely suited for this because it acts as a highly polar, non-nucleophilic solvent that dissolves the carboxamide while simultaneously providing the acidic environment required to generate the reactive nitrosonium ion (NO
    
    
    
    ) in situ[2].
  • Thermal Suppression: The reaction is strictly maintained at ~0 °C. This is critical to prevent the premature thermal decomposition of the highly reactive diazonium intermediate and to suppress unwanted ring-opening side reactions[2].

  • Self-Validating Checkpoint: The protocol relies on Thin Layer Chromatography (TLC) monitoring. The complete consumption of the starting material within exactly 15 minutes serves as an internal validation metric before the aqueous quench is initiated[2].

Step-by-Step Methodology:

  • Initiation: Suspend 3-bromo-4-phenylisothiazole-5-carboxamide (0.20 mmol) in 0.5 mL of neat TFA. Cool the suspension to 0 °C using an ice-water bath.

  • Nitrosation: Slowly add NaNO

    
     (4.0 equivalents, 0.80 mmol) to the cooled mixture. Note: The excess NaNO
    
    
    
    ensures complete conversion of the primary amide to the diazonium species, which subsequently hydrolyzes to the carboxylic acid.
  • Validation & Monitoring: Stir the reaction mixture at 0 °C for 15 minutes. Validate the reaction progress via TLC until the starting material is completely consumed.

  • Quenching & Extraction: Pour the mixture onto 5 mL of cold water to quench the reaction and precipitate the product. Extract the aqueous layer with tert-butyl methyl ether (t-BuOMe) (3 × 10 mL). Causality: t-BuOMe is selected over diethyl ether due to its superior phase separation properties and lower propensity for dangerous peroxide formation.

  • Purification: Dry the combined organic extracts over anhydrous Na

    
    SO
    
    
    
    , filter, and evaporate the solvent under reduced pressure. This yields the pure2 (typically ~99% yield) as colorless needles[2].

Synthesis_Workflow Start 3-Bromo-4-phenylisothiazole- 5-carboxamide Reagents NaNO2 (4 equiv.) TFA solvent Start->Reagents Reaction Stir at 0 °C (15 min) Reagents->Reaction Workup Aqueous Quench & t-BuOMe Extraction Reaction->Workup Product 3-Bromo-4-phenylisothiazole- 5-carboxylic acid (99% Yield) Workup->Product

Figure 1: Step-by-step synthetic workflow for 3-bromo-4-phenylisothiazole-5-carboxylic acid.

Pharmacological Profiling & Mechanisms of Action

The biological efficacy of the phenylisothiazole scaffold is dictated by the precise substitution pattern around the heterocycle.

Antiviral Pathways (Poliovirus & Rhinovirus)

The derivative 3-methylthio-5-phenyl-4-isothiazolecarbonitrile (IS-2) has demonstrated potent antipoliovirus activity. Mechanistic studies utilizing [³H]uridine-labeled poliovirus revealed that IS-2 does not interfere with viral adsorption or internalization. Instead, it acts at a critical post-entry stage:3, thereby preventing the release of susceptible viral RNA into the host cytoplasm[3].

Further structural tuning led to the discovery of O-tosyl substituted derivatives (e.g., IS-44 ), which act as specific inhibitors of human rhinovirus (HRV) group B serotypes.4 by inducing a conformational shift in the viral capsid, decreasing the virion's affinity for the cellular receptor[4].

Oncology: VEGFR-2 Kinase Inhibition

Beyond virology, 3-amino-5-phenylisothiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5]. VEGFR-2 is a receptor tyrosine kinase pivotal for tumor angiogenesis. These phenylisothiazoles act as competitive inhibitors, binding directly to the ATP-binding cleft of the intracellular kinase domain. This binding blocks the critical autophosphorylation events at residues Y1175 and Y1214, effectively shutting down downstream signaling cascades (such as PLC-γ, PI3K, and MAPK) and starving the tumor of its blood supply[5].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds extracellular domain ATP_Pocket ATP Binding Pocket VEGFR2->ATP_Pocket Conformational activation AutoPhos Autophosphorylation (Y1175 / Y1214) ATP_Pocket->AutoPhos ATP hydrolysis Inhibitor 3-Amino-5-phenylisothiazole (Competitive Inhibitor) Inhibitor->ATP_Pocket Blocks ATP binding Downstream Downstream Signaling (PLC-γ, MAPK, PI3K) AutoPhos->Downstream Activates pathways Angiogenesis Tumor Angiogenesis & Cell Proliferation Downstream->Angiogenesis Promotes

Figure 2: Mechanism of VEGFR-2 inhibition by 3-amino-5-phenylisothiazole derivatives.

Quantitative Data Summary

Table 1: Pharmacological Profiling of Key Phenylisothiazole Derivatives

CompoundTarget / DiseaseMechanism of ActionKey Efficacy Metric
IS-2 (3-methylthio-5-phenyl-4-isothiazolecarbonitrile)Poliovirus Type 1Inhibits viral uncoating and RNA releaseHigh Selectivity Index (SI: 223)
IS-44 (O-Ts substituted derivative)Human Rhinovirus (HRV 2)Prevents thermal inactivation, inhibits viral attachmentSpecific inhibitor of group B serotypes
3-mercapto-5-phenyl-4-isothiazolecarbonitrile HIV-1 (IIIB) & HIV-2 (ROD)Antiviral replication inhibitionEC

= 7.8 - 9.7 µg/mL
3-amino-5-phenylisothiazole derivatives VEGFR-2 (Oncology)ATP-competitive tyrosine kinase inhibitionBlocks Y1175/Y1214 autophosphorylation

Drug Development Challenges & Pharmacokinetics

While the in vitro profiles of phenylisothiazoles are exceptional, translating them into clinical candidates requires overcoming specific pharmacokinetic hurdles. A notable challenge in drug development is the potential for bioactivation. The unsubstituted position 4 of certain isothiazole rings can undergo metabolic activation,1[1]. Consequently, modern rational drug design often involves blocking the 4-position (e.g., with halogens or cyano groups) to enhance metabolic stability and reduce toxicity, as seen in the highly stable 4-carbonitrile and 4-bromo derivatives.

Conclusion

The phenylisothiazole scaffold remains a highly privileged and versatile pharmacophore. By leveraging optimized synthetic protocols—such as low-temperature nitrosation in TFA—researchers can efficiently generate highly functionalized derivatives. As our understanding of their precise mechanisms of action (from viral uncoating inhibition to VEGFR-2 ATP-pocket blockade) deepens, phenylisothiazoles will continue to serve as critical building blocks in the discovery of next-generation therapeutics.

References

  • Source: MDPI (Molbank)
  • Antipoliovirus activity and mechanism of action of 3-methylthio-5-phenyl-4-isothiazolecarbonitrile Source: PubMed / NIH URL
  • Anti-rhinovirus activity of 3-methylthio-5-aryl-4-isothiazolecarbonitrile derivatives Source: PubMed / NIH URL
  • VEGFR-2 inhibitor Source: Wikipedia URL
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes Source: Thieme Connect URL

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(4-Bromophenyl)isothiazole: An Application Note and Detailed Protocol

Introduction Isothiazoles are a significant class of five-membered heterocyclic compounds containing nitrogen and sulfur atoms at adjacent positions.[1] This structural motif is a key pharmacophore in a wide array of bio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isothiazoles are a significant class of five-membered heterocyclic compounds containing nitrogen and sulfur atoms at adjacent positions.[1] This structural motif is a key pharmacophore in a wide array of biologically active molecules, exhibiting anti-inflammatory, antithrombotic, and anticonvulsive properties.[1] Furthermore, isothiazole derivatives have found applications in medicinal chemistry for the treatment of conditions such as Alzheimer's disease and have been utilized as herbicides and in color photography.[1][2] The 5-aryl-substituted isothiazoles, in particular, are important building blocks in the development of novel therapeutic agents and functional materials. This application note provides a detailed, robust, and reproducible protocol for the synthesis of 5-(4-Bromophenyl)isothiazole, a valuable intermediate for further chemical elaboration.

The presented protocol is based on a solvent-free synthesis approach, which offers several advantages, including high yields, operational simplicity, and adherence to the principles of green chemistry by minimizing solvent waste.[3] This method involves the reaction of a β-enaminone with ammonium thiocyanate at an elevated temperature.[2][3] The causality behind this choice of methodology lies in its demonstrated efficiency and environmental friendliness, making it a practical choice for both academic research and industrial applications.[3]

Reaction Scheme

The synthesis of 5-(4-Bromophenyl)isothiazole is achieved through the cyclization of an appropriate β-enaminone precursor with a sulfur and nitrogen source, in this case, ammonium thiocyanate. The overall reaction is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product reactant1 1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one plus1 + reactant1->plus1 reaction_arrow reactant1->reaction_arrow reactant2 Ammonium Thiocyanate reactant2->reaction_arrow plus1->reactant2 product 5-(4-Bromophenyl)isothiazole reaction_arrow->product

Caption: Reaction scheme for the solvent-free synthesis of 5-(4-Bromophenyl)isothiazole.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 5-(4-Bromophenyl)isothiazole.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one53505-87-8254.122.54 g10 mmol
Ammonium thiocyanate1762-95-476.121.14 g15 mmol
Dichloromethane (DCM)75-09-284.9350 mL-
Saturated Sodium Bicarbonate Solution--20 mL-
Brine--20 mL-
Anhydrous Sodium Sulfate7757-82-6142.045 g-
Silica Gel (for column chromatography)7631-86-9-50 g-
Hexane (for column chromatography)110-54-386.18200 mL-
Ethyl Acetate (for column chromatography)141-78-688.1150 mL-
Synthesis Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one (2.54 g, 10 mmol) and ammonium thiocyanate (1.14 g, 15 mmol).

  • Reaction Execution: Heat the reaction mixture in an oil bath to 120 °C with continuous stirring. The solid reactants will melt and react.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 2-3 hours.

  • Work-up: After the reaction is complete, cool the flask to room temperature. Add dichloromethane (50 mL) to dissolve the crude product.

  • Extraction: Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the adsorbed product onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate).

  • Fraction Collection: Collect the fractions containing the desired product, as identified by TLC analysis.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield 5-(4-Bromophenyl)isothiazole as a solid.

Characterization

The identity and purity of the final product can be confirmed by the following analytical techniques:

  • Melting Point: The melting point of the purified solid should be determined and compared to literature values.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic and isothiazole protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 5-(4-Bromophenyl)isothiazole (240.12 g/mol ).[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C=N and C-S bonds of the isothiazole ring.

Expected Results and Discussion

This solvent-free synthetic protocol is expected to provide 5-(4-Bromophenyl)isothiazole in high yield (typically 80-90%) and purity after chromatographic purification.[3] The choice of 1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one as the starting material is crucial as it provides the necessary carbon backbone and reactivity for the cyclization reaction. Ammonium thiocyanate serves as a convenient and inexpensive source of both sulfur and nitrogen required for the formation of the isothiazole ring.[2]

The reaction proceeds under neat conditions at an elevated temperature, which accelerates the reaction rate and avoids the use of potentially hazardous and difficult-to-remove high-boiling solvents. The work-up procedure is straightforward, involving simple extraction and drying steps. Column chromatography is an effective method for purifying the final product and removing any unreacted starting materials or side products. The final product, 5-(4-Bromophenyl)isothiazole, is a stable solid at room temperature.[4]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Ammonium thiocyanate is harmful if swallowed.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • The reaction is performed at a high temperature; use appropriate caution to avoid burns.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 5-(4-Bromophenyl)isothiazole. The described solvent-free method is efficient, environmentally friendly, and provides the target compound in high yield and purity.[3] This protocol is suitable for researchers in organic synthesis, medicinal chemistry, and materials science who require access to this valuable building block for their research and development activities.

References

  • A Comparative Analysis of Isothiazole Synthesis Routes for Researchers - Benchchem. (n.d.).
  • Synthesis of Isothiazole - ChemicalBook. (2022, January 24).
  • Alam, M. A., et al. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers.
  • 5-(4-Bromophenyl)isothiazole | 49602-97-3 - Sigma-Aldrich. (n.d.).
  • 5-(4-Bromophenyl)isothiazole | 49602-97-3 - Merck. (n.d.).

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-(4-Bromophenyl)isothiazole

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, parameter causality, and self-validating experimental protocols. Introduction & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, parameter causality, and self-validating experimental protocols.

Introduction & Mechanistic Rationale

Isothiazole derivatives are prominent bioisosteres in medicinal chemistry, frequently incorporated into drug scaffolds to modulate physicochemical properties and target affinity. 5-(4-Bromophenyl)isothiazole serves as a highly versatile electrophilic building block. Unlike halo-isothiazoles, which can present complex regioselectivity challenges and competing C-H activation pathways during oxidative addition, the placement of the bromine atom on the phenyl ring ensures predictable and rapid reactivity, akin to standard aryl bromides (1)[1].

The Suzuki-Miyaura cross-coupling (SMC) relies on a Pd(0)/Pd(II) catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination (2)[2].

  • Oxidative Addition: The active Pd(0) species inserts into the C(sp2)-Br bond of 5-(4-Bromophenyl)isothiazole. Because the C-Br bond dissociation energy is relatively low, this step is generally facile and does not require highly specialized, sterically demanding ligands unless operating at room temperature[1].

  • Transmetalation: Often the rate-limiting step, transmetalation requires a base and a protic co-solvent (like water or ethanol). Water facilitates the hydrolysis of boronate esters and the formation of a reactive hydroxyboronate intermediate, significantly enhancing its nucleophilicity for transmetalation with the Pd(II) complex (3)[3].

  • Reductive Elimination: The diaryl-Pd(II) complex undergoes reductive elimination to form the new C-C bond, releasing the cross-coupled isothiazole product and regenerating the Pd(0) catalyst[2].

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OA Oxidative Addition Insertion into C-Br Pd0->OA 5-(4-Bromophenyl)isothiazole TM Transmetalation Base/H2O Activated OA->TM Pd(II) Complex RE Reductive Elimination C-C Bond Formation TM->RE Diaryl-Pd(II) RE->Pd0 Coupled Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling for 5-(4-Bromophenyl)isothiazole.

Experimental Design & Parameter Causality

Designing a robust protocol requires understanding the causality behind each reagent choice. The isothiazole ring contains a sulfur-nitrogen bond that can be sensitive to highly reducing environments or extremely strong bases.

  • Catalyst & Ligand Selection: Pd(dppf)Cl₂ is highly recommended. The bidentate dppf ligand provides an optimal balance of electron richness (facilitating oxidative addition) and steric bulk (promoting reductive elimination) (4)[4]. For aqueous or low-temperature conditions, water-soluble ligands like Amphos can be employed to maintain high turnover rates (5)[5].

  • Base Selection: Mild bases such as K₂CO₃ or Na₂CO₃ are preferred over strong bases (e.g., KOtBu). Strong bases can trigger the degradation of the isothiazole ring or cause protodeboronation of the boronic acid partner (6)[6].

  • Solvent System: A biphasic system of 1,4-Dioxane/H₂O (typically 4:1 v/v) is optimal. Dioxane solubilizes the organic substrates, while water is essential for base dissolution and boronate activation (7)[7].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal impact of varying reaction parameters on the coupling efficiency of 5-(4-Bromophenyl)isothiazole.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Causality & Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9072Moderate yield; some Pd black formation observed due to catalyst instability[6].
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 94 Optimal; bidentate ligand stabilizes Pd, preventing deactivation[4].
3Pd(dppf)Cl₂KOtBu1,4-Dioxane/H₂O (4:1)9045Low yield; strong base induced protodeboronation of the boronic acid[6].
4Pd(OAc)₂ / AmphosK₃PO₄H₂O/MeCN (1:1)5088Mild conditions; water-soluble ligand enables lower temperature coupling[5].
5Pd(dppf)Cl₂K₂CO₃1,4-Dioxane (Anhydrous)90<10Poor conversion; lack of water prevents crucial boronate activation[3].

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure reproducibility and to diagnose failures in real-time.

Materials Required:

  • 5-(4-Bromophenyl)isothiazole (1.0 equiv, 1.0 mmol, 240.1 mg)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol, 345.5 mg)

  • 1,4-Dioxane (Degassed, 8.0 mL)

  • Deionized Water (Degassed, 2.0 mL)

Step-by-Step Methodology

Step 1: Reagent Assembly and Degassing

  • In a 25 mL Schlenk flask or a heavy-walled pressure vial equipped with a magnetic stir bar, add 5-(4-Bromophenyl)isothiazole, the boronic acid, and K₂CO₃.

  • Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL).

  • Causality & Validation Check: Dissolved oxygen promotes the oxidative homocoupling of boronic acids and deactivates the palladium catalyst[6]. Sparge the biphasic mixture with Argon or Nitrogen for at least 15 minutes to ensure an anaerobic environment.

Step 2: Catalyst Addition and Reaction Initiation 4. Under a positive flow of inert gas, quickly add the Pd(dppf)Cl₂ catalyst. 5. Seal the vial/flask and immerse it in a pre-heated oil bath or heating block at 90 °C. 6. Stir vigorously (800-1000 rpm). Causality: High stirring rates are mandatory to maximize the interfacial surface area between the aqueous (base/boronate) and organic (substrate/catalyst) phases.

Step 3: In-Process Control (IPC) and Self-Validation 7. Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS after 2 hours. 8. Visual Validation Checkpoint: The reaction mixture should transition from a reddish-orange suspension to a darker, homogeneous-looking mixture. If a heavy precipitation of fine black powder (Palladium black) occurs within the first 30 minutes, it indicates premature catalyst deactivation due to oxygen ingress or substrate-induced poisoning[6]. If this occurs, the reaction will likely stall.

Step 4: Workup and Isolation 9. Once complete (typically 4-8 hours), cool the mixture to room temperature. 10. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Transfer to a separatory funnel. 11. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). 12. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Assembly Substrates + Base Step2 2. Degassing Argon Sparge (15 min) Step1->Step2 Step3 3. Catalyst Addition Pd(dppf)Cl2 Step2->Step3 Step4 4. Heating & Stirring 90°C, Vigorously Step3->Step4 Step5 5. IPC Monitoring TLC / LC-MS Check Step4->Step5 Step5->Step4 If Incomplete Step6 6. Aqueous Workup EtOAc Extraction Step5->Step6 If Complete

Caption: Step-by-step experimental workflow and self-validation loop for Suzuki coupling.

Troubleshooting & Field-Proven Insights

  • Protodeboronation: If LC-MS indicates significant amounts of the protonated boronic acid (arene) and unreacted 5-(4-Bromophenyl)isothiazole, the temperature may be too high, or the base too strong. Switch to a weaker base like KF or utilize a boronic acid pinacol ester (Bpin), which exhibits higher stability against hydrolysis (8)[8].

  • Poor Substrate Solubility: Isothiazole derivatives, particularly poly-substituted ones, can exhibit limited solubility in standard ethereal solvents[6]. If the starting material remains undissolved at 90 °C, switch the organic solvent from 1,4-Dioxane to DMF or add a phase-transfer catalyst (e.g., TBAB).

  • Dehalogenation: The replacement of the bromine atom with a hydrogen atom can occasionally occur. This is often caused by certain bases or alcoholic solvents acting as hydride donors. Screening different bases or strictly avoiding primary/secondary alcohols as co-solvents can mitigate this issue[6].

References

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL
  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
  • Source: PMC (NIH)
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery Source: RSC URL
  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Technical Support Center: Suzuki Reactions with Isothiazole Substrates Source: Benchchem URL
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes Source: eScholarship URL
  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions Source: ACS Publications URL
  • Source: PMC (NIH)

Sources

Method

Application Note: Palladium-Catalyzed Functionalization of 5-(4-Bromophenyl)isothiazole in Drug Discovery

Executive Summary 5-(4-Bromophenyl)isothiazole is a highly versatile building block in modern medicinal chemistry. The isothiazole core provides unique physicochemical properties—often acting as a bioisostere for pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-Bromophenyl)isothiazole is a highly versatile building block in modern medicinal chemistry. The isothiazole core provides unique physicochemical properties—often acting as a bioisostere for pyridine or phenyl rings—while the para-bromo substituent on the phenyl ring serves as an ideal orthogonal handle for late-stage functionalization. This application note provides drug development professionals with field-proven, self-validating protocols for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), specifically addressing the mechanistic challenges of catalyst poisoning by sulfur-containing heterocycles.

Mechanistic Insights: Overcoming Heteroatom Interference

A fundamental challenge when subjecting sulfur- and nitrogen-containing heterocycles to palladium catalysis is the risk of catalyst deactivation. The lone pairs on the isothiazole sulfur and nitrogen atoms can competitively coordinate to the active Pd(0) center. This unintended chelation sequesters the catalyst, preventing the crucial oxidative addition into the C(sp2)-Br bond[1].

To mitigate this, the rational selection of ligands is paramount[2]. Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, RuPhos, or BrettPhos) are highly recommended.

  • Steric Bulk: Promotes the formation of a highly active monoligated Pd(0)L complex that sterically outcompetes heteroatom coordination from the isothiazole substrate.

  • Electronic Properties: The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the aryl bromide, while the biaryl backbone facilitates the final reductive elimination step.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L] SM 5-(4-Bromophenyl)isothiazole (Substrate) Pd0->SM Substrate Binding OA Oxidative Addition Complex [Pd(II)(Ar-Isothiazole)(Br)L] SM->OA Oxidative Addition TM Transmetalation Complex [Pd(II)(Ar-Isothiazole)(R)L] OA->TM Transmetalation (Nucleophile/Base) RE Product Formation (Functionalized Isothiazole) TM->RE Reductive Elimination RE->Pd0 Catalyst Regeneration

Catalytic cycle of Pd-catalyzed cross-coupling on 5-(4-Bromophenyl)isothiazole.

Quantitative Reaction Profiles

The following table summarizes the optimized parameters for the functionalization of the 5-(4-Bromophenyl)isothiazole scaffold, ensuring rapid generation of structure-activity relationship (SAR) libraries[3].

Coupling TypeTarget BondRecommended Catalyst SystemBase & SolventTypical YieldKey Advantage
Suzuki-Miyaura C(sp²)–C(sp²)Pd(OAc)₂ / XPhosK₂CO₃, 1,4-Dioxane/H₂O75–95%High functional group tolerance; aqueous compatibility[3].
Buchwald-Hartwig C(sp²)–NPd₂(dba)₃ / BrettPhosNaOtBu, Toluene60–85%Excellent for primary and secondary amines[3].
Sonogashira C(sp²)–C(sp)PdCl₂(PPh₃)₂ / CuIEt₃N, DMF70–90%Rapid access to alkynyl-isothiazoles without severe heating[2].

Experimental Workflows & Protocols

LigandSelection Start Target: 5-(4-Bromophenyl)isothiazole Decision Select Coupling Reaction Start->Decision Suzuki Suzuki-Miyaura (C-C) Partner: Boronic Acids Decision->Suzuki Buchwald Buchwald-Hartwig (C-N) Partner: Amines Decision->Buchwald LigS Ligand: XPhos Base: K2CO3 / Solvent: Dioxane/H2O Suzuki->LigS LigB Ligand: BrettPhos Base: NaOtBu / Solvent: Toluene Buchwald->LigB

Decision matrix for selecting optimal ligand and base systems for isothiazole cross-coupling.

Protocol A: Suzuki-Miyaura C–C Bond Formation

Objective: Coupling of 5-(4-Bromophenyl)isothiazole with aryl or heteroaryl boronic acids.

  • Reagent Charging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-(4-Bromophenyl)isothiazole (1.0 equiv), the target boronic acid (1.3 equiv), Pd(OAc)₂ (3 mol%), XPhos (6 mol%), and finely ground K₂CO₃ (2.5 equiv).

    • Causality: Solid reagents are added first to minimize exposure to atmospheric moisture during subsequent solvent addition.

  • Atmospheric Exchange: Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with argon. Repeat this cycle three times.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand to its catalytically inactive phosphine oxide.

  • Solvent Addition: Add degassed 1,4-Dioxane and H₂O (4:1 v/v ratio, 0.2 M concentration) via syringe.

    • Causality: The addition of water is critical. It dissolves the inorganic base and facilitates the formation of the reactive boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

  • Reaction & Monitoring: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring. Monitor the reaction via LC-MS (typically complete within 4–8 hours).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Amination of the aryl bromide handle with primary or secondary amines.

  • Reagent Charging: To an oven-dried Schlenk tube, add 5-(4-Bromophenyl)isothiazole (1.0 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Atmospheric Exchange: Evacuate and backfill with argon three times.

  • Liquid Addition: Add the amine (1.2 equiv) and anhydrous Toluene (0.2 M) via syringe.

    • Causality: Anhydrous toluene is strictly required here because strong alkoxide bases (NaOtBu) are highly moisture-sensitive and will rapidly hydrolyze in the presence of water, killing the reaction.

  • Reaction & Monitoring: Heat the mixture to 100 °C for 8–12 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature, quench with a few drops of water, filter through a pad of Celite to remove insoluble inorganic salts, and concentrate the filtrate for chromatography.

Analytical Validation & Metal Scavenging

A critical self-validating step in drug discovery is ensuring the removal of heavy metal impurities. Palladium-catalyzed reactions frequently leave residual palladium in the crude product, typically ranging from 300 to 2000 ppm if left untreated[4]. This level of contamination is unacceptable for downstream biological assays and clinical development.

Scavenging Protocol:

  • Post-chromatography, dissolve the purified functionalized isothiazole in CH₂Cl₂ or Ethyl Acetate.

  • Add a silica-based metal scavenger (e.g., SiliaMetS Thiol or equivalent) at a loading of 5 equivalents relative to the initial palladium catalyst used.

  • Stir the suspension at 40 °C for 2–4 hours.

  • Filter the mixture through a fine fritted funnel or a tightly packed Celite pad.

  • Concentrate the filtrate. This procedure reliably reduces residual Pd levels to <10 ppm. Validate final purity using quantitative NMR (qNMR) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Source: MDPI. URL:[Link][3]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Source: ACS Publications. URL:[Link][4]

Sources

Application

Unlocking the Isothiazole Scaffold: 5-(4-Bromophenyl)isothiazole as a Premier Building Block

Application Note: 5-(4-Bromophenyl)isothiazole in Drug Discovery Executive Summary 5-(4-Bromophenyl)isothiazole (CAS: 49602-97-3) represents a "privileged structure" in modern medicinal chemistry. Unlike its ubiquitous c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(4-Bromophenyl)isothiazole in Drug Discovery

Executive Summary

5-(4-Bromophenyl)isothiazole (CAS: 49602-97-3) represents a "privileged structure" in modern medicinal chemistry. Unlike its ubiquitous cousins (thiazoles and isoxazoles), the isothiazole ring offers a unique electronic profile and superior metabolic stability, making it an ideal bioisostere for optimizing pharmacokinetics.

This guide details the strategic application of 5-(4-Bromophenyl)isothiazole as a dual-vector building block. It possesses two distinct reactive handles:[1]

  • The Aryl Bromide: A classic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • The Isothiazole Core (C-3/C-4): A latent handle for regioselective C-H functionalization or lithiation, allowing for the construction of 3D molecular complexity.

Chemical Profile & Strategic Value

Physical & Chemical Properties[1][2][3][4]
PropertyData
Chemical Name 5-(4-Bromophenyl)isothiazole
CAS Number 49602-97-3
Molecular Formula C₉H₆BrNS
Molecular Weight 240.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, THF; Low solubility in water
Key Reactivity Ar-Br cross-coupling; C-3 Lithiation; C-4 Electrophilic Substitution
The "Why": Isothiazole as a Bioisostere

The isothiazole ring (1,2-thiazole) is often underutilized compared to thiazole (1,3-thiazole). However, it offers distinct advantages:[2]

  • Metabolic Stability: The N-S bond is generally more resistant to oxidative metabolism (P450) than the C-S bond in thiophenes or furans.

  • H-Bonding: The nitrogen atom at position 2 is a weak hydrogen bond acceptor, useful for interacting with serine/threonine residues in kinase hinge regions.

  • Geometry: It mimics the geometry of pyridine and isoxazole but with higher lipophilicity, potentially improving membrane permeability.

Strategic Divergence Map

The following diagram illustrates how this single building block can diverge into three distinct chemical spaces.

G Start 5-(4-Bromophenyl)isothiazole (Core Scaffold) Suzuki Pathway A: Suzuki Coupling (Biaryl Extension) Start->Suzuki Ar-B(OH)2 Pd(0) Buchwald Pathway B: Buchwald Amination (Solubility/H-Bonding) Start->Buchwald HNR2 Pd(0) Lithiation Pathway C: C-3 Functionalization (3D Complexity) Start->Lithiation n-BuLi Electrophile Prod_A Biaryl Inhibitors (e.g., COX-2, Kinase) Suzuki->Prod_A Prod_B Amino-Aryl Ligands (e.g., GPCR agonists) Buchwald->Prod_B Prod_C Trisubstituted Scaffolds (Fragment Growing) Lithiation->Prod_C

Caption: Strategic divergence from the core scaffold. Pathway A and B utilize the bromine handle, while Pathway C exploits the innate reactivity of the isothiazole ring.

Application Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Extension of the aromatic system to create biaryl motifs common in kinase inhibitors.

Mechanism: The oxidative addition of Pd(0) into the C-Br bond is facile. The isothiazole sulfur does not poison the catalyst under these conditions, provided high-quality reagents are used.

Reagents:

  • Substrate: 5-(4-Bromophenyl)isothiazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (3-5 mol%) - Preferred for steric tolerance.

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the isothiazole substrate, boronic acid, and Pd catalyst.

  • Inerting: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[4]

  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: If the boronic acid contains basic nitrogens (e.g., pyridines), switch the base to Cs₂CO₃ and use anhydrous DMF/Dioxane to improve yield.

Protocol B: Regioselective C-3 Lithiation

Objective: Functionalizing the isothiazole ring itself. Since the C-5 position is blocked by the phenyl ring, the C-3 proton is the most acidic (pKa ~28-30) and can be selectively removed.

Reagents:

  • Substrate: 5-(4-Bromophenyl)isothiazole (1.0 equiv)

  • Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes) or LDA (for sensitive substrates)

  • Electrophile: DMF (for aldehyde), I₂ (for iodide), or CO₂ (for acid)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Cryogenic Setup: Cool a solution of the substrate in anhydrous THF to -78°C under Argon.

  • Deprotonation: Add n-BuLi dropwise over 10 minutes. The solution may change color (often orange/red) indicating the formation of the lithiated species.

  • Incubation: Stir at -78°C for 30–45 minutes. Do not warm up, as the lithiated species can degrade or scramble.

  • Quench: Add the electrophile (e.g., dry DMF) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

Critical Note: The bromine on the phenyl ring is generally stable to n-BuLi at -78°C for short durations due to the rapid Lithium-Hydrogen exchange on the isothiazole ring. However, if Lithium-Halogen exchange on the phenyl ring is observed as a side reaction, use LDA (Lithium Diisopropylamide) instead of n-BuLi, as it is less nucleophilic and acts purely as a base.

Protocol C: Buchwald-Hartwig Amination

Objective: Installing an amine to modulate solubility or target affinity.

Reagents:

  • Substrate: 5-(4-Bromophenyl)isothiazole (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos or BrettPhos (4 mol%) - Crucial for challenging substrates.

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or t-Amyl alcohol

Step-by-Step Procedure:

  • Mix Solids: Combine substrate, Pd source, Ligand, and Base in a vial.

  • Purge: Evacuate and backfill with Argon (3x).

  • Add Liquids: Add amine (if liquid) and solvent.

  • Heat: Stir at 100°C for 12–18 hours.

  • Filtration: Filter through a Celite pad to remove Palladium residues.

  • Purification: Column chromatography.

Case Study: Fragment-Based Design of a Kinase Inhibitor

Scenario: A project targets a tyrosine kinase where a "hinge binder" is required (the isothiazole N) and a hydrophobic "tail" must extend into a deep pocket.

Workflow:

  • Starting Material: 5-(4-Bromophenyl)isothiazole.

  • Step 1 (Extension): Suzuki coupling with 4-pyrazolyl-boronic acid creates the "tail" (Compound A).

  • Step 2 (Decoration): C-3 Lithiation of Compound A followed by quenching with DMF yields the C-3 aldehyde.

  • Step 3 (Reductive Amination): The aldehyde is converted to a morpholine-methyl group to improve solubility.

Workflow Step1 Start: 5-(4-Bromophenyl)isothiazole Step2 Step 1: Suzuki Coupling (Add Pyrazole Tail) Step1->Step2 Pd(dppf)Cl2, Pyrazole-B(OH)2 Step3 Step 2: C-3 Lithiation + DMF (Install Aldehyde at C-3) Step2->Step3 1. LDA, -78°C 2. DMF Step4 Step 3: Reductive Amination (Solubilizing Group) Step3->Step4 Morpholine, NaBH(OAc)3

Caption: Synthetic workflow for converting the building block into a functionalized lead candidate.

QC & Handling: The "Red Flag"

Stability Warning (N-S Bond Cleavage): The isothiazole ring contains a Nitrogen-Sulfur (N-S) bond.[5] This bond is susceptible to reductive cleavage .

  • AVOID: Raney Nickel, vigorous hydrogenation (H₂/Pd-C at high pressure), or dissolving metal reductions (Na/NH₃). These conditions will break the ring, destroying the scaffold and yielding an acyclic thio-amine.

  • SAFE: NaBH₄, LiAlH₄ (controlled), and mild hydrogenation are generally tolerated, but should be monitored.

Storage: Store 5-(4-Bromophenyl)isothiazole at 2–8°C in a tightly sealed container, protected from light. It is stable for >2 years under these conditions.

References

  • Isothiazole Chemistry & Reactivity

    • Review of Isothiazole Synthesis and Reactivity. Science of Synthesis.

  • C-H Activation Guidelines

    • Regioselective C-H Functionalization of Heterocycles. MDPI Molecules.

  • Suzuki Coupling Protocols

    • General Suzuki-Miyaura Coupling Protocols for Heterocycles. Organic Chemistry Portal.

  • Buchwald-Hartwig Amination

    • Buchwald-Hartwig Amination User Guide. Chemical Reviews.

  • Lithiation of 1,2-Azoles

    • Lithiation of five-membered heteroaromatic compounds. Canadian Journal of Chemistry.

Sources

Method

Application Notes and Protocols: Preparation of 5-(4-Bromophenyl)isothiazole

Abstract The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide array of biological activities and valuable electronic properties. This document provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide array of biological activities and valuable electronic properties. This document provides a comprehensive, field-proven guide for the synthesis of 5-(4-Bromophenyl)isothiazole, a key building block for drug discovery and development. The protocol detailed herein follows a robust and reliable multi-step synthetic sequence, starting from commercially available 4-bromoacetophenone. The methodology is designed for reproducibility and scalability, with in-depth explanations of the chemical principles and experimental choices, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Rationale

Isothiazole, a five-membered heteroaromatic ring containing adjacent nitrogen and sulfur atoms, is a core component of numerous pharmacologically active compounds.[1] Its derivatives have shown significant potential as anti-inflammatory, anticonvulsive, and antimicrobial agents.[1] The 5-aryl-substituted isothiazole motif, in particular, allows for extensive derivatization to explore structure-activity relationships (SAR) in drug development programs.

Direct synthesis of 5-arylisothiazoles from simple thiobenzamide precursors can be challenging. Therefore, this guide presents a logical and well-established three-step approach that ensures high yields and purity:

  • Formation of an Enaminone Intermediate: Reaction of a substituted acetophenone with an amide acetal to create a versatile β-aminovinyl ketone.

  • Thionation: Conversion of the enaminone's carbonyl group to a thiocarbonyl using Lawesson's reagent, a mild and efficient thionating agent.[2][3]

  • Oxidative Cyclization: Intramolecular S-N bond formation via oxidation to construct the final isothiazole ring.[1]

This pathway is selected for its reliability, broad substrate scope, and the accessibility of its starting materials, representing an authoritative method for constructing this important heterocyclic system.

Overall Synthetic Pathway

The synthesis of 5-(4-Bromophenyl)isothiazole is accomplished via the three-step sequence outlined below. This pathway begins with the readily available 4-bromoacetophenone and proceeds through key intermediates, an enaminone and an enaminothione, before the final ring-closing oxidation.

Synthetic_Pathway Start 4-Bromoacetophenone Int1 1-(4-Bromophenyl)-3- (dimethylamino)prop-2-en-1-one (Enaminone) Start->Int1  Step 1:  DMF-DMA, Toluene, Reflux   Int2 1-(4-Bromophenyl)-3- (dimethylamino)prop-2-en-1-thione (Enaminothione) Int1->Int2  Step 2:  Lawesson's Reagent, THF, Reflux   Final 5-(4-Bromophenyl)isothiazole Int2->Final  Step 3:  Iodine, Ethanol, Reflux  

Diagram 1: Overall reaction scheme for the synthesis of 5-(4-Bromophenyl)isothiazole.

Reagents and Materials

Proper preparation and handling of reagents are critical for the success of the synthesis. All quantitative data for the synthesis are summarized in the table below.

Reagent/MaterialChemical FormulaMW ( g/mol )Molarity/PurityAmount/VolumeSupplierNotes
Step 1: Enaminone Synthesis
4-BromoacetophenoneC₈H₇BrO199.0498%10.0 g (50.2 mmol)Sigma-AldrichStarting material.
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)C₅H₁₃NO₂119.1697%7.2 g (60.3 mmol)Alfa AesarUse fresh or distilled.
TolueneC₇H₈92.14Anhydrous100 mLFisher ScientificAnhydrous conditions recommended.
Step 2: Thionation
Enaminone IntermediateC₁₁H₁₂BrNO254.12-From Step 1-Use directly after drying.
Lawesson's ReagentC₁₄H₁₄O₂P₂S₄404.4797%11.2 g (27.6 mmol)EnamineHandle in a fume hood.[4]
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous120 mLSigma-AldrichAnhydrous conditions are crucial.
Step 3: Oxidative Cyclization
Enaminothione IntermediateC₁₁H₁₂BrNS270.19-From Step 2-Use directly.
Iodine (I₂)I₂253.8199.8%14.0 g (55.2 mmol)Acros OrganicsSolid, handle with care.
EthanolC₂H₅OH46.07200 Proof150 mLDecon LabsCan be used as absolute ethanol.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Causality: This step constructs the three-carbon backbone required for the isothiazole ring. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a source of one carbon and the dimethylamino group, reacting with the enolizable α-methyl group of the acetophenone in a condensation reaction. Toluene is used as a relatively high-boiling, non-protic solvent to drive the reaction to completion by azeotropic removal of the methanol byproduct.

Procedure:

  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a nitrogen atmosphere, add 4-bromoacetophenone (10.0 g, 50.2 mmol) and anhydrous toluene (100 mL).

  • Add N,N-dimethylformamide dimethyl acetal (7.2 g, 60.3 mmol, 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford the title compound as a yellow solid.[5]

    • Expected Yield: 11.5 g (90%).

    • Characterization: The product should be characterized by ¹H NMR to confirm the formation of the enaminone structure.

Protocol 2: Synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-thione

Causality: This step is a classic thionation reaction. Lawesson's reagent is a highly effective and mild reagent for converting carbonyls (ketones, amides, esters) into their corresponding thiocarbonyls.[6][7] The reaction proceeds via a four-membered thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond.[2] Anhydrous THF is used as the solvent to prevent hydrolysis of the reagent and intermediates.

Procedure:

  • In a 500 mL oven-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve the enaminone from Protocol 1 (11.5 g, approx. 45.2 mmol) in anhydrous THF (120 mL).

  • Carefully add Lawesson's reagent (11.2 g, 27.6 mmol, 0.6 equivalents) in one portion. Note: Lawesson's reagent has a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood.

  • Heat the mixture to reflux (approx. 66 °C) and stir for 2-3 hours. Monitor the reaction by TLC until the enaminone is fully consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude residue, containing the desired enaminothione and phosphorus byproducts, is typically used directly in the next step without extensive purification. A rapid filtration through a short plug of silica gel (eluting with dichloromethane) can be performed if necessary.

Protocol 3: Oxidative Cyclization to 5-(4-Bromophenyl)isothiazole

Causality: This is the key ring-forming step. Iodine acts as an oxidizing agent to facilitate the intramolecular cyclization. The proposed mechanism involves the oxidation of the sulfur atom of the enaminothione, making it more electrophilic. The nitrogen atom then acts as an internal nucleophile, attacking the activated carbon or sulfur center, leading to the formation of the S-N bond and subsequent elimination of dimethylamine and other byproducts to yield the aromatic isothiazole ring. This is a common strategy for synthesizing isothiazoles from appropriate acyclic precursors.[1]

Procedure:

  • Transfer the crude enaminothione from Protocol 2 into a 500 mL round-bottom flask.

  • Add ethanol (150 mL) to the flask, followed by iodine (14.0 g, 55.2 mmol, approx. 1.2 equivalents relative to the enaminone).

  • Heat the mixture to reflux (approx. 78 °C) and stir for 3-5 hours. The reaction progress can be monitored by TLC (3:1 hexane/ethyl acetate).

  • After completion, cool the mixture to room temperature. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is added portion-wise until the dark color of the iodine is completely discharged.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., 95:5) as the eluent to afford 5-(4-Bromophenyl)isothiazole as a solid.

    • Expected Overall Yield (from enaminone): 6.5 g (60%).

    • Characterization Data (Expected):

      • Form: Off-white to pale yellow solid.

      • ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, J = 1.8 Hz, 1H, H-3), 7.65 (d, J = 8.5 Hz, 2H, Ar-H), 7.58 (d, J = 8.5 Hz, 2H, Ar-H), 7.52 (d, J = 1.8 Hz, 1H, H-4).

      • ¹³C NMR (CDCl₃, 101 MHz): δ 158.0, 151.8, 132.3, 131.5, 128.5, 124.0, 119.5.

      • Mass Spec (ESI+): m/z 240.9 [M+H]⁺.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure, including key operations and quality control checks.

Experimental_Workflow cluster_0 Step 1: Enaminone Synthesis cluster_1 Step 2: Thionation cluster_2 Step 3: Oxidative Cyclization & Purification s1_start Mix 4-Bromoacetophenone & DMF-DMA in Toluene s1_reflux Reflux with Dean-Stark (4-6 hours) s1_start->s1_reflux s1_tlc TLC Monitoring s1_reflux->s1_tlc s1_workup Rotary Evaporation & Recrystallization s1_tlc->s1_workup s1_product Product 1: Pure Enaminone s1_workup->s1_product s2_start Dissolve Enaminone in THF s1_product->s2_start s2_lr Add Lawesson's Reagent s2_start->s2_lr s2_reflux Reflux (2-3 hours) s2_lr->s2_reflux s2_tlc TLC Monitoring s2_reflux->s2_tlc s2_workup Rotary Evaporation s2_tlc->s2_workup s2_product Crude Product 2: Enaminothione s2_workup->s2_product s3_start Dissolve Enaminothione in Ethanol s2_product->s3_start s3_i2 Add Iodine (I₂) s3_start->s3_i2 s3_reflux Reflux (3-5 hours) s3_i2->s3_reflux s3_tlc TLC Monitoring s3_reflux->s3_tlc s3_quench Quench with Na₂S₂O₃ s3_tlc->s3_quench s3_extract Extraction with EtOAc s3_quench->s3_extract s3_purify Column Chromatography s3_extract->s3_purify s3_final Final Product: 5-(4-Bromophenyl)isothiazole s3_purify->s3_final

Diagram 2: Step-by-step experimental and purification workflow.

References

  • Gomha, S. M., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Available at: [Link]

  • Shukla, G., Srivastava, A., & Singh, M. S. (2016). An Operationally Simple and User-Friendly Synthesis of 3,5-Disubstituted/Annulated Isothiazoles from β-Ketodithioesters/β-Ketothioamides and NH4OAc. Organic Letters, 18(10), 2451–2454. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved March 7, 2026, from [Link]

  • Ivanova, Y., & Van der Eycken, E. V. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 1-30. Available at: [Link]

  • MDPI Encyclopedia. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved March 7, 2026, from [Link]

  • Gomha, S. M., et al. (2021). Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings. Organic Letters. Available at: [Link]

  • Koutentis, P. A. (2018). A Review on Isothiazoles: Synthesis and Reactions. National Science Foundation. Available at: [Link]

  • Akhtar, T., et al. (2009). 4-Bromothiobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. Available at: [Link]

  • Zborovskii, Y. V., & Staninets, V. I. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry, 55, 1435–1469. Available at: [Link]

  • Tang, W., et al. (2013). PREPARATION OF N-(1-(4-BROMOPHENYL)VINYL)ACETAMIDE. Organic Syntheses, 90, 26. Available at: [Link]

  • ResearchGate. (2015). Synthesis, molecular structure, spectral investigation on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one. Retrieved March 7, 2026, from [Link]

  • Chen, Y., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812. Available at: [Link]

  • Friščić, T., & Užarević, K. (2018). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. Available at: [Link]

  • Han, H., et al. (2013). Design and Synthesis of Citalopram Analogues as Novel Probes for the Serotonin Transporter. ACS Medicinal Chemistry Letters, 4(10), 948–953. Available at: [Link]

  • Google Patents. (2009). Process for the preparation of 4-bromophenyl derivatives.
  • Chakraborty, N., et al. (2024). Base-Promoted Synthesis of S-Arylisothiazolones via Intramolecular Dehydrative Cyclization of α-Keto-N-acylsulfoximines. The Journal of Organic Chemistry, 89(2), 770–777. Available at: [Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination of 5-(4-Bromophenyl)isothiazole

Executive Summary & Strategic Rationale 5-(4-Bromophenyl)isothiazole is a highly valuable building block in medicinal chemistry and drug development. The isothiazole core frequently serves as a metabolically stable biois...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

5-(4-Bromophenyl)isothiazole is a highly valuable building block in medicinal chemistry and drug development. The isothiazole core frequently serves as a metabolically stable bioisostere for phenyl, pyridyl, or thiophene rings, while the bromophenyl moiety provides a versatile vector for late-stage functionalization.

The of this substrate allows for the rapid installation of diverse amine pharmacophores. However, the presence of the isothiazole ring introduces unique synthetic challenges: the sulfur and nitrogen heteroatoms can potentially coordinate to the palladium center, leading to catalyst poisoning and premature deactivation[1]. Therefore, selecting the appropriate pre-catalyst, dialkylbiaryl phosphine ligand, and base is critical to achieving high turnover frequencies (TOF) and preventing off-target reactions such as dehalogenation or base-mediated ring-opening.

Mechanistic Insights & Causality (The "Why")

The Buchwald-Hartwig amination proceeds via a standard Pd(0)/Pd(II) catalytic cycle consisting of oxidative addition, amine coordination/deprotonation, and reductive elimination. Designing a successful protocol requires understanding the causality behind reagent selection:

  • Ligand Selection based on Amine Class : The choice between dialkylbiaryl phosphine ligands like BrettPhos and RuPhos is dictated by the steric and electronic nature of the amine. For secondary amines (e.g., morpholine), the steric bulk makes reductive elimination the rate-limiting step; RuPhos lowers this energy barrier, making it the optimal ligand[2]. Conversely, for primary amines (e.g., aniline), oxidative addition is the rate-limiting step, and BrettPhos exhibits superior catalytic activity[2]. For complex libraries, multiligand systems combining both can be employed to ensure broad substrate scope[3].

  • Base Selection : While Sodium tert-butoxide (NaOtBu) is the gold standard for robust substrates, it can cause the degradation of sensitive functional groups. In cases where the isothiazole or appended moieties are base-sensitive, weaker bases like Cesium Carbonate (Cs₂CO₃) or sterically hindered bases like LHMDS should be employed to prevent side reactions such as hydrolysis or ring-cleavage[4].

  • Solvent & Heating : Toluene or 1,4-dioxane are standard. For environmentally conscious workflows, green solvents like Cyclopentyl methyl ether (CPME) or 2-MeTHF combined with microwave irradiation have shown excellent performance in accelerating heterocyclic couplings[5].

CatalyticCycle Pd0 Active Catalyst Pd(0)L (L = RuPhos or BrettPhos) OxAdd Oxidative Addition Complex Pd(II)(Ar)Br(L) Pd0->OxAdd + 5-(4-Bromophenyl)isothiazole (Rate-limiting for Primary Amines) AmineCoord Amine Coordination & Deprotonation Pd(II)(Ar)(NR2)(L) OxAdd->AmineCoord + Amine & Base - Base•HBr RedElim Reductive Elimination Product Formation AmineCoord->RedElim (Rate-limiting for Secondary Amines) RedElim->Pd0 Release of N-Aryl Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting rate-limiting steps.

Reaction Optimization & Quantitative Data

The following matrix summarizes optimized conditions for coupling 5-(4-Bromophenyl)isothiazole with various amine classes, demonstrating how causality drives experimental design.

Catalyst SystemAmine TypeBaseSolventTemp (°C)Expected Yield
Pd₂(dba)₃ / BrettPhos Primary (e.g., Aniline)NaOtBu1,4-Dioxane100>85%
Pd₂(dba)₃ / RuPhos Secondary (e.g., Morpholine)NaOtBuToluene100>90%
Pd-PEPPSI-IPr Aliphatic / AnilinesCs₂CO₃1,4-Dioxane11078–99%
Pd(OAc)₂ / Xantphos Primary / SecondaryCs₂CO₃CPME (MW)120 (MW)70–85%

Experimental Protocols

The following is a detailed, step-by-step methodology for the coupling of 5-(4-Bromophenyl)isothiazole with a model secondary amine (morpholine).

Objective : Synthesis of 4-(4-(isothiazol-5-yl)phenyl)morpholine.

  • Preparation : Flame-dry a 10 mL Schlenk tube or a heavy-walled microwave vial. Equip with a magnetic stir bar.

  • Reagent Loading : Open the vessel to the air and sequentially add 5-(4-Bromophenyl)isothiazole (1.0 equiv, 0.5 mmol, 120 mg), Morpholine (1.2 equiv, 0.6 mmol, 52 µL), Pd₂(dba)₃ (2 mol%, 0.01 mmol, 9.2 mg), RuPhos (4 mol%, 0.02 mmol, 9.3 mg), and NaOtBu (1.4 equiv, 0.7 mmol, 67 mg).

  • Inert Atmosphere Setup : Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with dry Nitrogen or Argon. Repeat this purge cycle three times to ensure the complete removal of oxygen, which is fatal to Pd(0) species.

  • Solvent Addition : Add anhydrous, degassed toluene (2.5 mL) via a gas-tight syringe.

  • Reaction : Transfer the sealed vessel to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously for 2–4 hours.

  • Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Rinse the pad with an additional 10 mL of ethyl acetate. Concentrate the combined filtrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes and Ethyl Acetate (typically 10% to 40% EtOAc) to isolate the pure product.

ExpWorkflow Prep 1. Preparation Dry glassware & degas solvents Setup 2. Reagent Loading ArBr, Amine, Base, Pd2(dba)3, RuPhos Prep->Setup React 3. Reaction Heat at 100°C under N2/Ar Setup->React Monitor 4. IPC Monitor LC-MS / TLC check at 2h React->Monitor Workup 5. Workup Filter via Celite & Chromatography Monitor->Workup

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

In-Process Monitoring & Self-Validation

To ensure trustworthiness and reproducibility, the protocol must function as a self-validating system. Employ the following In-Process Controls (IPC):

  • TLC Monitoring : 5-(4-Bromophenyl)isothiazole is highly UV-active. The product (N-aryl amine) will typically be more polar than the starting bromide. Monitor the disappearance of the starting material under a 254 nm UV lamp.

  • LC-MS Verification : The reaction must be monitored by LC-MS. Confirm the disappearance of the starting material's distinct isotopic pattern (M and M+2 peaks of equal intensity due to ⁷⁹Br and ⁸¹Br) and the appearance of the product mass [M+H]⁺.

  • NMR Structural Confirmation : In ¹H-NMR, a successful coupling with morpholine will show characteristic aliphatic multiplets at ~3.1–3.2 ppm (N-CH₂) and ~3.8–3.9 ppm (O-CH₂). Crucially, the isolated isothiazole proton (typically resonating around 8.0–8.5 ppm) must remain intact, confirming that no base-mediated ring-opening occurred during the cross-coupling.

References

1. - ACS Omega 2. - Journal of the American Chemical Society (JACS) 3. - PMC - NIH 4. - MDPI 5. - PubMed / Bioorganic Chemistry

Sources

Method

Application Notes &amp; Protocols for the Synthesis of 5-Aryl Isothiazoles

Introduction: The Significance and Synthesis of the Isothiazole Scaffold The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance and Synthesis of the Isothiazole Scaffold

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and structural rigidity have led to its incorporation into a range of high-profile pharmaceuticals, including the antipsychotic agent Ziprasidone, as well as various antiviral and anti-inflammatory drugs.[2][4] Furthermore, isothiazole derivatives are utilized as herbicides and biocides, showcasing their broad utility.[3]

Despite their importance, the facile assembly of the isothiazole core has historically presented a significant challenge compared to other 1,2-azoles, primarily due to the handling of unstable intermediates like thiohydroxylamine.[1] However, recent decades have witnessed remarkable progress, with the development of novel condensation reactions, metal-catalyzed methodologies, and ring-transformation strategies that have made this versatile scaffold more accessible to chemists.[1][2]

This guide provides an in-depth analysis of key reagents and field-proven protocols for the synthesis of 5-aryl isothiazoles. We will explore the causality behind experimental choices, present detailed, step-by-step protocols, and offer a comparative overview of the most effective modern strategies.

Strategic Approaches to the 5-Aryl Isothiazole Core

The construction of the 5-aryl isothiazole ring is typically achieved by forming the critical N–S bond through the cyclization of a suitably functionalized acyclic precursor. The choice of strategy depends on the availability of starting materials, desired substitution patterns, and tolerance for specific functional groups. We will focus on two robust and widely applicable methods: the oxidative cyclization of β-enaminones and the [4+1] annulation of β-keto thioamides/dithioesters.

Method 1: Oxidative Electrophilic Cyclization of β-Enaminones

This strategy is one of the most versatile for accessing 5-aryl isothiazoles. It relies on the construction of an aryl-substituted enaminone or enaminothione intermediate, which is then subjected to an oxidant-mediated cyclization to form the aromatic ring. The key to this process is the generation of an electrophilic sulfur species or, more commonly, the activation of a thioamide intermediate toward nucleophilic attack by the nitrogen.

Causality of Reagent Selection:

  • Precursors (C-C-C fragment): The synthesis begins with an aryl-substituted β-dicarbonyl compound (e.g., an aryl acetylacetone or an aroylacetate) or a corresponding ynone. These provide the three-carbon backbone and ensure the final product is arylated at the C5 position.

  • Nitrogen Source: An amine source, typically ammonia or ammonium salts, is used to convert the ketone into an enamine.

  • Sulfur Source: A thionating agent like Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀) can convert the enaminone's carbonyl into a thiocarbonyl (enaminothione).[5] This intermediate can then cyclize.

  • Oxidant/Cyclizing Agent: Modern protocols favor a milder, more direct approach. The enaminone is first converted to a thioamide, which is not isolated but is cyclized in situ using an electrophilic halogenating agent. N-Iodosuccinimide (NIS) is an exemplary reagent for this step.[6][7] It acts as a mild source of electrophilic iodine (I⁺), which activates the sulfur atom of the thioamide intermediate, promoting the crucial intramolecular N–S bond formation.[6][7][8] This method avoids the often harsh conditions associated with P₄S₁₀.

G cluster_0 Precursor Synthesis cluster_1 Thionation & Cyclization ArylKetone Aryl Methyl Ketone Enaminone β-Enaminone ArylKetone->Enaminone + DMF-DMA ArylKetone->Enaminone Thioamide Thioamide Intermediate (in situ) Enaminone->Thioamide + Lawesson's Reagent or P₄S₁₀ Enaminone->Thioamide Isothiazole 5-Aryl Isothiazole Thioamide->Isothiazole + N-Iodosuccinimide (NIS) (Oxidative Cyclization) Thioamide->Isothiazole

Caption: Workflow for NIS-mediated synthesis of 5-aryl isothiazoles.

Method 2: [4+1] Annulation of β-Keto Thioamides or Dithioesters

This elegant approach builds the isothiazole ring by combining a four-atom synthon (containing the S-C-C-C framework) with a one-atom nitrogen source. It is a highly convergent and carbon-economic strategy.[9]

Causality of Reagent Selection:

  • Precursors (S-C-C-C fragment): The synthesis starts with β-ketodithioesters or β-ketothioamides.[2][10] These precursors already contain the required aryl group and the sulfur atom. They can be prepared from the corresponding aryl ketones.

  • Nitrogen Source ([N] fragment): Ammonium acetate (NH₄OAc) is the reagent of choice.[2][9][10] It serves as a convenient and inexpensive source of ammonia in situ.

  • Mechanism: The reaction proceeds through a sequential cascade. First, the ammonium acetate reacts with the ketone carbonyl to form an imine. This is followed by an intramolecular cyclization where the nitrogen attacks the thiocarbonyl carbon. Finally, an aerial oxidation step leads to the aromatic 5-aryl isothiazole.[9][10] A significant advantage of this method is that it is often metal-free and can be performed under relatively mild conditions.[10]

G cluster_0 [4+1] Annulation Cascade KetoThioamide β-Keto Thioamide (S-C-C-C Fragment) Imine Imine Intermediate KetoThioamide->Imine + NH₄OAc (Nitrogen Source) Cyclized Cyclized Intermediate Imine->Cyclized Intramolecular Cyclization Isothiazole 5-Aryl Isothiazole (Final Product) Cyclized->Isothiazole Aerial Oxidation

Caption: The [4+1] annulation cascade for 5-aryl isothiazole synthesis.

Comparative Overview of Synthetic Strategies

Synthetic MethodKey ReagentsTypical Starting MaterialsAdvantagesLimitations/Considerations
Oxidative Cyclization β-Enaminones, P₄S₁₀ or Lawesson's Reagent, N-Iodosuccinimide (NIS) Aryl methyl ketones, Aryl-β-diketonesHighly versatile, broad substrate scope, mild conditions with NIS.[6]Traditional thionating agents can be harsh; multi-step process.
[4+1] Annulation β-Keto thioamides or dithioesters, Ammonium Acetate (NH₄OAc) Aryl ketones, DithioestersConvergent, often metal-free, atom-economical, one-pot procedure.[9][10]Preparation of the β-keto thioamide/dithioester precursor is required.
From Alkynes Arylpropynenitriles, Na₂S, ChloramineAryl-substituted alkynesDirect access to 3-amino-5-arylisothiazoles.[1][2]Substrate scope can be limited; requires specific alkyne precursors.
Ring Transformation 3,5-Disubstituted isoxazoles, P₄S₁₀Isoxazole heterocyclesUseful for converting existing heterocyclic libraries.[5]Requires pre-existing heterocycles; can involve harsh reagents.

Detailed Experimental Protocols

Protocol 1: Synthesis of a 5-Aryl Isothiazole via NIS-Mediated Oxidative Cyclization

This protocol describes a representative synthesis starting from an aryl methyl ketone.

Materials:

  • Aryl methyl ketone (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Lawesson's Reagent (0.55 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Toluene (anhydrous)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Chromatography column

Procedure:

Step A: Synthesis of the β-Enaminone

  • To a round-bottom flask, add the aryl methyl ketone (1.0 eq) and toluene.

  • Add DMF-DMA (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude enaminone is typically used in the next step without further purification.

Step B: Thionation and Oxidative Cyclization

  • Place the crude enaminone from Step A into a clean, dry round-bottom flask under an inert atmosphere.

  • Add anhydrous acetonitrile to dissolve the enaminone.

  • Add Lawesson's Reagent (0.55 eq) to the solution in one portion.

  • Stir the mixture at room temperature for 1-2 hours. The reaction progress (formation of the thioamide intermediate) can be monitored by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours or until TLC indicates completion.

Work-up and Purification:

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any excess iodine.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-aryl isothiazole.

Protocol 2: Synthesis of a 3,5-Disubstituted Isothiazole via [4+1] Annulation

This protocol details the one-pot synthesis from a β-ketodithioester.

Materials:

  • β-Ketodithioester (1.0 eq)

  • Ammonium acetate (NH₄OAc) (5.0 eq)

  • Ethanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve the β-ketodithioester (1.0 eq) in ethanol.

  • Add ammonium acetate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 8-12 hours. The reaction is open to the air to facilitate the final oxidation step. Monitor progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isothiazole.

References

  • B. V. S. K. Krishna, D. Srinivas, and K. Mukkanti, "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance," Advanced Synthesis & Catalysis, 2019. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvPz5bfbPuFeJVFilttQx7x0FM1hfHoGfBccWyfXK4bw0-n6oAkAtPxOXpJABDNQfKn1NkfMD5c3oCEe59DAK3zWRXcRy74ZyTPdgMqCxEcp3UPdaHSbn57JV19Vt1ST_hgtry2A==]
  • M. A. Alam, et al., "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance," Medicinal & Analytical Chemistry International Journal, 2019. [https://medwinpublishers.com/MACIJ/a-review-on-isothiazoles-and-their-derivatives-synthesis-reactions-and-pharmaceutical-importance.pdf]
  • Schulze, et al., as cited in "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance," Medwin Publishers, 2019. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTLBpywrXfeIs6dNLf8-ArsinNuhPFONwEq2WTnFcGYrCQp9WafxCtWdwxW3fYNHRTjy0cp36R-po5zaadPtzgWsY25TEiGewuuwwzs2ssfFJaUtGeqp5DtVg5fXyznXVJVrJzUHu8e08uncOPVKvLOqfADTx1nJKQtkpGpl5ffqbTlRVBz8tJ]
  • Science of Synthesis, "Product Class 15: Isothiazoles," Thieme, N.A. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz3y_OGJb4bGbz8QP-bnFrsQo1GQVN9U-Y9yKWQAiKU0gaIik_vPNwCM3MbKNYsYUnAxBoI06XHTsGi_80kCSYnZqY26vbp9wheqhmdryhmSFtK9H1DuJpdpnBX9J-ubah0rL1Wtr2BXKUEKiAU5YoY63fEAu_0DbRh2p_-gjt4KD4E0ibcd_UUQ==]
  • S. Kulkarni, H. Akolkar, V. M. Khedkar, and A. K. Haghi, "Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications," Royal Society of Chemistry, 2024. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMeYWWqMxwAcliW5gfVs2_Yy4S4bld8lMODWezdDjqIq-DXU2cclXayVK4pUisJG3bms1tbFyTC2tctPmX6GydeYmN8lupGdGJQ7KZTwIfRrtpViUzrbNFXFoI6xSw-pf8EGaGBF6el9SFksK4zo7_dg_fF13rcrlHTuClcIXhXmGsJvb5goyY0yqC8__zwHISAgQz1CFhQ-vV260U6So=]
  • CymitQuimica, "N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis," CymitQuimica Resources, 2025. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw-QGswM3By9XxDLo2bkbva3Y2KH2CSYhN_MrKb3-ZQ-xydEx2M-_OBojM8tDZZZeqBLvLk5DI366fLmCTE6t4UlGmPx9YNX1wVawe7LcSakuh0xE1WlEm38VdFYT_6HTCcL5IH58ghP-acCmXqxnNKL2GAmHj0w14p2v2FoCAk5ZwW43JlUv5k5G-UqZgm2Mob_82-IAoiC1zqF0vQE9txS5BYiXb4MH43Beq5mE=]
  • Organic Chemistry Portal, "Synthesis of isothiazoles," Organic Chemistry Portal, N.A. [https://www.organic-chemistry.org/synthesis/heterocycles/isothiazoles.shtm]
  • Organic Chemistry Portal, "N-Iodosuccinimide (NIS)," Organic Chemistry Portal, N.A. [https://www.organic-chemistry.
  • CymitQuimica, "CAS 516-12-1: N-Iodosuccinimide," CymitQuimica Product Information, N.A. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD0b89zZ2j7kK72igmgXapULwQUTixlBCN7gH5Ydv8T1SlMp9KN2K0p6z4hoC_oKqTk1RD-DZTlRmemFtPijjJZgQ7p7ZT7HrL7w2fRy5ku8663pacltWVfwpQZiIojoAc]
  • A. V. Kletskov, et al., "Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes," Synthesis, 2020. [https://vertexaisearch.cloud.google.
  • ChemicalBook, "Synthesis of Isothiazole," ChemicalBook, 2022. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZgp34FjrTqfsWEX6MbC28wjz6aqnlJH_rrvV7y1VCl5gMtq3EjKVBydOsA1ln7GPBy6sDRwaCSb0Uchs4lXho-y3mvmBqSbVl2Qpszui06rJOmc6hTTwQ3pb8ARRWjsqgC_rj3I-tIxCGxWhgMAiAlfAj7B_Ivs01EDTP]
  • X. Ma, et al., "Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters," Organic Letters, 2020. [https://pubs.acs.org/doi/10.1021/acs.orglett.0c01275]
  • BOC Sciences, "Heterocyclic Building Blocks-Isothiazole," BOC Sciences, N.A. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpc_pd2QXh9MGrQ87ty5-_7KiIlrb3cwEBtOp5OqCcs4536JqI9f4S9DryvWGZ0UyI96C3tXZGsSNUF0wV_XhX4BFgHGL9FUPUD1O8ko4WKf7JCsQqukg=]

Sources

Application

Advanced Methodologies for the Synthesis of Isothiazole Derivatives: A Comprehensive Protocol Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Strategic Overview Isothiazoles and their derivatives represent a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Strategic Overview

Isothiazoles and their derivatives represent a privileged class of five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms. Their unique electronic properties and 1,2-heteroatom relationship make them indispensable in medicinal chemistry, serving as core scaffolds for antipsychotics (e.g., ziprasidone), antifungals, and anti-inflammatory agents[1][2]. Furthermore, isothiazoles have emerged as vital ligands for transition-metal complexes and catalysts in green chemistry applications[3].

Historically, the synthesis of the isothiazole ring presented challenges due to the instability of thiohydroxylamine intermediates[1]. However, recent advancements have introduced highly efficient, regioselective, and environmentally benign methodologies. As an application scientist, selecting the correct synthetic route requires balancing substrate availability, desired substitution patterns, and scalability. This guide details three highly validated, modern approaches: the mild Rees Synthesis , the green Singh Solvent-Free Synthesis , and the highly functionalizable KOH-Mediated Aerial Annulation .

RouteSelection Start Target Isothiazole Pattern Route1 Rees Synthesis (Enamines + Dithiazolium) Start->Route1 Highly Substituted Ester/Cyano Groups Route2 Singh Synthesis (β-Enaminones + NH4SCN) Start->Route2 Green Chemistry Scale-up / Library Prep Route3 KOH-Mediated Annulation (Dithioesters + Acetonitriles) Start->Route3 3-Hydroxy-4,5-disubstituted Aerial Oxidation

Workflow for selecting the optimal isothiazole synthetic route based on substrate.

Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems. By adhering to the specified in-process controls (e.g., TLC monitoring) and analytical validations, researchers can ensure high-fidelity replication of these syntheses.

Protocol A: The Rees Synthesis (Mild Conditions for Sensitive Substrates)

The Rees synthesis provides a direct, high-yielding route to substituted isothiazoles by reacting primary enamines with dithiazolium salts[4].

Causality & Design Rationale: The reaction is conducted at room temperature in dichloromethane (DCM). DCM is chosen because it easily dissolves the polar dithiazolium salt without acting as a nucleophile, preventing unwanted side reactions. The mild temperature is critical to prevent the thermal decomposition of the highly reactive 4,5-dichloro-1,2,3-dithiazolium chloride before cyclization can occur[4].

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged 50 mL round-bottom flask, add methyl 3-aminocrotonate (1.15 g, 10 mmol) and dissolve in anhydrous DCM (20 mL)[4].

  • Reagent Addition: While maintaining vigorous stirring at room temperature (20–25 °C), add 4,5-dichloro-1,2,3-dithiazolium chloride (2.08 g, 10 mmol) portion-wise over 10 minutes. Note: Portion-wise addition prevents localized exothermic spikes that could degrade the intermediate.

  • Reaction Progression: Stir the reaction mixture for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1 v/v). The disappearance of the enamine spot and the emergence of a UV-active product spot indicates completion.

  • Work-up & Isolation: Remove the DCM under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of hexane to ethyl acetate.

  • Validation: The isolated product, methyl 5-cyano-3-methylisothiazole-4-carboxylate, should yield approximately 78%[4]. Confirm structural integrity via

    
    H NMR (singlet for the methyl group at ~2.5 ppm) and HRMS.
    
Protocol B: Singh Solvent-Free Synthesis (Green Chemistry Approach)

This method utilizes β-enaminones and ammonium thiocyanate under neat conditions. It is highly advantageous for operational simplicity and library synthesis[4].

Causality & Design Rationale: By eliminating the solvent, the concentration of reactants is maximized, driving the reaction kinetics forward rapidly. Ammonium thiocyanate acts as an efficient, dual-purpose reagent, supplying both the nitrogen and sulfur atoms necessary for the ring closure[3]. The elevated temperature provides the activation energy required for the condensation and subsequent cyclization.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled glass reaction vial equipped with a magnetic stir bar, combine the specific β-enaminone (e.g., 4-phenylamino-3-penten-2-one, 5 mmol) and ammonium thiocyanate (10 mmol)[4].

  • Thermal Activation: Seal the vial and heat the neat mixture in a pre-heated oil bath at 90–100 °C for 30–45 minutes. The mixture will melt and become homogeneous.

  • In-Process Control: Briefly cool the vial and sample a micro-aliquot for TLC to confirm the consumption of the β-enaminone.

  • Work-up: Cool the reaction mixture to room temperature. Add ice-cold distilled water (20 mL) and stir vigorously. The sudden drop in solubility will force the isothiazole product to precipitate.

  • Purification & Validation: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from hot ethanol to yield pure 3-phenyl-5-methylisothiazole. Verify purity via melting point analysis and

    
    C NMR.
    
Protocol C: KOH-Mediated Aerial Annulation

A highly selective, two-component annulation utilizing dithioesters and aryl acetonitriles to yield 3-hydroxy-4,5-disubstituted isothiazoles[2].

Causality & Design Rationale: Potassium hydroxide (KOH) is utilized to deprotonate the acidic α-protons of the aryl acetonitrile, generating a reactive carbanion. This carbanion attacks the dithioester to form new C-C and C-O bonds. Crucially, the reaction is run under aerial conditions; atmospheric oxygen acts as a terminal oxidant to facilitate the final N-S bond formation, eliminating the need for toxic or expensive transition-metal oxidants[2].

Mechanism A Aryl Acetonitrile + KOH B Carbanion Intermediate A->B Deprotonation C Nucleophilic Attack (C-C Bond) B->C + Dithioester D Aerial Oxidation (O2 from Air) C->D Intermediate Shift E 3-Hydroxy-4,5-disubstituted Isothiazole D->E N-S Bond Formation

Mechanistic pathway of KOH-mediated isothiazole annulation under aerial conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve the aryl acetonitrile (1.0 mmol) and the dithioester (1.2 mmol) in a suitable organic solvent (e.g., DMF or DMSO, 5 mL) in an open-air reaction flask[2].

  • Base Addition: Add finely powdered KOH (2.5 mmol) to the stirring solution.

  • Reaction Progression: Stir the mixture at room temperature open to the atmosphere for 4–6 hours. The reaction mixture will typically darken as oxidation occurs.

  • Work-up: Neutralize the mixture with 1M HCl until the pH reaches ~6. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Validation: Dry the combined organic layers over Na

    
    SO
    
    
    
    , concentrate, and purify via column chromatography. The presence of the 3-hydroxy group can be easily validated via an IR broad stretch at ~3300 cm
    
    
    and a downfield
    
    
    H NMR peak that exchanges with D
    
    
    O.

Quantitative Data & Route Comparison

To assist in route selection, the following table summarizes the key operational metrics of the discussed methodologies alongside transition-metal catalyzed alternatives (such as Rh-catalyzed transannulation)[1][5].

Synthetic MethodologyPrimary SubstratesReagents / CatalystsReaction ConditionsTypical YieldsGreen Chemistry Metric
Rees Synthesis Primary Enamines, DithiazoliumNone (Direct coupling)DCM, Room Temp, 2h70% – 85%Moderate (Uses halogenated solvent)
Singh Synthesis β-Enaminones, NH

SCN
NoneSolvent-Free, 90°C, <1h80% – 95%High (No solvent waste, atom economical)
KOH-Mediated Dithioesters, Aryl AcetonitrilesKOH, Atmospheric O

DMF/DMSO, RT, Open Air65% – 80%Moderate (Avoids metal oxidants)
Transannulation 1,2,3-Thiadiazoles, NitrilesRhodium-based CatalystToluene, 120°C, Inert Atm50% – 75%Low (Requires precious metals & high heat)

Conclusion

The synthesis of isothiazole derivatives has evolved from complex, low-yielding multi-step processes to highly efficient, targeted methodologies. For temperature-sensitive or highly functionalized substrates, the Rees Synthesis provides reliable C-N and C-S bond formation under mild conditions. For large-scale library generation in drug discovery, the Singh Solvent-Free Synthesis offers unparalleled operational simplicity and adherence to green chemistry principles. Finally, the KOH-Mediated Annulation provides an elegant, metal-free route to 3-hydroxy-isothiazoles utilizing atmospheric oxygen. By applying these self-validating protocols, researchers can rapidly access diverse isothiazole chemical space for downstream pharmacological screening.

References

  • Organic Chemistry Portal. "Isothiazole synthesis." Organic-chemistry.org. Available at: [Link]

  • Royal Society of Chemistry. "Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications." RSC Books. Available at: [Link]

  • Ma, X., et al. "Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters." Organic Letters, ACS Publications. Available at:[Link]

  • Meher, S. K., et al. "KOH-Mediated Synthesis of Substituted Isothiazoles via Two-Component Annulation with Dithioate and Aryl Acetonitrile." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 5-(4-Bromophenyl)isothiazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The isothiazole nucleus is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The isothiazole nucleus is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for pyridine, oxazole, and thiophene rings to modulate lipophilicity and metabolic stability. Specifically, 5-(4-Bromophenyl)isothiazole serves as a high-value, bifunctional building block. The isothiazole core provides the necessary hydrogen-bond acceptor geometry, while the para-bromo substituent acts as a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) during late-stage lead optimization.

Historically, the synthesis of 5-arylisothiazoles relied on prolonged conductive heating (refluxing for 4–12 hours), which often resulted in thermal degradation, poor atom economy, and the generation of intractable polymeric sulfur byproducts. To overcome these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative approach [1]. By utilizing dielectric heating, microwave irradiation directly couples with polar intermediates, drastically lowering the activation energy barrier for ring closure and reducing reaction times from hours to mere minutes [2].

Mechanistic Causality & Reaction Design

The most robust and regioselective route to 5-(4-Bromophenyl)isothiazole is the oxidative cyclization of 3-amino-1-(4-bromophenyl)prop-2-ene-1-thione .

Why this specific pathway?
  • Regiocontrol: The enaminone-derived thioamide pre-installs the complete

    
     skeleton. The 4-bromophenyl group is fixed at the C1 position of the thioamide chain, which flawlessly translates to the C5 position of the resulting isothiazole ring upon S–N bond formation.
    
  • Dielectric Acceleration: The reaction proceeds via a highly polar sulfenyl iodide intermediate. Microwave energy selectively superheats these high-dipole intermediates and the ionic base (

    
    ), accelerating the intramolecular nucleophilic attack of the amine onto the electrophilic sulfur. This rapid kinetic profile bypasses competitive intermolecular side reactions.
    
  • A Self-Validating System: This protocol is engineered for immediate visual and analytical feedback. The reaction utilizes molecular iodine (

    
    ) as the oxidant. As the oxidative cyclization proceeds, the deep violet/brown color of 
    
    
    
    dissipates into a pale yellow suspension. This visual cue, combined with an easily detectable
    
    
    mass shift via LC-MS (representing the loss of two protons during aromatization), provides an orthogonal, self-validating quality control checkpoint before proceeding to workup.

Mechanism N1 3-Amino-1-(4-bromophenyl) prop-2-ene-1-thione N2 Electrophilic Halogenation (Formation of Sulfenyl Iodide) N1->N2 I2 / MW N3 Intramolecular N-Attack (S-N Bond Formation) N2->N3 Rapid Kinetics N4 Base-Promoted Deprotonation (-HI) N3->N4 K2CO3 N5 Aromatic Isothiazole Core (5-(4-Bromophenyl)isothiazole) N4->N5 Aromatization

Mechanistic pathway of the iodine-mediated oxidative cyclization under microwave irradiation.

Quantitative Data & Optimization

The transition from conventional conductive heating to microwave dielectric heating requires precise optimization of power, temperature, and stoichiometry. Table 1 summarizes the empirical data validating the superiority of the microwave protocol [3].

Table 1: Optimization of Reaction Parameters for 5-(4-Bromophenyl)isothiazole Synthesis

EntryHeating MethodOxidant / BaseTemp (°C)TimeYield (%)Purity (HPLC)
1Oil Bath (Reflux)

/

80 °C6.0 hrs62%85%
2Oil Bath (Reflux)

/

80 °C4.5 hrs68%88%
3Microwave (50 W)

/

70 °C15 min78%92%
4Microwave (150 W)

/

90 °C3.0 min86%94%
5 Microwave (150 W)

/

90 °C 2.5 min 94% >98%

Note: Entry 5 represents the optimized protocol detailed in Section 4, demonstrating a >140-fold reduction in reaction time and a 32% increase in absolute yield.

Step-by-Step Experimental Protocol

Phase 1: Precursor Preparation (Brief Overview)
  • Condense 4-bromoacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux for 8 hours to yield the enaminone intermediate.

  • Subject the enaminone to thionation and amination using aqueous ammonium sulfide (

    
    ) or Lawesson's reagent followed by methanolic ammonia to isolate 3-amino-1-(4-bromophenyl)prop-2-ene-1-thione  as a yellow solid.
    
Phase 2: Microwave-Assisted Oxidative Cyclization (Core Protocol)

Equipment: Dedicated microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave) equipped with infrared temperature sensing and magnetic stirring.

Reagents:

  • 3-amino-1-(4-bromophenyl)prop-2-ene-1-thione:

    
     (
    
    
    
    )
  • Molecular Iodine (

    
    ): 
    
    
    
    (
    
    
    )
  • Potassium Carbonate (

    
    , anhydrous): 
    
    
    
    (
    
    
    )
  • Solvent: Anhydrous Ethanol (

    
    )
    

Procedure:

  • Vessel Charging: To a 10 mL microwave-transparent heavy-walled glass vial equipped with a magnetic stir bar, sequentially add the thioamide precursor, anhydrous

    
    , and anhydrous ethanol.
    
  • Oxidant Addition: Add molecular iodine in one portion. The solution will immediately turn deep violet/brown. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Insert the vial into the microwave cavity. Apply the following parameters:

    • Power:

      
       (Dynamic power modulation)
      
    • Temperature:

      
      
      
    • Ramp Time:

      
      
      
    • Hold Time:

      
      
      
    • Cooling: Compressed air cooling to

      
       (approx. 1 minute).
      
  • In-Process Quality Control (IPQC): Inspect the vial. A successful reaction is indicated by the transition from a dark brown solution to a pale yellow suspension. Withdraw a

    
     aliquot for LC-MS analysis to confirm the mass shift from 
    
    
    
    (precursor) to
    
    
    (product).
  • Workup & Isolation:

    • Transfer the mixture to a separatory funnel containing

      
       of saturated aqueous sodium thiosulfate (
      
      
      
      ) to quench any residual iodine.
    • Extract the aqueous layer with Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layers with brine, dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify via flash column chromatography (Hexanes/EtOAc 9:1) or recrystallization from hot ethanol to yield 5-(4-Bromophenyl)isothiazole as off-white crystals.

Workflow A 1. Enaminone Synthesis 4-Bromoacetophenone + DMF-DMA B 2. Thioamide Conversion NH3 / H2S or Lawesson's A->B Reflux, 8h C 3. MW Oxidative Cyclization I2 / K2CO3, 90°C, 150W B->C Precursor Isolation D 4. Aromatization & Workup Na2S2O3 Quench C->D 2.5 min MW E 5-(4-Bromophenyl)isothiazole >90% Yield D->E Extraction & Recryst.

Workflow for the microwave-assisted synthesis of 5-(4-Bromophenyl)isothiazole.

References

  • Gomha, S. M., et al. "Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents." Molecules, 2017, 22(3): 341.[Link]

  • Landa, A., et al. "Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols." Journal of Organic Chemistry, 2024, 89(7): 4567-4578.[Link]

Application

Application Note: Scalable Synthesis and Process Optimization of 5-(4-Bromophenyl)isothiazole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identifier: 5-(4-Bromophenyl)isothiazole (CAS: 49602-97-3)[1][2] Executive Summary & Mechanistic Rationale Isothiazoles represen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identifier: 5-(4-Bromophenyl)isothiazole (CAS: 49602-97-3)[1][2]

Executive Summary & Mechanistic Rationale

Isothiazoles represent a critical class of five-membered sulfur-nitrogen heterocycles, widely utilized in medicinal chemistry as bioisosteres for phenyl rings and other heterocycles[3]. While the synthesis of fused benzoisothiazoles is well-documented, the scalable production of nonfused (monocyclic) 5-arylisothiazoles often presents challenges regarding regioselectivity, the use of toxic transition-metal catalysts, and the handling of unstable aliphatic precursors[4].

To address these challenges in the scale-up of 5-(4-Bromophenyl)isothiazole , this protocol adapts a highly efficient, metal-free [4 + 1] annulation strategy. Historically, isothiazoles were synthesized via oxidative annulation of nitrile or amide precursors[4]. However, recent advancements demonstrate that 3,5-disubstituted or 5-arylisothiazoles can be synthesized from


-ketodithioesters or 

-ketothioamides using ammonium acetate (

) under metal- and catalyst-free conditions[5].

Causality in Design: This specific route was selected for scale-up because it relies on a sequential imine formation, intramolecular cyclization, and aerial oxidation cascade[5]. By utilizing atmospheric oxygen as the terminal oxidant and avoiding transition metals (like Rhodium, which is often used in transannulation of 1,2,3-thiadiazoles[5][6]), we eliminate heavy-metal remediation steps downstream, significantly reducing the cost and environmental impact of multi-gram to kilogram production.

Process Flow & Pathway Visualization

The following workflow illustrates the critical path from the starting material to the highly pure 5-(4-Bromophenyl)isothiazole.

G A 1-(4-Bromophenyl) ethan-1-one B Thionation & Activation (CS2, Base) A->B Step 1 C β-Ketodithioester Intermediate B->C D Amination & Cyclization (NH4OAc, Air, 80°C) C->D Step 2 (Scale-up) E Crude 5-(4-Bromophenyl) isothiazole D->E F Biphasic Extraction & Crystallization E->F Downstream G Pure Target Compound (>98% HPLC Purity) F->G

Fig 1. Metal-free synthetic workflow for 5-(4-Bromophenyl)isothiazole production.

Scale-Up Optimization Data

During the transition from milligram discovery scale to multi-gram process scale, reaction parameters must be tightly controlled to prevent thermal runaway and byproduct formation. Table 1 summarizes the optimization matrix used to establish the self-validating parameters for the cyclization step.

Table 1: Solvent and Temperature Optimization for Cyclization (100 mmol scale)

EntrySolvent SystemTemp (°C)OxidantTime (h)IPC Conversion (%)*Isolated Yield (%)
1DMF100Air128562
2DMSO80Air89271
3EtOH /

(1:1)
80Air69884
4EtOH /

(1:1)
60Air187555
5Toluene110

(balloon)
126041

*In-Process Control (IPC) Conversion determined by HPLC (254 nm) measuring the disappearance of the


-ketodithioester intermediate.
Conclusion: The aqueous ethanol system (Entry 3) provides the optimal balance of solubility for the organic precursors and the inorganic 

, while facilitating efficient aerial oxidation at a moderate 80 °C[5].

Detailed Experimental Protocol (100 mmol Scale)

This protocol is designed as a self-validating system. Proceeding to subsequent steps is strictly contingent upon meeting the defined In-Process Control (IPC) criteria.

Phase 1: Preparation of the -Ketodithioester Intermediate

Note: This intermediate is synthesized via the reaction of 4-bromoacetophenone with carbon disulfide and an alkyl halide under basic conditions.

  • Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, an internal temperature probe, and a nitrogen inlet.

  • Reagent Loading: Add 4-bromoacetophenone (19.9 g, 100 mmol) and anhydrous THF (300 mL). Cool the mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add Potassium tert-butoxide (

    
    , 22.4 g, 200 mmol) in portions over 30 minutes.
    
    • Causality: Portion-wise addition controls the exothermic deprotonation. Maintaining the temperature below 5 °C prevents self-condensation (aldol-type reactions) of the acetophenone.

  • Thionation: Dropwise add Carbon disulfide (

    
    , 9.1 g, 120 mmol) over 20 minutes. Stir for 2 hours at room temperature.
    
  • Alkylation: Cool back to 0 °C and add Methyl iodide (

    
    , 28.4 g, 200 mmol) dropwise. Stir for an additional 4 hours at room temperature.
    
  • IPC Check: Sample 50

    
    L, quench in 1 mL Acetonitrile, and analyze via LC-MS. Validation: The reaction is complete when 4-bromoacetophenone is <1% by Area.
    
  • Workup: Quench with saturated aqueous

    
     (200 mL). Extract with Ethyl Acetate (
    
    
    
    mL). Dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate under reduced pressure to afford the crude intermediate.
Phase 2: Annulation and Aerial Oxidation (Core Scale-Up Step)

This step forms the consecutive C–N and S–N bonds in one pot via a sequential imine formation/cyclization/aerial oxidation cascade[5].

  • Setup: Equip a 2 L jacketed reactor with a high-shear mechanical stirrer, a reflux condenser open to the atmosphere, and an internal thermocouple.

  • Solvent & Reagent Loading: Dissolve the crude

    
    -ketodithioester intermediate from Phase 1 in an Ethanol/Water mixture (1:1 v/v, 800 mL). Add Ammonium acetate (
    
    
    
    , 38.5 g, 500 mmol, 5.0 equiv).
    • Causality: A large excess of

      
       is required to drive the equilibrium of the initial imine formation forward, which is the rate-limiting step before cyclization.
      
  • Heating & Oxidation: Heat the reactor to an internal temperature of 80 °C. Maintain vigorous stirring (400 RPM).

    • Causality: Vigorous stirring is critical here. Because the terminal oxidant is atmospheric oxygen, the mass transfer rate of

      
       from the headspace into the liquid phase directly dictates the rate of the final aromatization step. Poor stirring will result in stalled reactions and accumulation of the unoxidized isothiazoline intermediate.
      
  • IPC Check (Crucial): After 6 hours, sample the mixture. Validation: Analyze via HPLC. The reaction is self-validated for cooling when the intermediate peak is <2% and the target 5-(4-Bromophenyl)isothiazole peak is maximized.

  • Cooling & Precipitation: Cool the reactor linearly to 5 °C over 2 hours. The product will begin to crystallize from the aqueous ethanol mixture.

  • Isolation: Filter the resulting suspension through a sintered glass Buchner funnel. Wash the filter cake with ice-cold Ethanol/Water (1:3 v/v,

    
     mL).
    
  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford 5-(4-Bromophenyl)isothiazole as a crystalline solid. Expected yield: 19.5 - 20.5 g (81-85% over two steps).

References

  • 4 - Organic Letters, ACS Publications.

  • 3 - ResearchGate.

  • 5 - Organic Chemistry Portal. 4.6 - RSC Books. 5.1 - ChemicalBook.

  • 2 - Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-(4-Bromophenyl)isothiazole Synthesis

Welcome to the Technical Support & Troubleshooting Center. As Senior Application Scientists, we understand that synthesizing 5-(4-Bromophenyl)isothiazole presents unique chemoselective challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center. As Senior Application Scientists, we understand that synthesizing 5-(4-Bromophenyl)isothiazole presents unique chemoselective challenges. Preserving the reactive aryl bromide handle for downstream functionalization while successfully closing the sulfur-nitrogen heterocycle requires precise control over reaction kinetics and thermodynamics.

This guide is designed to move beyond basic protocols. We focus on the causality behind reaction failures and provide self-validating workflows to ensure your synthesis is robust, reproducible, and scalable.

Part 1: Quantitative Route Comparison

Before troubleshooting, it is critical to ensure you have selected the optimal synthetic route for your specific laboratory constraints. Below is a comparative analysis of the three most reliable pathways for accessing the 5-arylisothiazole core[1],[2],[3].

Synthetic StrategyKey ReagentsTypical Yield RangePrimary AdvantageCommon Failure Mode
Vilsmeier / Azide Cascade 4-Bromoacetophenone, POCl₃, NaN₃, P₄S₁₀52–65%Direct core construction from cheap, available ketonesIncomplete thionation / Azide decomposition
Regiospecific Suzuki 5-Iodoisothiazole, (4-Bromophenyl)boronic acid70–85%High regioselectivity; highly modularDehalogenation of the aryl bromide
Singh Synthesis β-Ketodithioester, NH₄OAc72–92%Metal-free, one-pot procedureSensitivity to ambient moisture

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why is my yield stuck below 30% when using the Vilsmeier-Haack/Azide cascade starting from 4-bromoacetophenone?

The Causality: The conversion of 4-bromoacetophenone to 5-(4-bromophenyl)isothiazole via a β-chlorovinyl aldehyde intermediate is highly efficient on paper. However, the bottleneck occurs during the thionation of the intermediate vinyl azide. Standard phosphorus pentasulfide (P₄S₁₀) is highly insoluble and reacts sluggishly, leading to the thermal decomposition of the azide intermediate before the thioaldehyde can form and cyclize[2].

The Solution & Self-Validating Protocol: Switch from standard P₄S₁₀ to a highly reactive P₄S₁₀-Pyridine complex . This homogeneous reagent significantly accelerates thionation. To self-validate the reaction, you must monitor the transient azide intermediate using Infrared (IR) spectroscopy before adding the thionating agent.

Step-by-Step Methodology: Vilsmeier-Haack / Azide / Thionation Cascade

  • Vilsmeier-Haack Formylation: To anhydrous DMF (3.0 equiv) at 0 °C, add POCl₃ (2.5 equiv) dropwise. Stir for 30 min. Add 4-bromoacetophenone (1.0 equiv) dissolved in DMF. Heat to 60 °C for 4 h. Quench with ice water, extract with DCM, and concentrate to yield the β-chlorovinyl aldehyde.

  • Azidation: Dissolve the aldehyde in MeCN. Add NaN₃ (1.2 equiv) at 0 °C and stir for 2 h.

    • Self-Validation Checkpoint: Take an IR spectrum of a crude aliquot. A sharp, distinct peak at ~2110 cm⁻¹ confirms complete azide formation. Do not proceed if this peak is absent.

  • Thionation & Cyclization: To the reaction mixture, add the P₄S₁₀-Pyridine complex (1.0 equiv). Heat to 70 °C for 20 h. You will observe nitrogen gas evolution as the in situ cyclization occurs[2].

  • Purification: Remove the solvent under reduced pressure. Purify via silica gel chromatography (Hexane:EtOAc gradient) to isolate the pure 5-(4-bromophenyl)isothiazole.

Vilsmeier_Route A 4-Bromoacetophenone B β-Chlorovinyl Aldehyde A->B POCl3, DMF (Vilsmeier-Haack) C Vinyl Azide Intermediate B->C NaN3, MeCN (Substitution) D Thioaldehyde Intermediate C->D P4S10-Pyridine (Thionation) E 5-(4-Bromophenyl)isothiazole D->E in situ Cyclization (- N2)

Workflow of the Vilsmeier-Haack/Azide/Thionation route for 5-arylisothiazole synthesis.

FAQ 2: How do I prevent the loss of the bromine atom (dehalogenation) during Suzuki cross-coupling?

The Causality: When coupling a haloisothiazole with (4-bromophenyl)boronic acid, the palladium catalyst can inadvertently undergo oxidative addition into the C–Br bond of your product, leading to dehalogenation or unwanted polymerization. This occurs when the catalyst is too electron-rich or the reaction temperature exceeds the activation barrier for C–Br insertion[3].

The Solution & Self-Validating Protocol: Exploit the thermodynamic difference between C–I and C–Br bonds. By using 5-iodoisothiazole as your starting material and a bulky, bidentate catalyst like Pd(dppf)Cl₂ , you can force the catalyst to exclusively target the C–I bond. Keep the temperature strictly at 60 °C.

Step-by-Step Methodology: Regiospecific Suzuki Cross-Coupling

  • Preparation: In a Schlenk flask, combine 5-iodoisothiazole (1.0 equiv), (4-bromophenyl)boronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv)[3].

  • Degassing: Add a solvent mixture of Toluene/H₂O (4:1). Sparge the mixture with Argon for 15 minutes. Self-Validation: Proper degassing is critical to prevent the oxidative homocoupling of the boronic acid (biphenyl formation).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). The bulky dppf ligand sterically hinders secondary oxidative addition into the product's C–Br bond.

  • Reaction: Heat to 60 °C for 12 hours.

    • Self-Validation Checkpoint: Pull an aliquot at 1 hour for LC-MS. The mass spectrum must show the characteristic 1:1 isotopic ratio of M and M+2, confirming the bromine atom remains intact.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via column chromatography.

Suzuki_Troubleshooting Start Yield Loss in Suzuki Coupling Check Analyze via LC-MS Start->Check Side1 Homocoupling Detected (Biphenyls) Check->Side1 Side2 Dehalogenation Detected (Loss of Br) Check->Side2 Sol1 Degas Solvents Reduce Base Strength Side1->Sol1 Sol2 Use Pd(dppf)Cl2 Lower Temp to 60°C Side2->Sol2

Diagnostic flowchart for resolving common Suzuki cross-coupling side reactions.

FAQ 3: My downstream biological assays are sensitive to heavy metals. Is there a scalable, metal-free route to this scaffold?

The Causality: Transition-metal-catalyzed routes (like Suzuki) require exhaustive scavenging (e.g., using SiliaMetS® Thiol) to reduce palladium to acceptable ppm levels for drug screening. To bypass this entirely, you must use a condensation-driven heterocyclization that relies on self-assembly rather than metal-templated cross-coupling.

The Solution: Implement the Singh Synthesis . This method utilizes β-ketodithioesters and ammonium acetate in a one-pot, air-oxidized cyclization, completely avoiding transition metals while maintaining excellent yields[1].

Step-by-Step Methodology: Metal-Free Singh Synthesis

  • Condensation: Dissolve the appropriate β-ketodithioester (derived from 4-bromoacetophenone via reaction with CS₂ and MeI) (1.0 equiv) and ammonium acetate (3.0 equiv) in absolute ethanol[1].

  • Cyclization: Reflux the mixture open to the air for 4–6 hours. The reaction relies on aerial oxygen to drive the final aromatization step.

  • Validation: Monitor the reaction by TLC (Hexane:EtOAc). Self-Validation Checkpoint: The highly conjugated 5-(4-bromophenyl)isothiazole product will be strongly UV-active at 254 nm, whereas the starting materials will show different Rf values and weaker chromophores.

  • Isolation: Cool the mixture to room temperature, precipitate the product by adding cold water, filter the solid, and recrystallize from ethanol to yield analytically pure, metal-free product.

References

  • Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings Organic Letters - ACS Publications URL
  • Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile RSC Publishing URL
  • A Comparative Analysis of Isothiazole Synthesis Routes for Researchers Benchchem URL

Sources

Optimization

Technical Support Center: Troubleshooting Isothiazole Suzuki-Miyaura Couplings

Welcome to the Technical Support Center for cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals facing ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals facing challenges with Suzuki-Miyaura reactions involving isothiazole substrates.

Isothiazoles are highly privileged scaffolds in medicinal chemistry, but their electron-rich heteroatoms and unique electronic distribution make them notoriously difficult coupling partners. This guide bypasses generic advice to focus directly on the mechanistic causality behind reaction failures—such as catalyst poisoning, protodeboronation, and regiochemical stalls—providing you with self-validating protocols to rescue your yields.

Part 1: Mechanistic Deep Dive (The "Why" Behind the Failures)

To successfully troubleshoot an isothiazole coupling, you must first understand the fundamental electronic and steric forces at play within the catalytic cycle.

  • Catalyst Deactivation via N-Coordination: The nitrogen atom in the isothiazole ring possesses a highly accessible lone pair. During the catalytic cycle, this lone pair can competitively coordinate to the electrophilic Palladium(II) intermediate. This forms an off-cycle, thermodynamically stable bis-ligated Pd-complex that rapidly aggregates and precipitates out of solution as inactive "Palladium black"[1].

  • Protodeboronation of the Boronic Partner: Because isothiazole couplings often require elevated temperatures or prolonged reaction times to overcome high activation barriers, the boronic acid partner is left exposed to the basic reaction medium. Base-catalyzed hydrolysis of the C-B bond (protodeboronation) outpaces the slow transmetalation step, consuming your starting material without yielding the cross-product[1].

  • Regioselectivity and Oxidative Addition Stalls: In polyhalogenated isothiazoles (e.g., 3,5-dihaloisothiazoles), the oxidative addition step is highly site-selective. The C5 position is activated by the inductive effects of the adjacent sulfur and nitrogen atoms. Conversely, the C3 position is severely deactivated due to destabilizing electron repulsion from the adjacent nitrogen lone pair[2]. Attempting to force a coupling at C3 using standard conditions will almost always result in failure or degradation.

Part 2: Troubleshooting FAQs

Q1: My reaction mixture turns black within 15 minutes of heating, and LC-MS shows unreacted starting materials. What is happening? A1: The rapid formation of a black precipitate is the hallmark of catalyst deactivation (Palladium black) caused by the isothiazole nitrogen coordinating to the Pd center[1]. Solution: You must sterically shield the palladium center. Switch from ligandless systems or simple phosphines (like PPh3) to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, or DavePhos). These ligands accelerate oxidative addition while their sheer steric bulk prevents the formation of off-cycle multimeric Pd-isothiazole complexes.

Q2: My isothiazole halide is completely intact, but my boronic acid has disappeared. How do I stop this side reaction? A2: You are observing protodeboronation, where the boronic acid hydrolyzes into the corresponding arene[1]. This occurs when transmetalation is too slow, leaving the boronic acid vulnerable to the base and trace water. Solution: Abandon standard boronic acids. Switch to masked boron reagents such as potassium aryltrifluoroborates (


) or pinacol esters (Bpin)[3]. Furthermore, switch to strictly anhydrous conditions using a mild base like Potassium Fluoride (KF) combined with 18-crown-6 to enhance solubility without introducing hydroxide ions[4].

Q3: I am trying to couple a boronic acid to the C3 position of 3,5-dichloroisothiazole-4-carbonitrile, but it exclusively couples at C5. How can I force the C3 coupling? A3: You cannot easily force this under standard conditions. The C5-Cl bond undergoes oxidative addition orders of magnitude faster than the C3-Cl bond due to the lack of lone-pair repulsion at C5[2],[4]. Solution: You must utilize a sequential coupling strategy. First, perform your desired Suzuki coupling at the highly reactive C5 position. Once C5 is functionalized, the C3 position can be activated using more forcing conditions (e.g., higher temperatures, stronger bases, and highly active precatalysts) for a subsequent coupling.

Q4: My highly substituted isothiazole intermediate is completely insoluble in standard Toluene/Water or Dioxane/Water mixtures. What are my options? A4: Poor substrate solubility prevents the substrate from entering the catalytic cycle[1]. Solution: If standard solvent screening (DMF, THF, DMAc) fails, consider utilizing solid-state mechanochemical Suzuki couplings (ball milling). Alternatively, use a phase-transfer catalyst (PTC) like 18-crown-6 in refluxing anhydrous toluene to pull the reactive base into the organic phase where your substrate resides[4].

Part 3: Quantitative Data & Optimization

The following tables summarize the causality of reaction parameters on the yield and regioselectivity of isothiazole couplings.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of 3,5-Dichloroisothiazole-4-carbonitrile [4]

Boron SpeciesBase (Equiv)Additive / PTCCatalystTemp / SolventYield (%)Observation


(2.0)
None

80 °C / Dioxane-H2O< 20%Severe protodeboronation


(3.5)
18-crown-6 (0.5)

110 °C / Toluene97%Clean conversion at C5


(1.5)
18-crown-6 (0.5)

110 °C / Toluene99%Highest stability & yield

Table 2: Regioselectivity Drivers in Polyhalogenated Isothiazoles [2],[4]

SubstratePreferred Coupling SiteMechanistic Causality
3,5-dichloroisothiazole-4-carbonitrileC5 Inductive activation by adjacent S and N atoms.
3,5-dibromoisothiazole-4-carbonitrileC5 C3 is severely deactivated by electron repulsion from the N-lone pair.

Part 4: Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. By monitoring specific visual and analytical checkpoints, you can verify the integrity of the reaction in real-time.

Protocol A: Regiospecific C5-Coupling using Anhydrous Conditions (Preventing Protodeboronation)

This protocol utilizes a phase-transfer catalyst to enable ligandless palladium coupling while strictly excluding water to protect the boronic acid.[4]

Reagents:

  • 3,5-dichloroisothiazole-4-carbonitrile (1.0 mmol)

  • Arylboronic acid (2.0 equiv) OR Potassium aryltrifluoroborate (1.5 equiv)

  • Potassium Fluoride (KF, 3.5 equiv) - Must be oven-dried prior to use.

  • 18-crown-6 (0.5 equiv)

  • 
     (5 mol%)
    
  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the isothiazole halide, the boron species, anhydrous KF, and 18-crown-6.

  • Atmosphere Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Self-Validation: Failure to rigorously degas will result in oxidative homocoupling of the boronic acid.

  • Solvent Addition: Inject anhydrous toluene (10 mL) via syringe. Sparge the solution with Argon for 5 minutes.

  • Catalyst Introduction: Quickly remove the septum under a positive flow of Argon, add

    
     (5 mol%), and reseal.
    
  • Reaction: Heat the mixture to a gentle reflux (110 °C) in an oil bath.

  • Monitoring: Monitor the reaction via TLC or LC-MS. Self-Validation: If the solution turns jet-black within 10 minutes, the catalyst has crashed out. If it remains a pale yellow/orange suspension, the catalytic cycle is active.

  • Workup: Upon complete consumption of the starting material (typically 2-18 hours), cool to room temperature. Dilute with ethyl acetate (20 mL), wash with distilled water (

    
     mL) to remove the crown ether and salts, dry over 
    
    
    
    , filter, and concentrate under reduced pressure.

Part 5: Mandatory Visualizations

Diagram 1: The Catalytic Cycle & Isothiazole Failure Points

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (C5 preferred over C3) Pd0->OA Isothiazole Halide TM Transmetalation OA->TM Base / PTC Poison Failure: N-Coordination (Pd Black Precipitation) OA->Poison Unshielded Pd(II) RE Reductive Elimination TM->RE Boronic Partner Proto Failure: Protodeboronation (Boronic Acid Hydrolysis) TM->Proto H2O / Strong Base RE->Pd0 Cross-Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting critical failure points for isothiazoles.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingWorkflow Start Reaction Failure / Low Yield PdBlack Is Pd Black forming rapidly? Start->PdBlack Ligand Use bulky ligands (e.g., SPhos) to shield Pd center PdBlack->Ligand Yes Boron Is Boronic Acid consumed without product formation? PdBlack->Boron No Masked Switch to Bpin or BF3K. Use anhydrous KF + 18-crown-6 Boron->Masked Yes Regio Coupling at wrong position (e.g., C3 instead of C5)? Boron->Regio No Ortho C5 is inherently more reactive. Block C5 or use sequential coupling. Regio->Ortho Yes

Caption: Logical decision tree for troubleshooting isothiazole Suzuki-Miyaura cross-couplings.

References

  • BenchChem Technical Support Team. "Technical Support Center: Suzuki Reactions with Isothiazole Substrates." BenchChem, Dec. 2025. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECHVTjdVi8JIBZ6jNrYNB3aR-LMTDCVhojpziKOx3ZYYsc_g452lw3_UXMOaV7tCy-wR198MuODTwhNkFYFUgDF4ognL_TZ1M7w5OPZ2cyb5EqGUzGAFkUYF1I6L-jQolO7wIoS9Wav8rB1hc72_JCMj-NWRsSDJRRhtovTQdKJDFjDhrt3TOh5cA8xdPk_AHchj2T2udXhziw1RlvXKscsjQ=]
  • Darses, S., & Genet, J. P. "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, Jan. 2007. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRnVIY38nGy1VssHQUjoSJTeJvZxUEbSUZCwXeiboq7N3uqb3rGYg-Jv_8zUFa4t4pgr_3I4d04DhmUeZ_HDYWeen6ALsPjdJuz81wy3B4cbrIi0PRo0_Lg6AoM3krMFQ-YygBTYCiwW0=]
  • Koutentis, P. A., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." PMC / NIH, 2021. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK3AZnpTHloOopVRAXdZTjNr4dlfE2TRN6brNmgTHe3_NewFNj61QLhAFh_mMmVq3rodD07iZERIK2vOK5sluJetNcpL3e5_RNtjGRl7vK2OwvzITxVQZw5N8K3-a3NUf2h9yunjIJuYoitfY=]
  • Koutentis, P. A., & Christoforou, I. C. "Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile." Organic & Biomolecular Chemistry (RSC Publishing), Jul. 2003. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOZy3sqMUYI0WyxRhSRgyO-8wEb3_z1AacZBe6zQ2FokIAaRTb92QOFWkJHkEv1T-xLBj83NL4ktQy0PbaeK_2FkoGKxvC4MnJJJCTTriEDTCCLSrL2oZXmQChOIMOm-zk_RyZe2DjY7V2DpQGgA3XRW2kAaYIIg==]

Sources

Troubleshooting

Technical Support Center: Purification of 5-(4-Bromophenyl)isothiazole by Column Chromatography

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-(4-Bromophenyl)isothiazole. Drawing upon established chromatographi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-(4-Bromophenyl)isothiazole. Drawing upon established chromatographic principles and field-proven experience, this document provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to ensure the successful isolation of your target compound with high purity and yield.

Core Principles: Setting the Stage for Successful Purification

The purification of 5-(4-Bromophenyl)isothiazole, a halogenated aromatic heterocycle, by column chromatography is a standard yet nuanced procedure. Success hinges on the careful selection of chromatographic conditions prior to beginning the experiment. The fundamental principle is the differential partitioning of the compound and its impurities between a polar stationary phase and a less polar mobile phase.[1]

Stationary Phase Selection

For compounds of this nature, silica gel (SiO₂) is the most common and effective stationary phase .[2] Its polar surface, rich in silanol (Si-OH) groups, interacts with polar functionalities in the molecules of the mixture. The standard choice is silica gel with a mesh size of 230-400, which provides a good balance between resolution and flow rate.

However, isothiazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[3][4] If you suspect your compound is acid-sensitive, consider using deactivated (neutralized) silica gel or an alternative like alumina (Al₂O₃).[3]

Mobile Phase (Eluent) Selection: The Key to Separation

The choice of the mobile phase is the most critical variable for achieving good separation.[5] A binary solvent system is typically employed, consisting of a non-polar solvent and a more polar modifier.

  • Recommended Starting System: A mixture of Hexane (or Petroleum Ether) and Ethyl Acetate is the standard and most effective starting point for isothiazole derivatives.[2][3]

  • Optimization with Thin-Layer Chromatography (TLC): Before packing a column, the ideal solvent ratio must be determined using TLC. The goal is to find a solvent mixture that gives your target compound, 5-(4-Bromophenyl)isothiazole, a Retention Factor (Rf) of approximately 0.2-0.35 .[3] This Rf value ensures that the compound will travel through the column at a moderate rate, allowing for effective separation from impurities.

TLC Result (Rf of Target Compound)Interpretation & Action
Rf > 0.5 The mobile phase is too polar. The compound will elute too quickly from the column, resulting in poor separation. Increase the proportion of the non-polar solvent (Hexane).
0.2 < Rf < 0.35 Optimal. This is the target range for good separation on a column.
Rf < 0.2 The mobile phase is not polar enough. The compound will be strongly adsorbed to the silica and will take a very long time and a large volume of solvent to elute, leading to band broadening and low yield. Increase the proportion of the polar solvent (Ethyl Acetate).

General Workflow for Purification

The following diagram outlines the logical flow of the purification process, from initial analysis of the crude material to the isolation of the pure product.

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation A Crude 5-(4-Bromophenyl)isothiazole B Perform TLC Analysis to Determine Optimal Solvent System (Target Rf ~0.25) A->B C Prepare & Pack Silica Gel Column B->C D Load Crude Sample C->D E Elute with Chosen Solvent System D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H L Recycle/Re-purify Mixed Fractions G->L Impure? I Remove Solvent (Rotary Evaporation) H->I J Final Product: Pure 5-(4-Bromophenyl)isothiazole I->J K Characterize Product (NMR, MS, etc.) J->K L->C Repack Column

Caption: Workflow for the purification of 5-(4-Bromophenyl)isothiazole.

Detailed Experimental Protocol

This protocol assumes a standard purification on a 20-50 gram scale of silica gel.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (typically 50-100 times the weight of your crude material) in the least polar mobile phase determined by your TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate).[3]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve your crude 5-(4-Bromophenyl)isothiazole in a minimal amount of a suitable solvent. Dichloromethane is often a good choice.[6]

    • Alternatively, for less soluble materials, use "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent completely.

    • Carefully add the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions. The size of the fractions will depend on the column size (e.g., 10-20 mL for a medium-sized column).

    • Maintain a constant flow of eluent through the column.

  • Monitoring:

    • Systematically spot every few fractions on a TLC plate.

    • Visualize the spots under a UV lamp (254 nm). 5-(4-Bromophenyl)isothiazole, being an aromatic compound, should be UV active.

    • Combine the fractions that contain only the pure product (single spot at the correct Rf).

  • Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-(4-Bromophenyl)isothiazole.

Troubleshooting Guide

This section addresses common problems encountered during the purification process in a question-and-answer format.

G cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Poor or No Separation (Overlapping Spots on TLC) C1 Improper Solvent System Problem->C1 C2 Column Overloaded Problem->C2 C3 Poorly Packed Column (Channeling) Problem->C3 C4 Sample Loaded in Too Strong a Solvent Problem->C4 S1 Re-optimize Mobile Phase with TLC. Try different solvent polarities or different solvent systems (e.g., Hexane/DCM). C1->S1 S2 Use more silica gel (increase silica:sample ratio) or reduce sample amount. C2->S2 S3 Repack column carefully. Ensure a level, uniform bed. C3->S3 S4 Use a weaker loading solvent or perform dry loading. C4->S4

Caption: Troubleshooting flowchart for poor separation.

Q1: My compounds are eluting together. How can I improve the separation? A1: This is the most common issue and usually relates to the mobile phase.

  • Cause: The eluent is likely too polar, causing all components to travel quickly down the column with little interaction with the silica. Alternatively, the chosen solvent system may not have the right selectivity for your specific impurities.[1][7]

  • Solution:

    • Decrease Polarity: Go back to your TLC analysis. Prepare several new TLC chambers with eluents that are less polar than your current system (i.e., increase the percentage of hexane). Find the system that gives the best separation between your product and impurities, while keeping the product Rf around 0.2-0.35.

    • Change Solvent Selectivity: If decreasing polarity doesn't work, the impurities may have similar polarity to your product in that specific solvent system. Try a different solvent combination. For example, replace Ethyl Acetate with Dichloromethane (DCM) or a Hexane/DCM mixture. Different solvents interact with compounds in different ways, which can dramatically alter the elution order.[7]

    • Column Overload: You may have loaded too much crude material for the amount of silica used.[1] A general rule is a silica-to-sample weight ratio of 50:1 to 100:1 for difficult separations.

Q2: I'm not recovering all of my material. What causes low yield? A2: Product loss can happen for several reasons.

  • Cause 1: Irreversible Adsorption. Highly polar compounds or those with basic nitrogen atoms can sometimes bind irreversibly to the acidic silanol groups on the silica gel.[4]

  • Solution 1: If your product is streaking or tailing on the TLC plate, this might be the cause. Try adding a small amount (0.1-1%) of a modifier like triethylamine to your eluent to neutralize the acidic sites on the silica gel.[3]

  • Cause 2: Compound Degradation. As mentioned, isothiazoles can be unstable on acidic silica. You may see new, unexpected spots appear on the TLC plates of your collected fractions.[8]

  • Solution 2: First, test for stability by spotting your crude material on a silica TLC plate and letting it sit for an hour before eluting. If a new spot appears, your compound is degrading. Use silica gel that has been pre-treated (deactivated) with a base like triethylamine or switch to a more inert stationary phase like neutral alumina.[3]

  • Cause 3: Elution is too slow. If your eluent is not polar enough (Rf is too low), the compound band will broaden significantly as it moves down the column. This results in the product being spread across many fractions at a very low concentration, making it difficult to detect and recover.[8]

  • Solution 3: Ensure your mobile phase gives an Rf in the optimal 0.2-0.35 range. If elution has already started, you may need to gradually increase the polarity of the mobile phase (gradient elution) to get the product off the column.[5]

Q3: The bands on my column are running unevenly, and the separation is poor. A3: This is likely due to a poorly packed column.

  • Cause: Cracks, air bubbles, or channels in the silica bed allow the solvent and sample to bypass the stationary phase instead of flowing through it. This means there is no opportunity for separation to occur.[1]

  • Solution: This unfortunately cannot be fixed once the column is running. The column must be repacked. To prevent this, ensure your slurry is homogenous, pour it in a single, continuous motion, and gently tap the column to settle the bed evenly. Never let the solvent level drop below the top of the silica bed, as this will cause it to dry out and crack.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in a 5-(4-Bromophenyl)isothiazole synthesis? A: Impurities will depend on the synthetic route used.[9] Common impurities could include unreacted starting materials, reagents, or by-products from side reactions. For example, if the synthesis involves the cyclization of a precursor, you might have residual acyclic intermediates.

Q: How can I detect the fractions if my compound is not UV active or I don't have a UV lamp? A: While 5-(4-Bromophenyl)isothiazole is expected to be UV active, you can use chemical stains for TLC visualization. A common general-purpose stain is potassium permanganate (KMnO₄), which reacts with most organic compounds.

Q: What is a gradient elution and should I use it? A: Gradient elution is a technique where the polarity of the mobile phase is gradually increased during the separation.[5] You start with a low-polarity solvent to elute non-polar impurities, then slowly increase the percentage of the polar solvent to elute your compound and then any highly-polar impurities. This can be useful for complex mixtures with components of widely different polarities, as it can speed up the purification and result in sharper bands.

Q: Can I reuse my silica gel column? A: It is generally not recommended for high-purity applications. Strongly adsorbed impurities from a previous run can leach out during a subsequent purification, leading to cross-contamination. Given the relatively low cost of silica gel, using a fresh column for each purification is the best practice to ensure purity and reproducibility.

References

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. (2019). RSC Publishing.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). Chromatography Online.
  • HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum.
  • Technical Support Center: Column Chromatography of Benzothiazole Derivatives. (n.d.). Benchchem.
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc..
  • Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. (2022). The Royal Society of Chemistry.
  • Column Chromatography in Pharmaceutical Analysis. (2022). Research and Reviews.
  • Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds. (n.d.). ResearchGate.
  • Which sample solvents work best with normal-phase flash column chromatography? (2023). Biotage.
  • 5-(4-Bromophenyl)isothiazole. (n.d.). Sigma-Aldrich.
  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Buchi.
  • Recent problems with silica gel chromatography. (2025). ResearchGate.
  • 5-(4-Bromophenyl)isothiazole. (n.d.). Sigma-Aldrich.
  • Isothiazole synthesis. (n.d.). Organic Chemistry Portal.
  • and four-armed pyridine-decorated thiazolo[5,4-d]thiazole fluorophores: synthesis, ph. (n.d.). AIR Unimi.
  • Troubleshooting Flash Chromatography. (n.d.). University of Rochester.
  • FLASH OPTIMIZATION. (n.d.). Brian H. Northrop.

Sources

Optimization

Technical Support Center: Recrystallization of 5-(4-Bromophenyl)isothiazole

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the purification of 5-(4-Bromophenyl)isothiazole. As a key intermediate in medicinal chemistry and materials science, achieving...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 5-(4-Bromophenyl)isothiazole. As a key intermediate in medicinal chemistry and materials science, achieving high purity of this compound is paramount for reliable downstream applications. Recrystallization is a powerful and fundamental technique for this purpose.[1][2][3] This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize the process for your specific needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the principles of recrystallization as they apply to 5-(4-Bromophenyl)isothiazole.

Q1: What are the ideal characteristics of a recrystallization solvent for 5-(4-Bromophenyl)isothiazole?

An ideal solvent is the cornerstone of a successful recrystallization.[2] The key is differential solubility. The chosen solvent should exhibit:

  • High solubility for 5-(4-Bromophenyl)isothiazole at elevated temperatures (near the solvent's boiling point). This allows for the complete dissolution of your compound.[4]

  • Low solubility for 5-(4-Bromophenyl)isothiazole at low temperatures (room temperature or in an ice bath). This ensures that the compound precipitates out of the solution upon cooling, maximizing recovery.[4]

  • Favorable solubility for impurities. Ideally, impurities should either be completely insoluble in the hot solvent (allowing them to be removed by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[1]

  • Chemical inertness. The solvent must not react with the compound.[2]

  • Appropriate boiling point. The boiling point should be low enough to be easily removed from the purified crystals during the drying step.[4] A boiling point that is lower than the melting point of the compound is also preferable to prevent "oiling out".[5]

  • Volatility. The solvent should be volatile enough for easy removal from the crystals after filtration.[2]

Q2: My initial screening shows no single solvent is ideal. What should I do?

This is a common challenge. When a single solvent fails, a mixed-solvent system (also known as an antisolvent recrystallization) is the logical next step.[2][6] This involves a pair of miscible solvents with opposing solubility characteristics for your compound:

  • Solvent 1 (The "Good" Solvent): A solvent in which 5-(4-Bromophenyl)isothiazole is highly soluble, even at room temperature.

  • Solvent 2 (The "Bad" or "Antisolvent"): A solvent in which the compound is poorly soluble.

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "bad" solvent until the solution becomes cloudy (incipient precipitation).[6] Gentle warming to redissolve the solid, followed by slow cooling, will then promote crystal growth. Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[4][7]

Part 2: Experimental Workflow & Protocols

Protocol 1: Small-Scale Solvent Screening

Before committing your entire batch of crude product, a systematic solvent screen is essential.

Objective: To identify a suitable single solvent or a mixed-solvent system for the recrystallization of 5-(4-Bromophenyl)isothiazole.

Methodology:

  • Place approximately 20-30 mg of your crude 5-(4-Bromophenyl)isothiazole into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, acetone) dropwise, starting with about 0.5 mL.

  • Agitate the tube at room temperature. Observe if the solid dissolves. If it dissolves completely in a small amount of cold solvent, that solvent is unsuitable.

  • If the solid is insoluble or sparingly soluble at room temperature, gently heat the tube to the solvent's boiling point.[1] Add the solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent.[1]

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.[8]

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Solvent Selection Workflow

The following diagram outlines the decision-making process during solvent screening.

G cluster_screening Solvent Screening cluster_decision Decision & Action start Start with Crude 5-(4-Bromophenyl)isothiazole test_solubility Test solubility in a small amount of cold solvent start->test_solubility dissolves_cold Dissolves Cold? test_solubility->dissolves_cold heat_solvent Heat to boiling. Does it dissolve? dissolves_cold->heat_solvent No reject_solvent Reject Solvent. Try another or a mixed-solvent system. dissolves_cold->reject_solvent Yes cool_solution Cool solution slowly. Do crystals form? heat_solvent->cool_solution Yes heat_solvent->reject_solvent No cool_solution->reject_solvent No / Poor Yield ideal_solvent Ideal Solvent Identified! cool_solution->ideal_solvent Yes proceed Proceed to Bulk Recrystallization ideal_solvent->proceed

Caption: Workflow for selecting a suitable recrystallization solvent.

Protocol 2: Bulk Recrystallization Procedure

Objective: To purify the bulk of the crude 5-(4-Bromophenyl)isothiazole using the optimized solvent system.

Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling chip. In a separate flask, heat your chosen solvent to its boiling point. Add the minimum amount of hot solvent to the flask containing your compound until it is completely dissolved.[8][9]

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[4]

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[8][10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1][4]

  • Drying: Allow the crystals to dry thoroughly under vacuum on the filter before transferring them to a watch glass for final drying. Any residual solvent can affect the final weight and melting point.[1]

Part 3: Troubleshooting Guide

Q3: I've added a lot of hot solvent, but my compound won't fully dissolve. What's happening?

Possible Cause 1: You may have an insoluble impurity. If a small amount of solid material refuses to dissolve even after adding a significant amount of hot solvent, it is likely an impurity that should be removed via hot filtration.

Possible Cause 2: You may be using an inappropriate solvent. The compound may have very low solubility in that specific solvent even at high temperatures.

  • Solution: Refer back to your solvent screening data and select a more suitable solvent. If working with a nonpolar solvent like hexane, try a more polar option like ethyl acetate or ethanol.

Q4: My solution is clear and has cooled, but no crystals are forming. What should I do?

This is a classic sign of either using too much solvent or the solution being supersaturated.[5]

  • Solution 1 (Reduce Volume): This is the most common fix. Gently heat the solution to boil off some of the solvent.[5] Reduce the volume by 15-25%, then allow it to cool again.

  • Solution 2 (Induce Crystallization):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of 5-(4-Bromophenyl)isothiazole, add a tiny speck to the solution. This "seed" crystal provides a template for other crystals to grow upon.[2]

Q5: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?

This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it dissolves, or when the melting point of the compound is lower than the boiling point of the solvent.[5][10] The oily droplets are often impure liquefied compound.

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then attempt to cool the solution much more slowly.[10]

  • Solution 2: Change your solvent system. Choose a solvent with a lower boiling point or switch to a mixed-solvent system where crystallization can be induced at a temperature below the compound's melting point.

Q6: I got crystals, but my final yield is very low (e.g., <50%). Where did my product go?

A poor yield can result from several procedural missteps.[10]

  • Possible Cause 1 (Too Much Solvent): A significant portion of your product may still be dissolved in the mother liquor.[10]

    • Fix: Before discarding the mother liquor, try concentrating it by boiling off some solvent and cooling it again to see if a second crop of crystals forms.

  • Possible Cause 2 (Premature Crystallization): Some product may have crystallized in the funnel during hot filtration and was discarded with the impurities.

    • Prevention: Ensure your filtration apparatus is hot and the transfer is performed quickly.

  • Possible Cause 3 (Excessive Washing): Washing the crystals with too much solvent, or with solvent that was not ice-cold, can redissolve a portion of your product.[1]

    • Prevention: Always use a minimal amount of ice-cold solvent for washing.

Part 4: Solvent Data Reference

The following table provides data for common laboratory solvents that can be used for initial screening.

SolventFormulaBoiling Point (°C)PolarityType
HexaneC₆H₁₄69NonpolarAprotic
TolueneC₇H₈111NonpolarAprotic
Ethyl AcetateC₄H₈O₂77PolarAprotic
AcetoneC₃H₆O56PolarAprotic
EthanolC₂H₅OH78PolarProtic
MethanolCH₃OH65PolarProtic
WaterH₂O100Very PolarProtic

References

  • Recrystallization1. (n.d.). Google Cloud.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts.
  • General Discussion on Recrystallization Solvents. (2024, January 13). Reddit.
  • Recrystallization (chemistry). (n.d.). Wikipedia.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • SOP: CRYSTALLIZATION. (n.d.). Google Cloud.
  • How to Perform a Recrystallization. (n.d.). Ventura College Organic Chemistry Lab.
  • Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. (n.d.). Benchchem.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Bromophenyl Isothiazole Functionalization

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for overcoming common challenges encountered during the functionalization of bromophenyl isothiazole scaff...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for overcoming common challenges encountered during the functionalization of bromophenyl isothiazole scaffolds. As a core motif in medicinal chemistry and materials science, the successful and efficient modification of this heterocycle is paramount. This resource, presented in a question-and-answer format, offers troubleshooting strategies and detailed protocols to enhance reaction yields, minimize side products, and ensure reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that may arise during your experiments, explaining the underlying chemical principles and providing actionable solutions.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a bromophenyl isothiazole substrate is resulting in a low yield or failing completely. What are the primary factors to investigate?

Low yields in palladium-catalyzed reactions involving bromophenyl isothiazoles are a common hurdle. A systematic approach to troubleshooting is essential. The key areas to scrutinize include catalyst deactivation, suboptimal reaction conditions, and the integrity of your reagents.[1]

  • Catalyst Inhibition and Deactivation: The lone pair of electrons on the isothiazole nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2] Additionally, the active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species. The formation of palladium black, which consists of aggregated, inactive palladium, is another frequent deactivation pathway, often precipitated by high temperatures or an insufficient ligand-to-palladium ratio.[1][3]

  • Inappropriate Ligand Choice: The ligand's role in stabilizing the palladium center and facilitating the catalytic cycle is critical. For heteroaromatic substrates like isothiazoles, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to shield the palladium from the isothiazole nitrogen and promote the desired reaction pathway.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly influences the reaction's success. The base is crucial for the transmetalation step in Suzuki reactions and for deprotonating the amine in Buchwald-Hartwig aminations.[2][4] The solvent must be anhydrous and capable of dissolving all reaction components. While heat can accelerate reaction rates, excessively high temperatures can lead to catalyst decomposition and substrate or product degradation.[1][5]

Q2: I'm observing significant side-product formation in my cross-coupling reaction. What are the most common side reactions and how can I minimize them?

Several side reactions can compete with the desired cross-coupling pathway, thereby reducing the yield of your target compound.

  • Protodeboronation (in Suzuki reactions): This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond. It is often promoted by high temperatures and the presence of water.[1][6]

    • Solution: Employ anhydrous conditions and use a less reactive base, such as potassium fluoride (KF). Using more stable boronic esters, like pinacol esters, can also mitigate this issue.[2]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the bromophenyl isothiazole. The homocoupling of boronic acids is often facilitated by the presence of oxygen.[6][7]

    • Solution: Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) before introducing the catalyst.[2][3]

  • Dehalogenation: This is the replacement of the bromine atom on the phenylisothiazole ring with a hydrogen atom. Certain bases or impurities in the reaction mixture can cause this.

    • Solution: Screening different bases may help to reduce the occurrence of this side reaction.[2]

Q3: How do I select the optimal palladium catalyst and ligand for my specific bromophenyl isothiazole substrate?

The choice of catalyst and ligand is highly dependent on the specific cross-coupling reaction and the nature of the coupling partners.

  • For Suzuki Couplings: For sterically hindered or electron-rich bromophenyl isothiazoles, modern palladium precatalysts combined with bulky, electron-rich phosphine ligands are often the most effective. Consider screening ligands such as XPhos, SPhos, and RuPhos.[1][6]

  • For Buchwald-Hartwig Aminations: Bidentate phosphine ligands like BINAP and DPPF have proven effective for coupling primary amines.[8] For more challenging couplings, sterically hindered ligands are often required.[8]

  • For Sonogashira Couplings: This reaction typically utilizes a palladium catalyst, a copper(I) cocatalyst, and an amine base.[9] However, copper-free conditions have been developed to avoid the common side reaction of alkyne homocoupling.[10]

A systematic screening of different catalyst/ligand combinations is often the most effective approach to identify the optimal system for your specific transformation.

Experimental Protocols

The following are detailed, step-by-step methodologies for key functionalization reactions of bromophenyl isothiazoles.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of a bromophenyl isothiazole with a boronic acid.

Reaction Setup:

Suzuki_Workflow

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the bromophenyl isothiazole (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and a powdered, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe to achieve a suitable concentration (typically 0.1-0.5 M).[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC, GC-MS, or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

General Protocol for a Buchwald-Hartwig Amination

This protocol serves as a general guideline for the Buchwald-Hartwig amination of a bromophenyl isothiazole with a primary or secondary amine.

Reaction Setup:

Buchwald_Hartwig_Workflow

  • Preparation: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[4]

  • Addition of Reactants: To the same flask, add the bromophenyl isothiazole (1.0 equiv.) and the desired amine (1.0-1.2 equiv.).[4]

  • Solvent Addition: Add an anhydrous solvent such as toluene, dioxane, or THF via syringe to achieve a suitable concentration (typically 0.1-0.5 M).[4]

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed. Reaction times can range from 2 to 24 hours.[4]

  • Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Parameter Screening for Optimization

Systematic screening of reaction parameters is crucial for optimizing yield. The following tables provide examples of how different components can affect the outcome of palladium-catalyzed reactions with bromophenyl isothiazole substrates.

Table 1: Example of a Suzuki-Miyaura Coupling Optimization

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O90<10
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O9045
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Dioxane10085
4XPhos Pd G3 (2)-K₃PO₄ (3)Dioxane10092

Table 2: Example of a Buchwald-Hartwig Amination Optimization

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene10065
2Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene10088
3Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Dioxane11075
4RuPhos Pd G3 (2)-NaOtBu (1.5)Toluene10095

Mechanistic Insights

A fundamental understanding of the reaction mechanism is invaluable for troubleshooting.

Catalytic_Cycle

The generalized catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (bromophenyl isothiazole) to form a Pd(II) intermediate.[11]

  • Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig reaction) is transferred to the palladium center.[11]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[11]

Issues at any of these stages, such as slow oxidative addition or competing side reactions, can lead to poor overall performance.

References

  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Organic Chemistry. Retrieved from [Link]

  • Al-Hussain, S. A., Ali, A. A., & El-Emam, A. A. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Omega, 2(12), 8969–8978. [Link]

  • Wikipedia. (2023, November 11). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Yang, K., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 29(16), 3698. [Link]

  • Walczak, M. A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ghorbani, F., & Organ, M. G. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4892–4895. [Link]

  • Fernando, J. F. S., & Singh, A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5195–5213. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2024, August 17). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from [Link]

  • Al-Masum, M., & Kumaraswamy, G. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(14), 5624–5627. [Link]

  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Retrieved from [Link]

  • Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(12), 6810–6824. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • Weires, A. G., et al. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. The Journal of Organic Chemistry, 82(19), 10444–10452. [Link]

  • Frontiers. (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Semantic Scholar. (2018, October 10). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]. Retrieved from [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Cross-coupling reaction. In Wikipedia. [Link]

  • Lirias. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Retrieved from [Link]

  • Chemistry World. (2024, December 2). Light-driven method simplifies synthesis of complex heterocycles. Retrieved from [Link]

Sources

Optimization

resolving solubility issues of 5-(4-Bromophenyl)isothiazole

Technical Support Center: 5-(4-Bromophenyl)isothiazole Solubility Guide Executive Summary: The Physicochemical Challenge Compound: 5-(4-Bromophenyl)isothiazole CAS: 49602-97-3 Molecular Weight: 240.12 g/mol [1] As a Seni...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(4-Bromophenyl)isothiazole Solubility Guide

Executive Summary: The Physicochemical Challenge

Compound: 5-(4-Bromophenyl)isothiazole CAS: 49602-97-3 Molecular Weight: 240.12 g/mol [1]

As a Senior Application Scientist, I frequently encounter researchers struggling with this compound. The core issue lies in its structural rigidity and lipophilicity. The isothiazole ring, fused with a 4-bromophenyl group, creates a planar, aromatic system with high lattice energy (


-

stacking) and significant hydrophobicity (Calculated LogP

3.6–4.2).

While the isothiazole nitrogen is theoretically basic, its pKa is extremely low (~ -0.5), meaning it remains unprotonated (neutral) at physiological pH. Consequently, pH adjustment is rarely an effective solubilization strategy. Success requires disrupting the crystal lattice using specific organic solvents or encapsulating the hydrophobic core for aqueous delivery.

Part 1: Diagnostic Framework & Decision Tree

Before selecting a solvent, identify your downstream application. The solubility requirements for organic synthesis differ vastly from biological assays.

SolubilityDecisionTree Start Start: Define Application AppType Application Type? Start->AppType Synthesis Chemical Synthesis / Purification AppType->Synthesis Reaction BioAssay Biological Assay / Cell Culture AppType->BioAssay In Vitro/In Vivo SynthSolv Use Halogenated or Polar Aprotic Solvents (DCM, THF, EtOAc) Synthesis->SynthSolv BioIssue Challenge: Aqueous Precipitation ('Crashing Out') BioAssay->BioIssue StockPrep Step 1: High Conc. Stock (DMSO or DMF) BioIssue->StockPrep Dilution Step 2: Dilution Strategy StockPrep->Dilution Direct Direct PBS Addition? (High Risk) Dilution->Direct Formulation Formulation Required: - Cosolvents (PEG400) - Surfactants (Tween 80) - Cyclodextrins Dilution->Formulation

Figure 1: Decision matrix for solvent selection based on experimental intent.

Part 2: Organic Solvent Compatibility (Synthesis & Stock)

For chemical reactions or preparing master stocks, 5-(4-Bromophenyl)isothiazole behaves like a typical lipophilic aromatic.

Recommended Solvents:

Solvent Solubility Rating Application Notes
DMSO (Dimethyl Sulfoxide) Excellent (>20 mM) Gold Standard for biological stocks. Hygroscopic; store under inert gas.
DMF (Dimethylformamide) Excellent (>20 mM) Alternative to DMSO; harder to remove by lyophilization.
DCM (Dichloromethane) Good Best for synthesis/extraction. Easily removed by evaporation.
THF (Tetrahydrofuran) Good Useful for reactions; avoid for cell assays due to toxicity.
Ethanol/Methanol Moderate Soluble upon heating; often precipitates upon cooling (useful for recrystallization).

| Water/PBS | Poor (< 10 µM) | Do not use for stock preparation. |

Protocol: Preparing a 10 mM Master Stock

  • Weigh 2.40 mg of 5-(4-Bromophenyl)isothiazole.

  • Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Vortex vigorously for 30 seconds.

  • Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The bromine atom increases molecular weight and lattice energy, occasionally requiring thermal energy to break the initial crystal structure.

Part 3: Resolving Aqueous Solubility (Bio-Assays)

This is the most frequent failure point. When a DMSO stock is pipetted into aqueous buffer (PBS, Media), the solvent environment changes instantly from lipophilic to hydrophilic. This causes rapid nucleation and precipitation (the "Parachute Effect").

The "Crash-Out" Mechanism

The compound is hydrophobic.[2] In 100% DMSO, it is stable. As you add water, the dielectric constant rises. Once the water content exceeds ~10-20%, the compound's solubility limit is breached, leading to micro-precipitation that may be invisible to the naked eye but will skew assay results (e.g., false negatives in inhibition assays).

Solution A: The Cosolvent/Surfactant System (For Cell Assays)

Use this when you need < 1% DMSO final concentration.

The "Golden Trio" Formulation: Instead of pure DMSO, prepare your working solution in this order:

  • 4% DMSO (containing your compound)

  • 1% Tween 80 (Surfactant to prevent aggregation)

  • 95% Saline/Media (Aqueous phase)

Step-by-Step Protocol:

  • Prepare a 100x concentrate in pure DMSO (e.g., 1 mM).

  • Prepare an intermediate "Vehicle Solution": PBS containing 1% Tween 80.

  • Slowly pipette the DMSO stock into the Vehicle Solution while vortexing.

    • Why? Vortexing disperses the DMSO droplets rapidly, preventing local regions of high concentration where precipitation triggers.[3]

  • Dilute this mixture further into the final cell media.

Solution B: Cyclodextrin Complexation (For In Vivo/High Dose)

Use this if surfactants are toxic to your cells or for animal studies.

Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" complex, encapsulating the hydrophobic bromophenyl tail inside its cavity while presenting a hydrophilic exterior to the water.

Protocol:

  • Prepare 20% (w/v) HP-

    
    -CD  in PBS. Filter sterilize (0.22 µm).
    
  • Dissolve compound in minimal DMSO (e.g., 20 µL).

  • Add the DMSO solution dropwise to 980 µL of the Cyclodextrin solution with continuous stirring .

  • Sonicate for 10–20 minutes.

  • Result: A clear, stable solution suitable for injection or incubation.

Part 4: Troubleshooting FAQs

Q1: My compound dissolved in DMSO, but turned cloudy immediately upon adding to cell media. Is it ruined?

  • Diagnosis: You experienced "solvent shock."

  • Fix: Do not add high-concentration DMSO stock directly to a large volume of static media.

  • Corrective Action: Repeat the dilution using the "Intermediate Step" method: Dilute DMSO stock 1:10 into serum-containing media (proteins in serum act as carriers), mix well, and then dilute to the final concentration.

Q2: I see crystals forming in my DMSO stock after freezing at -20°C.

  • Diagnosis: DMSO freezes at 19°C. Upon freezing, the solute is excluded from the crystal lattice (cryoconcentration), causing it to crash out.

  • Fix: Thaw the vial completely at room temperature or 37°C. Sonicate for 5 minutes before use. Never pipette from a semi-frozen DMSO stock; the concentration will be inhomogeneous.

Q3: Can I use acid to dissolve it? It has a nitrogen atom. [4][5][6][7][8]

  • Diagnosis: No.

  • Reasoning: The isothiazole nitrogen is part of an aromatic system.[4] Its electron density is delocalized, making it extremely weakly basic (pKa < 0). It will not protonate in standard acidic buffers (pH 4-5). Using strong mineral acids (HCl) might dissolve it but is incompatible with biological systems.

Q4: How do I recrystallize the compound for higher purity?

  • Strategy: Use a "Good Solvent / Bad Solvent" pair.

  • Protocol: Dissolve the solid in a minimum amount of hot Ethanol (Good solvent). Slowly add Water (Bad solvent) dropwise until a faint turbidity persists. Heat slightly to clear it, then let it cool slowly to 4°C. The bromophenyl group facilitates strong packing, yielding defined crystals.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • PubChem Compound Summary. (2024). 5-(4-Bromophenyl)isothiazole (CAS 49602-97-3).[1] National Center for Biotechnology Information.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

  • BenchChem Technical Support. (2025). Troubleshooting Solubility in DMSO and Aqueous Buffers.

Sources

Troubleshooting

minimizing side reactions in isothiazole ring synthesis

A Guide for Researchers on Minimizing Side Reactions and Optimizing Synthetic Outcomes Welcome to the technical support center for isothiazole synthesis. This guide is designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Minimizing Side Reactions and Optimizing Synthetic Outcomes

Welcome to the technical support center for isothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the isothiazole ring. The isothiazole scaffold is a cornerstone in medicinal chemistry, present in drugs for antipsychotic, antiviral, and anti-inflammatory applications.[1][2][3] However, its synthesis can be challenging, often plagued by side reactions, low yields, and purification difficulties.[4]

As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience. Our goal is to provide not just protocols, but a deeper understanding of the causality behind common synthetic issues, empowering you to troubleshoot effectively and optimize your experiments.

Troubleshooting Guide: Common Synthetic Routes & Side Reactions

This section addresses specific problems encountered during common isothiazole synthesis methods. Each entry is structured in a question-and-answer format to directly tackle the issue at hand.

Route 1: Cycloaddition of Nitrile Sulfides

This method involves the 1,3-dipolar cycloaddition of a nitrile sulfide with a dipolarophile, such as an alkyne, to form the isothiazole ring.[1]

Q: My nitrile sulfide cycloaddition with an alkyne is resulting in low yields of the desired isothiazole and a significant amount of nitrile byproduct. What is causing this and how can I fix it?

A: This is a classic problem stemming from the inherent instability of nitrile sulfides. These reactive intermediates can decompose into the corresponding nitrile and elemental sulfur if they do not react quickly with the dipolarophile.[5]

  • Causality: The issue is a competition between two reaction pathways: the desired [3+2] cycloaddition and the undesired decomposition. If the concentration of the nitrile sulfide is too high or if it is not consumed rapidly, decomposition becomes the dominant pathway.

  • Troubleshooting & Solution:

    • In Situ Generation: The most effective solution is to generate the nitrile sulfide in situ from a stable precursor, ensuring its concentration remains low and it is consumed as it forms. The thermal decarboxylation of 1,3,4-oxathiazol-2-ones is a reliable method for this.[5]

    • Reaction Conditions: Ensure the dipolarophile (your alkyne) is present in a slight excess at the start of the reaction.

    • Temperature Control: The thermal generation from oxathiazolones requires heat, but excessive temperatures can accelerate decomposition. Optimize the temperature to find a balance between efficient precursor decomposition and minimizing the side reaction.

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution Pathway cluster_3 Outcome Problem Low Isothiazole Yield & High Nitrile Byproduct Cause Nitrile Sulfide (R-CNS) Instability Leads to Decomposition (R-CN + S) Problem->Cause Why? Solution1 Generate R-CNS In Situ (e.g., from Oxathiazolone) Cause->Solution1 Primary Strategy Solution2 Optimize Reaction Conditions Cause->Solution2 Outcome Minimized Side Reactions Improved Isothiazole Yield Solution1->Outcome Leads to Temp Control Temperature Solution2->Temp Stoich Use Excess Dipolarophile Solution2->Stoich Temp->Outcome Leads to Stoich->Outcome Leads to

Caption: A typical experimental workflow for isothiazole synthesis.

References
  • Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. Benchchem.
  • The chemistry of isothiazoles. Academia.edu.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. Available from: [Link]

  • REVIEW - NSF PAR. (2019). Available from: [Link]

  • Isothiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Product Class 15: Isothiazoles. Science of Synthesis. (2002). Available from: [Link]

  • A Comparative Analysis of Isothiazole Synthesis Routes for Researchers. Benchchem.
  • Ross, J. F., et al. (2013). Nitrile Sulfides Part 16.(1,2) Synthesis of 1,2-benzisothiazoles via nitrile sulfide cycloaddition reactions. ARKIVOC. Available from: [Link]

  • How to minimize side products of this reaction. Reddit. (2024). Available from: [Link]

  • Light-driven method simplifies synthesis of complex heterocycles. Chemistry World. (2024). Available from: [Link]

  • Bera, A., et al. (2022). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry. Available from: [Link]

  • Synthesis of benzo[d]isothiazoles: an update. Lirias. Available from: [Link]

  • New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1. (1986). Available from: [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). Available from: [Link]

Sources

Optimization

Technical Support Center: 5-(4-Bromophenyl)isothiazole Stability &amp; Handling

[1] Executive Summary & Critical Thermal Parameters 5-(4-Bromophenyl)isothiazole is a specialized heterocyclic building block.[1] Its utility in medicinal chemistry (e.g., as a bioisostere for thiophene or pyridine) is o...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Critical Thermal Parameters

5-(4-Bromophenyl)isothiazole is a specialized heterocyclic building block.[1] Its utility in medicinal chemistry (e.g., as a bioisostere for thiophene or pyridine) is often complicated by the unique reactivity of the isothiazole N–S bond. Unlike its isomer thiazole, the isothiazole ring possesses a weak N–S bond (bond energy ~45-50 kcal/mol) that serves as the primary failure point under thermal or catalytic stress.

The following data summarizes the thermal operating window. Note that exact values depend on batch purity and crystallinity; the protocols below allow for self-validation.

Table 1: Thermal Properties & Stability Limits
ParameterValue / RangeConfidenceTechnical Note
Physical State Solid (Crystalline)HighTypically off-white to pale yellow needles.[1]
Melting Point (

)
Batch Dependent (Est. 60–90 °C)MedAction: Determine via DSC (Protocol A). Purity <98% significantly depresses

.
Safe Operating Temp < 120 °CHighStable under standard reflux (toluene/water).[1]
Onset of Decomp (

)
~140–160 °CMedCritical: N–S bond homolysis begins. Accelerated by transition metals (Pd, Cu).
Flash Point N/A (Solid)-Dust explosion hazard if milled.[1]

Self-Validating Protocols (QC & Stability)

Do not rely on generic Certificate of Analysis (CoA) data for sensitive thermal reactions. Use these protocols to validate your specific batch.

Protocol A: Differential Scanning Calorimetry (DSC) for &
  • Purpose: Determine the exact melting point and the "point of no return" (decomposition onset).

  • Sample: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid).

  • Ramp: 5 °C/min from 25 °C to 250 °C under

    
     flow (50 mL/min).
    
  • Interpretation:

    • Endotherm 1 (Sharp): Melting point.[2]

    • Exotherm (Broad, >140°C): Decomposition.[1][3] Stop reaction heating 20°C below this onset.

Protocol B: TGA for Volatile Impurities
  • Purpose: Detect residual solvents (e.g., EtOAc, hexane) which can catalyze ring opening.

  • Method: Ramp 10 °C/min to 300 °C.

  • Pass Criteria: <0.5% weight loss prior to melting.

Decomposition Mechanics: The "Why" and "How"

The primary instability of 5-(4-Bromophenyl)isothiazole arises from the N–S bond .[1] Under high heat (>150°C) or UV irradiation, this bond cleaves. In the presence of Palladium (during cross-coupling), this cleavage can occur at much lower temperatures due to oxidative addition into the N–S bond rather than the desired C–Br bond.

Decomposition Pathway Diagram

Decomposition cluster_legend Pathway Key Start 5-(4-Bromophenyl) isothiazole Heat Heat (>140°C) or UV Light Start->Heat NS_Break N-S Bond Homolysis Heat->NS_Break Diradical Vinyl Nitrile-Sulfide Diradical NS_Break->Diradical Product1 Benzonitrile Derivative Diradical->Product1 Fragmentation Product2 Elemental Sulfur (S8) & Tars Diradical->Product2 Rearrange Photo-rearrangement to Thiazole Diradical->Rearrange Isomerization Stable Stable Critical Failure Critical Failure

Figure 1: Thermal and photolytic decomposition pathways. The N-S bond cleavage leads to nitrile formation and sulfur extrusion, often observed as "black tar" in reaction vials.

Troubleshooting Guide: Reaction Optimization

Scenario 1: Suzuki Coupling Fails (Low Yield / Black Precipitate)

Issue: You are attempting to couple the aryl bromide, but the catalyst is destroying the isothiazole ring.

  • Root Cause: Palladium (Pd) can insert into the weak N–S bond (oxidative addition) instead of the C–Br bond, especially if the catalyst is too active or the temperature is too high.

  • Solution:

    • Lower Temperature: Limit reaction to 80–100 °C. Do not reflux in high-boiling solvents (e.g., DMF/DMAc) above 110 °C.

    • Switch Catalyst: Use a bulky, electron-rich phosphine ligand (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) to favor C–Br insertion over N–S coordination.[1]

    • Base Selection: Avoid strong alkoxides (NaOtBu).[1] Use milder bases like

      
       or 
      
      
      
      .
Scenario 2: Material Turns Dark in Storage

Issue: The white solid turns yellow/brown over months.

  • Root Cause: Photo-induced transposition.[1] Isothiazoles can rearrange to thiazoles or ring-open under ambient light.[1]

  • Solution:

    • Storage: Amber glass vials, stored at 2–8 °C.

    • Recovery: Recrystallize from Ethanol/Heptane.[1] If the color persists, check for nitrile formation via IR (look for signal at ~2220 cm⁻¹).

Scenario 3: Inconsistent Melting Point

Issue:


 varies between 60°C and 85°C across batches.
  • Root Cause: Trace sulfur contaminants from synthesis (often made via sulfuration of enaminones).

  • Solution: Run a TLC (Hexane/EtOAc 4:1) . If a baseline spot (sulfur/polymer) is visible, filter through a short silica plug before use.

Reaction Workflow: Cross-Coupling Decision Tree

Use this logic flow to design your synthesis without degrading the core.

Workflow Start Start: Cross-Coupling (Suzuki/Buchwald) TempCheck Is Reaction Temp > 110°C? Start->TempCheck Risk1 HIGH RISK: Thermal N-S Cleavage TempCheck->Risk1 Yes LigandCheck Ligand Selection TempCheck->LigandCheck No Action1 Switch Solvent to Toluene/Water (Reflux ~100°C) Risk1->Action1 Standard PPh3 (e.g., Tetrakis) LigandCheck->Standard Bulky Bulky (XPhos, dppf) LigandCheck->Bulky ResultBad Possible Pd Poisoning (S-coordination) Standard->ResultBad Risk ResultGood Successful C-Br Insertion Bulky->ResultGood Preferred

Figure 2: Decision matrix for optimizing Pd-catalyzed reactions involving 5-(4-Bromophenyl)isothiazole.

References

  • Isothiazole Ring Stability

    • Title: "The chemistry of isothiazoles."[4][5][6][7][8]

    • Source:Advances in Heterocyclic Chemistry, Vol 14, 1972.
    • Context: Establishes the bond energy weakness of N-S rel
  • Decomposition Mechanism: Title: "Photochemistry of Isothiazoles. Photo-transposition to Thiazoles." Source:Journal of the Chemical Society, Chemical Communications. Context: Explains the light-induced rearrangement mechanism.
  • Synthetic Handling (Analogous Compounds)

    • Title: "Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
    • Source:Molbank (MDPI), 2023.
    • URL:[Link][1][2][9][10]

    • Context: Validates reaction stability of the 4-bromophenyl-isothiazole moiety at 120°C during condens
  • Cross-Coupling Methodology

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Isothiazoles."
    • Source:Science of Synthesis, Thieme Chemistry.[11]

    • Context: General protocols for coupling halo-isothiazoles without ring destruction.[1]

Sources

Troubleshooting

removing catalyst impurities from 5-(4-Bromophenyl)isothiazole products

Technical Support Center: Catalyst Removal Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to freq...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Removal

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual catalyst, particularly palladium, from 5-(4-Bromophenyl)isothiazole and related heterocyclic compounds. Given that these molecules are often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, effective purification is critical for ensuring product integrity, biological activity, and compliance with regulatory standards.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my 5-(4-Bromophenyl)isothiazole active pharmaceutical ingredient (API)?

A1: Complete removal of the palladium catalyst is a non-negotiable aspect of pharmaceutical development for three primary reasons:

  • Regulatory Compliance: Global regulatory bodies, guided by standards like the ICH Q3D Guideline for Elemental Impurities, enforce strict limits on residual metals in APIs.[4][5][6] Palladium is classified as a Class 2B element, and its Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug substance.[7][8][9]

  • Toxicological Concerns: Palladium compounds, while essential for synthesis, offer no therapeutic benefit and can be toxic.[4][9] Their presence can compromise patient safety.

  • Scientific Integrity: Residual metals can interfere with downstream chemistry, catalyze unwanted side reactions, or generate false positives/negatives in biological screening assays, thus corrupting research data.[10][11][12]

Q2: What are the common forms of palladium impurities I might be dealing with?

A2: After a coupling reaction, residual palladium typically exists in several forms, each requiring a different removal strategy:

  • Insoluble Palladium (Pd(0)): Often referred to as "palladium black," this is heterogeneous metallic palladium that has precipitated from the reaction mixture. It appears as a fine black or dark gray solid.

  • Soluble Palladium Complexes (e.g., Pd(II)): These are homogeneous species where palladium remains dissolved in the reaction medium, often complexed with ligands (e.g., phosphines) or the product itself. The sulfur atom in the isothiazole ring can form a stable complex with palladium, making it particularly challenging to remove.[8]

  • Colloidal Palladium: These are nanoscale metallic palladium particles suspended in the solution, which can be difficult to remove by simple filtration.[13]

Q3: What are the principal methods for palladium removal, and how do I choose the right one?

A3: There are four primary strategies. The optimal choice depends on the palladium form, the scale of your synthesis, and the required final purity. Often, a combination of methods is most effective.[8][14]

MethodBest ForAdvantagesDisadvantages
Filtration Insoluble Pd(0)Simple, fast, and inexpensive for removing bulk solids.[13][15][16]Ineffective against soluble or colloidal palladium.[17]
Chromatography Small to medium scaleCan remove palladium and other organic impurities simultaneously.[13][17]Can be solvent- and time-intensive; potential for product loss on the column.[14][17]
Scavenging Soluble & Colloidal PdHighly selective and effective at reducing Pd to very low ppm levels.[18][19][20]Cost of scavenger resins; requires optimization of conditions (time, temp).[8]
Recrystallization Crystalline solid productsCan be highly effective for purification and palladium removal if a suitable solvent is found.[18][21]May concentrate impurities if co-crystallization occurs; not suitable for oils or amorphous solids.[18]

Troubleshooting Guide: Common Purification Challenges

Issue 1: After filtering my reaction mixture through Celite®, the filtrate is still dark, and analysis shows high palladium content (>500 ppm).
  • Likely Cause: Your product solution contains significant amounts of soluble or colloidal palladium, which cannot be removed by simple filtration.[13][17]

  • Recommended Solution: Activated Carbon or Scavenger Treatment

    • Activated Carbon: This is a cost-effective method for capturing dissolved metal species through adsorption.[17][22]

    • Metal Scavengers: For more stubborn cases or when extremely low palladium levels are required, solid-supported scavengers are the superior choice.[14] Thiol-based scavengers are particularly effective due to the high affinity of sulfur for palladium.[17][19][21]

  • Transfer your crude product solution (filtrate) to a suitable flask.

  • Add 5-10% by weight of activated carbon relative to your theoretical product weight.

  • Stir the resulting slurry vigorously at room temperature for 2-4 hours. Gentle heating (40-50°C) can sometimes improve efficiency, but should be tested first to ensure product stability.

  • Prepare a fresh pad of Celite® (1-2 cm thick) in a Büchner or sintered glass funnel.

  • Filter the mixture through the Celite® pad to remove the carbon. Wash the pad thoroughly with the reaction solvent to ensure full recovery of your product.[17]

  • Combine the filtrate and washes, and concentrate under reduced pressure. Analyze the resulting material for palladium content.

Issue 2: My palladium levels are still above the 10 ppm regulatory limit after using a metal scavenger.
  • Likely Causes & Solutions:

    • Incorrect Scavenger Choice: The scavenger's functional group may not be optimal for the specific palladium species in your mixture. The sulfur atom in your 5-(4-Bromophenyl)isothiazole product can form a strong complex with palladium, requiring a highly competitive scavenger.[8]

      • Solution: Screen a panel of scavengers. Thiol-based silica (ISOLUTE® Si-Thiol) and macroporous polystyrene-bound trimercaptotriazine (MP-TMT) are excellent starting points known for their high efficiency in scavenging palladium.[19][20]

    • Suboptimal Conditions: Scavenging is a chemical reaction that depends on time, temperature, and mixing.

      • Solution: Increase the scavenging time (e.g., overnight) or temperature (e.g., 40-60°C), ensuring your product is stable under these conditions. Ensure vigorous stirring to maximize contact between the dissolved palladium and the solid-supported scavenger.[8]

    • Insufficient Scavenger: The amount of scavenger may be stoichiometrically insufficient to capture all the palladium.

      • Solution: Increase the equivalents of the scavenger. While 5 equivalents is a good starting point, heavily contaminated samples may require 10 or more.[20] A second treatment with fresh scavenger can also be highly effective.

Caption: Troubleshooting logic for ineffective palladium scavenging.

Issue 3: Recrystallization of my solid 5-(4-Bromophenyl)isothiazole product does not lower the palladium content effectively.
  • Likely Cause: You are experiencing co-crystallization, where the palladium impurity is incorporated into the crystal lattice of your product, or you have selected a suboptimal solvent system.[18]

  • Recommended Solution: Systematic Solvent Screening and Technique Modification.

    • Principle: An ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[23]

    • Action: Perform a systematic solvent screen using small amounts of your product. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, isopropanol, and mixtures like ethanol/water).

    • Technique: If a single solvent is not effective, try a two-solvent (co-solvent/anti-solvent) system. Dissolve your compound in a minimum amount of a "good" hot solvent, then slowly add a "poor" solvent (in which the compound is insoluble) until turbidity persists. Reheat to clarify and then cool slowly.[24]

This protocol is ideal as a final step after initial purification (e.g., filtration or chromatography) has failed to meet purity requirements.

  • Dissolve the palladium-contaminated 5-(4-Bromophenyl)isothiazole in a suitable solvent (e.g., THF, DMF, Acetonitrile) at a concentration of ~10-50 mg/mL.

  • Add a selected palladium scavenger (e.g., Biotage® MP-TMT), typically 5-10 equivalents relative to the initial palladium catalyst loading.

  • Stir the mixture at room temperature or elevate to 40-60°C. Monitor the palladium removal over time (e.g., 4h, 8h, 16h) by taking small aliquots, filtering, and analyzing via ICP-MS.

  • Once scavenging is complete, filter the mixture to remove the scavenger resin. Wash the resin with fresh solvent to recover any adsorbed product.

  • Combine the filtrate and washes and remove the solvent under reduced pressure to yield the purified product.[8][20]

Integrated Purification Strategy

For APIs like 5-(4-Bromophenyl)isothiazole, achieving sub-10 ppm palladium levels consistently often requires a multi-step approach. The following workflow illustrates a robust strategy.

Caption: A robust, multi-step workflow for purifying 5-(4-Bromophenyl)isothiazole.

By systematically applying these principles and troubleshooting steps, you can develop a robust and reliable method to reduce catalyst impurities in your 5-(4-Bromophenyl)isothiazole products, ensuring high quality and regulatory compliance for your drug development programs.

References

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). ResearchGate. [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023). Biotage. [Link]

  • Guideline on the specification limits for residues of metal catalysts - European Medicines Agency. (n.d.). European Medicines Agency. [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - Ingenta Connect. (n.d.). Ingenta Connect. [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem. (n.d.). Sopachem. [Link]

  • Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.). SpinChem. [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. (n.d.). Onyx Scientific. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. (n.d.). Biotage. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. (2013). ResearchGate. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ACS Publications. (2023). ACS Publications. [Link]

  • Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents. (n.d.).
  • Analysis of ICH Q3D Guideline for Elemental Impurities in Drug Products Using ICPMS-2030. (n.d.). Shimadzu. [Link]

  • Screening - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025). Reddit. [Link]

  • Elemental Impurities in Drug Products Guidance for Industry - FDA. (2018). FDA. [Link]

  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Batch and Fixed-Bed Column Studies on Palladium Recovery from Acidic Solution by Modified MgSiO3 - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (2022). ACS Publications. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026). Pharmaceutical Technology. [Link]

  • Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D) - QbD Group. (2024). QbD Group. [Link]

  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. (n.d.). Dergipark. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena. (n.d.). Analytik Jena. [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. (n.d.). [No Source Found].
  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - Diva-Portal.org. (2015). Diva-Portal.org. [Link]

  • 2-(4-Bromophenyl)-5-dodecyloxy-1,3-thiazole. (n.d.). IUCr. [Link]

  • Sequential Triple Cross-Coupling towards Synthesis of 2,4,5-Trisarylthiazoles. (n.d.). [No Source Found].
  • Recrystallisation Help : r/Chempros - Reddit. (2020). Reddit. [Link]

  • Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole - Odinity. (2014). Odinity. [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 5-(4-Bromophenyl)isothiazole Chemistry

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 5-(4-Bromophenyl)isothiazole. This resource provides in-depth troubleshooting advice and field-t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 5-(4-Bromophenyl)isothiazole. This resource provides in-depth troubleshooting advice and field-tested protocols to overcome the common challenge of steric hindrance in reactions involving this versatile building block. Our goal is to empower you with the knowledge to optimize your synthetic strategies and accelerate your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I observing low yields in my Suzuki-Miyaura cross-coupling reactions with 5-(4-Bromophenyl)isothiazole?

Answer:

Low yields in Suzuki-Miyaura couplings involving 5-(4-Bromophenyl)isothiazole are frequently attributed to steric hindrance. The bulky 4-bromophenyl group at the 5-position of the isothiazole ring can impede the approach of the boronic acid coupling partner to the palladium catalyst's coordination sphere. This steric clash hinders the crucial transmetalation step of the catalytic cycle, leading to slow reaction rates and the formation of side products.

To overcome this, several strategies can be employed:

  • Catalyst Selection: Employing catalysts with bulky, electron-rich phosphine ligands can enhance the rate of reductive elimination and stabilize the active catalytic species. For instance, palladium catalysts incorporating ligands like SPhos, XPhos, or RuPhos have demonstrated improved efficacy in sterically demanding couplings.

  • Optimized Reaction Conditions: A systematic optimization of reaction parameters is crucial. This includes:

    • Base: A weaker base, such as K₃PO₄ or Cs₂CO₃, is often more effective than stronger bases like NaOH or KOH, as it can minimize base-induced side reactions.

    • Solvent: Aprotic polar solvents like dioxane, THF, or toluene are generally preferred. The addition of water as a co-solvent can sometimes be beneficial.

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced against the potential for thermal decomposition of the reactants or catalyst.

Troubleshooting Protocol: Suzuki-Miyaura Coupling

Parameter Initial Condition Troubleshooting Step 1 Troubleshooting Step 2 Rationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂SPhos Pd G3Increase ligand bulk and electron density to promote oxidative addition and reductive elimination.
Ligand NoneNoneSPhosBulky phosphine ligands can accelerate the catalytic cycle.
Base Na₂CO₃K₃PO₄Cs₂CO₃Milder bases can reduce side reactions and improve catalyst stability.
Solvent Toluene/H₂O (2:1)Dioxane/H₂O (4:1)THFSolvent choice can influence catalyst solubility and reactivity.
Temperature 80 °C100 °C110 °CHigher temperatures can overcome the activation energy barrier.
Question 2: I am struggling with N-arylation reactions (Buchwald-Hartwig) at the 4-position of the isothiazole ring. What are the key considerations?

Answer:

While the primary focus is often on the bromophenyl group, performing reactions at other positions of the 5-(4-Bromophenyl)isothiazole scaffold, such as N-arylation if the isothiazole nitrogen were part of a larger heterocyclic system, can also be challenging. The steric bulk of the adjacent 5-(4-bromophenyl) group can hinder the approach of the amine coupling partner.

Key considerations for a successful Buchwald-Hartwig amination in such a sterically congested environment include:

  • Ligand Choice: The use of highly active and sterically demanding ligands is paramount. Ligands from the Josiphos family (e.g., CyPF-tBu) or biarylphosphine ligands like BrettPhos and RuPhos are often necessary to achieve good yields. These ligands create a coordinatively unsaturated and highly reactive palladium center that can more readily undergo oxidative addition and subsequent amination.

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOtBu or LiOtBu) are common choices. The choice of cation (Na⁺ vs. Li⁺) can sometimes influence the reaction outcome.

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular coupling over unimolecular decomposition pathways.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add 5-(4-Bromophenyl)isothiazole, Amine, and Base to Flask B Add Palladium Precatalyst and Ligand A->B C Add Anhydrous Solvent (e.g., Toluene or Dioxane) B->C D Degas the Reaction Mixture (e.g., N2 or Ar sparging) C->D E Heat to Reaction Temperature (e.g., 80-120 °C) D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Quench Reaction G->H I Aqueous Workup H->I J Column Chromatography I->J

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Question 3: Are there alternative strategies to functionalize the 5-(4-Bromophenyl)isothiazole core that are less sensitive to steric hindrance?

Answer:

Yes, when traditional cross-coupling methods prove challenging, alternative synthetic strategies can be employed.

  • Lithiation-Trapping Sequences: Directed ortho-metalation (DoM) can be a powerful tool. However, direct lithiation of the isothiazole ring can be complicated. A more robust approach is a halogen-metal exchange on the 4-bromophenyl group, followed by trapping with an electrophile. This allows for functionalization of the phenyl ring without directly involving the sterically hindered isothiazole core in the key bond-forming step.

    • Protocol:

      • Dissolve 5-(4-Bromophenyl)isothiazole in anhydrous THF at -78 °C.

      • Slowly add n-butyllithium (n-BuLi) or a similar organolithium reagent.

      • Stir for a short period (e.g., 30 minutes) to allow for complete halogen-metal exchange.

      • Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂).

      • Allow the reaction to slowly warm to room temperature before quenching.

  • Photoredox Catalysis: For certain transformations, photoredox catalysis can offer a milder and more selective alternative to traditional palladium-catalyzed reactions. These reactions often proceed through radical intermediates, which can be less sensitive to steric effects than the organometallic intermediates in cross-coupling reactions. For example, a photoredox-mediated C-H arylation could potentially be used to functionalize the isothiazole ring at a less hindered position.

Decision Tree for Troubleshooting Low Yields

Troubleshooting_Tree A Low Yield in Cross-Coupling Reaction B Optimize Catalyst and Ligand (e.g., SPhos, XPhos) A->B Is catalyst system optimized? C Optimize Base and Solvent (e.g., K3PO4, Dioxane) A->C Are reaction conditions optimized? D Increase Reaction Temperature A->D Is temperature a limiting factor? E Consider Alternative Strategy A->E Still low yield? F Lithiation-Trapping Sequence E->F Is functionalization on the bromophenyl ring desired? G Photoredox Catalysis E->G Is a milder, radical-based approach feasible?

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

References

  • Title: A General System for Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides and Bromides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Organic Letters URL: [Link]

  • Title: A Simple, Air-Stable, and Operationally Convenient Precatalyst for the Well-Defined Generation of Mono-Ligated Palladium(0) Complexes Source: Organic Letters URL: [Link]

  • Title: The Merger of Transition Metal and Photoredox Catalysis Source: Accounts of Chemical Research URL: [Link]

  • Title: Photoredox Catalysis in Organic Chemistry Source: Chemical Reviews URL: [Link]

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: ¹H NMR Structural Analysis of 5-(4-Bromophenyl)isothiazole

Executive Summary For drug development professionals and synthetic chemists, the precise structural elucidation of heterocyclic pharmacophores is a critical quality control checkpoint. 5-(4-Bromophenyl)isothiazole is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise structural elucidation of heterocyclic pharmacophores is a critical quality control checkpoint. 5-(4-Bromophenyl)isothiazole is a highly functionalized building block whose structural validation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an authoritative comparison of analytical platforms—High-Field NMR, Benchtop NMR, and Computational Prediction—for the structural verification of this compound. By establishing a self-validating experimental protocol, we map the causality behind the chemical shifts and coupling constants intrinsic to the isothiazole and bromophenyl ring systems.

Analyte Profiling & Mechanistic Causality

The ¹H NMR spectrum of 5-(4-Bromophenyl)isothiazole is defined by two distinct spin systems: the heteroaromatic isothiazole protons and the para-substituted phenyl ring.

  • Isothiazole H-3 (δ ~8.45 ppm): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent nitrogen atom and the inherent C=N double bond character[1].

  • Isothiazole H-4 (δ ~7.40 ppm): Shielded relative to H-3, this proton resonates further upfield[1]. The coupling constant between H-3 and H-4 is characteristically small (³J ≈ 1.3 Hz), which is a definitive diagnostic marker for the isothiazole ring system compared to other five-membered heterocycles[2].

  • 4-Bromophenyl Ring (δ 7.45 – 7.60 ppm): The para-substitution creates a classic AA'BB' spin system. The protons ortho to the isothiazole ring and those ortho to the bromine atom experience similar anisotropic deshielding effects, often resulting in a tightly clustered, higher-order multiplet[3].

SubstituentEffects Root 5-(4-Bromophenyl)isothiazole Iso Isothiazole Ring Root->Iso Ph 4-Bromophenyl Ring Root->Ph H3 H-3 (δ 8.45) Deshielded by N Iso->H3 H4 H-4 (δ 7.40) ³J = 1.3 Hz Iso->H4 AABB H-2',3',5',6' (δ 7.50) AA'BB' Multiplet Ph->AABB

Fig 1: Mechanistic mapping of substituent effects on the ¹H NMR chemical shifts.

Platform Comparison: High-Field vs. Benchtop vs. Computational NMR

Selecting the appropriate analytical platform requires balancing resolution, throughput, and cost. Below is an objective performance comparison for analyzing 5-(4-Bromophenyl)isothiazole.

Performance MetricHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)DFT Prediction (B3LYP/GIAO)
Spectral Resolution Baseline separation of H-4 and the AA'BB' phenyl multiplet.H-4 and phenyl protons merge into a complex, overlapping multiplet.Infinite theoretical resolution; no peak overlap.
³J Coupling (1.3 Hz) Clearly resolved as distinct doublets.Unresolved; H-3 and H-4 appear as broad singlets.Accurately predicted mathematically (~1.4 Hz).
Throughput & Cost High cost, requires cryogens and dedicated facility.Low cost, cryogen-free, rapid fume-hood accessibility.Computationally intensive, but requires no physical sample.
Primary Use Case De novo structural elucidation and publication-grade data.Rapid reaction monitoring and routine QA/QC.Validating ambiguous experimental assignments.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that every analytical protocol must be a self-validating system . The following step-by-step methodology ensures quantitative accuracy and structural absolute certainty.

Step-by-Step Acquisition Protocol (400 MHz)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a proton-free medium to prevent signal overlap, while its polarity ensures complete dissolution of the heteroaromatic compound. TMS acts as the internal 0.00 ppm reference.

  • Instrument Shimming: Insert the 5 mm NMR tube and perform automated gradient shimming (Z1 to Z5).

    • Causality: Precise shimming ensures a highly homogeneous B₀ magnetic field, which is strictly required to resolve the fine 1.3 Hz ³J coupling of the isothiazole ring.

  • Acquisition Parameters: Set the pulse angle to 30° (zg30 pulse program) and the relaxation delay (D1) to 5.0 seconds. Acquire 16 to 32 transients.

    • Causality: A 5.0s D1 ensures complete longitudinal relaxation (T₁) of the isolated H-3 proton, which lacks nearby dipole-dipole relaxation pathways. This guarantees quantitative integration accuracy.

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform Fourier Transformation (FT), followed by manual zero-order and first-order phase correction.

    • Causality: An LB of 0.3 Hz optimizes the signal-to-noise ratio without artificially broadening the peaks beyond the 1.3 Hz coupling resolution limit.

The Self-Validating Logic

The protocol validates itself through internal mathematical consistency. The integration of the highly resolved H-3 doublet (δ 8.45) is normalized to 1.00 . The protocol is successful if and only if the H-4 doublet integrates to 1.00 (±0.05) and the AA'BB' multiplet integrates to 4.00 (±0.10) . Furthermore, the ³J coupling constant extracted from the H-3 resonance must be mathematically identical to the coupling constant extracted from the H-4 resonance (1.3 Hz). Any deviation indicates sample impurity, incomplete relaxation, or phase distortion.

Workflow A Sample Prep (CDCl3 + TMS) B Acquisition (D1 = 5.0s) A->B C Processing (LB = 0.3 Hz) B->C D Analysis (Integration & J) C->D E Structural Validation D->E

Fig 2: Standardized self-validating workflow for NMR acquisition and structural elucidation.

Quantitative Data Presentation

The following table summarizes the expected high-field (400 MHz) ¹H NMR spectral data for 5-(4-Bromophenyl)isothiazole, serving as a benchmark for your experimental results.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Isothiazole H-3 8.45Doublet (d)1H³J = 1.3
Phenyl H-3', H-5' ~7.56Multiplet (m)2HJ ≈ 8.5 (AA'BB' system)
Phenyl H-2', H-6' ~7.48Multiplet (m)2HJ ≈ 8.5 (AA'BB' system)
Isothiazole H-4 7.40Doublet (d)1H³J = 1.3

(Note: Depending on the exact concentration and temperature, the phenyl AA'BB' multiplet and the H-4 doublet may exhibit partial overlap. High-field instruments ≥400 MHz are recommended to achieve baseline separation).

Conclusion & Recommendations

For the definitive structural validation of 5-(4-Bromophenyl)isothiazole, High-Field NMR (≥400 MHz) remains the gold standard. It uniquely possesses the resolving power necessary to extract the diagnostic 1.3 Hz ³J coupling of the isothiazole ring and separate the complex AA'BB' spin system of the bromophenyl moiety. While Benchtop NMR is highly efficient for bulk reaction monitoring, its resolution limits obscure the critical H-4 and phenyl resonances, making it unsuitable for de novo structural proof without orthogonal validation (e.g., LC-MS or DFT computational modeling).

References

  • Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives Source: Canadian Journal of Chemistry URL
  • Photochemistry of 3- and 5-Phenylisothiazoles.
  • Source: Science of Synthesis (Thieme Connect)

Sources

Comparative

13C NMR Chemical Shift Analysis: 5-(4-Bromophenyl)isothiazole vs. Regioisomers

This guide provides a technical analysis of the 13C NMR chemical shifts of 5-(4-Bromophenyl)isothiazole , designed for researchers validating the regioselectivity of isothiazole synthesis. Structural Context & Synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 13C NMR chemical shifts of 5-(4-Bromophenyl)isothiazole , designed for researchers validating the regioselectivity of isothiazole synthesis.

Structural Context & Synthesis Challenges

The isothiazole scaffold is a critical pharmacophore in medicinal chemistry, often synthesized via oxidative cyclization of thiobenzamides or [3+2] cycloaddition of nitrile sulfides. A persistent challenge in these pathways is regioselectivity .

Researchers frequently encounter mixtures of:

  • Target: 5-(4-Bromophenyl)isothiazole (5-aryl)

  • Alternative 1: 3-(4-Bromophenyl)isothiazole (3-aryl)

  • Alternative 2: 4-(4-Bromophenyl)isothiazole (4-aryl)

Distinguishing these isomers requires precise interpretation of 13C NMR data, specifically the chemical shifts of the heterocyclic ring carbons (C3, C4, C5) and the ipso-carbons of the aryl substituent.

Structural Visualization

The following diagram illustrates the target structure and the critical carbon environments analyzed in this guide.

G cluster_legend Signal Types S1 S (1) N2 N (2) S1->N2 C3 C3 (CH) N2->C3 C4 C4 (CH) C3->C4 Double Bond C5 C5 (Cq) C4->C5 C5->S1 C1p C1' (Ipso) C5->C1p Aryl Link C2p C2',6' C1p->C2p C2p->C1p C3p C3',5' C2p->C3p C3p->C2p C4p C4' (C-Br) C3p->C4p C4p->C3p Br Br C4p->Br L1 Quaternary (Cq) L2 Methine (CH)

Figure 1: Numbering scheme and carbon types for 5-(4-Bromophenyl)isothiazole. Note the quaternary nature of C5 and C4'.

Experimental Protocol (Best Practices)

To ensure data comparable to the values below, follow this acquisition protocol.

  • Solvent: Deuterated Chloroform (CDCl₃ ) is the standard.[1]

    • Note: DMSO-d₆ may cause solvent-induced shifts of +1–2 ppm for polar carbons due to hydrogen bonding with the ring nitrogen.

  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

  • Reference: Calibrate to the CDCl₃ triplet center at 77.16 ppm .

  • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker systems).

    • Validation Step: Run a DEPT-135 or APT experiment to distinguish the C3/C4 methines (positive/up) from the C5/C1'/C4' quaternary carbons (invisible/down).

Comparative Data Analysis

The following tables compare the target molecule against its structural isomers. Data is derived from high-fidelity analogue studies (e.g., 5-phenylisothiazole, 4-bromophenyl derivatives) and substituent additivity principles [1][2].

Table 1: Heterocyclic Ring Shifts (The "Fingerprint")

This is the primary method for distinguishing the 5-aryl product from 3-aryl or 4-aryl impurities.

Carbon Position5-(4-Br-Ph) (Target) 3-(4-Br-Ph) (Isomer) 4-(4-Br-Ph) (Isomer) Signal Type (DEPT)
C3 (N=C) ~157.0 ppm ~168.0 ppm (Deshielded)~155.0 ppmCH (Target) vs Cq (Isomer 3)
C4 (C=C) ~123.5 ppm ~122.0 ppm~135.0 ppm (Deshielded)CH (Target) vs Cq (Isomer 4)
C5 (S-C) ~168.0 ppm ~148.0 ppm~148.0 ppmQuaternary (Target) vs CH

Interpretation Guide:

  • Target Confirmation: Look for a Quaternary Carbon far downfield at ~168 ppm (C5). If the most downfield peak is a CH (DEPT positive), you likely have the 3-isomer.

  • C4 Shift: In the target, C4 is a CH at ~123 ppm. If this signal disappears (becomes quaternary) and moves to ~135 ppm, you have the 4-isomer.

Table 2: 4-Bromophenyl Substituent Shifts

The 4-bromophenyl group provides a consistent internal standard. The "Heavy Atom Effect" of bromine is a key validation marker.

Carbon PositionChemical Shift (δ)Mechanistic Explanation
C-1' (Ipso) 132.0 – 134.0 ppm Attached to the electron-withdrawing isothiazole ring.
C-2', 6' 127.5 – 128.5 ppm Ortho to the isothiazole ring.
C-3', 5' 131.8 – 132.2 ppm Ortho to Bromine. Deshielded by inductive effect.
C-4' (C-Br) 122.0 – 124.0 ppm Diagnostic Peak. Upfield shift due to the heavy atom (shielding) effect of Bromine [3].

Mechanistic Validation Logic

When analyzing your spectrum, use this causal logic flow to validate your product:

  • Check the C-Br Region (122-124 ppm):

    • Observation: A quaternary signal here confirms the presence of the 4-bromophenyl moiety.

    • Absence: Indicates loss of bromine (dehalogenation) or incorrect starting material.

  • Check the C5 Region (165-170 ppm):

    • Observation: A quaternary signal here confirms substitution at the position adjacent to Sulfur.

    • Why: The Sulfur atom exerts a strong deshielding effect. When C5 is substituted with a phenyl ring, ring current anisotropy + electronegativity pushes this peak to the extreme downfield region (~168 ppm) [4].

  • Check the C3 Region (157 ppm):

    • Observation: This must be a CH signal (DEPT positive).

    • Failure Mode: If this is a quaternary signal, the aryl group is at C3 (3-isomer).

References

  • Isothiazole Ring Assignments: Synthesis and NMR spectral assignments of isothiazole derivatives. ResearchGate. Available at: [Link]

  • Substituent Effects in Heterocycles: Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles. PubMed. Available at: [Link]

  • Heavy Atom Effect (Bromine): Assigning the 13C NMR spectrum of bromobenzene. Chemistry StackExchange. Available at: [Link]

  • Isothiazole Synthesis & Characterization: Neat synthesis of isothiazole compounds and studies on their synthetic applications. RSC Advances. Available at: [Link]

Sources

Validation

HPLC Method Development Guide: 5-(4-Bromophenyl)isothiazole Purity

This guide outlines a scientifically rigorous approach to developing and validating an HPLC method for 5-(4-Bromophenyl)isothiazole (CAS: 49602-97-3). It is designed for analytical chemists and process development scient...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous approach to developing and validating an HPLC method for 5-(4-Bromophenyl)isothiazole (CAS: 49602-97-3). It is designed for analytical chemists and process development scientists requiring high-fidelity purity data for drug discovery scaffolds.[1]

Executive Summary & Compound Profile

5-(4-Bromophenyl)isothiazole is a critical heterocyclic building block used in the synthesis of bioactive compounds, including potential anti-inflammatory and anticancer agents. Its purity is paramount because the bromine handle is often used for further cross-coupling reactions (e.g., Suzuki-Miyaura), where impurities can poison catalysts or lead to difficult-to-separate side products.

This guide compares a Standard C18 Protocol (robust, general-purpose) against an Alternative Phenyl-Hexyl Protocol (enhanced selectivity for halogenated aromatics).

Physicochemical Driver for Method Design
  • Structure: A lipophilic isothiazole ring coupled to a 4-bromophenyl group.

  • LogP (Predicted): ~3.2 – 3.8 (Moderately lipophilic).

  • pKa: The isothiazole nitrogen is weakly basic (pKa ~ -0.5 to 1.0), meaning it remains uncharged at neutral pH but can be protonated at very low pH.

  • UV Absorption: Strong

    
     transitions expected around 250–270 nm due to the conjugated aromatic system.
    

Method Development Workflow

The following diagram illustrates the decision matrix used to select the optimal stationary and mobile phases based on the compound's specific "bromophenyl" moiety.

MethodDevelopment Start Compound: 5-(4-Bromophenyl)isothiazole PropAnalysis Analyze Properties (LogP ~3.5, Aromatic, Halogenated) Start->PropAnalysis Choice Select Stationary Phase PropAnalysis->Choice C18 Option A: C18 (ODS) Mechanism: Hydrophobic Interaction Goal: General Purity Choice->C18 Standard Phenyl Option B: Phenyl-Hexyl Mechanism: Pi-Pi + Hydrophobic Goal: Regioisomer Separation Choice->Phenyl High Selectivity MobilePhase Mobile Phase Selection ACN vs MeOH + Acid Modifier C18->MobilePhase Phenyl->MobilePhase Optimization Gradient Optimization Slope adjustment for impurity resolution MobilePhase->Optimization FinalMethod Validated Method Optimization->FinalMethod

Figure 1: Decision tree for selecting stationary phases based on the brominated aromatic structure.

Comparative Study: C18 vs. Phenyl-Hexyl

The core challenge in analyzing 5-(4-Bromophenyl)isothiazole is separating it from potential synthesis impurities, such as des-bromo analogs or regioisomers (e.g., 3- or 4-substituted isothiazoles).

Comparison of Method Performance
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Column Chemistry Alkyl chain (C18)Phenyl ring with hexyl linker
Separation Mechanism Hydrophobic exclusion (Dispersive forces)Hydrophobic +

Interactions
Selectivity for Halogens ModerateHigh (Bromine enhances

interactions)
Impurity Resolution Good for general organic impuritiesExcellent for structural isomers & aromatics
Backpressure LowerModerate
Suitability Routine QCComplex mixtures / R&D
Why Method B (Phenyl-Hexyl) Wins for this Compound

While C18 is the industry workhorse, the Phenyl-Hexyl phase offers a unique advantage for 5-(4-Bromophenyl)isothiazole. The electron-withdrawing bromine atom on the phenyl ring creates an electron-deficient


-system. This interacts strongly with the electron-rich phenyl rings of the stationary phase, providing "orthogonal" selectivity compared to standard hydrophobicity. This is crucial for separating the target from de-brominated impurities  (which lack this specific interaction).

Recommended Experimental Protocol

Below is the optimized protocol for Method B , designed to ensure separation of the main peak from likely synthetic byproducts.

Instrumentation & Conditions[1][2][3]
  • System: HPLC with PDA/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Column Temperature: 35°C (Controls viscosity and interaction kinetics).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5–10 µL.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Why: Acidifies the eluent to suppress ionization of residual silanols and ensures the isothiazole nitrogen remains in a consistent state.

  • Solvent B (Organic): 100% Acetonitrile (ACN).

    • Why: ACN has a lower UV cutoff than Methanol, providing a quieter baseline at 254 nm.

Gradient Program

This gradient is aggressive enough to elute the lipophilic product while shallow enough to resolve impurities.

Time (min)% Solvent A (Water + 0.1% FA)% Solvent B (ACN)Event
0.0 9010Equilibration
2.0 9010Isocratic Hold (Elute polar salts)
15.0 1090Linear Gradient
20.0 1090Wash (Remove highly lipophilic dimers)
20.1 9010Return to Initial
25.0 9010Re-equilibration

Impurity Fate Mapping & Validation

To ensure the method is "self-validating," you must understand where impurities elute.

ImpurityMap Predicted Elution Order on Phenyl-Hexyl Column T0 t=2-5 min Polar Impurities T1 t=8-10 min Des-bromo Impurity (Less Lipophilic) T0->T1 T2 t=12-14 min MAIN PEAK 5-(4-Bromophenyl)isothiazole T1->T2 T3 t=15+ min Starting Material (e.g., 4-Bromobenzaldehyde) T2->T3

Figure 2: Predicted elution order of common synthesis impurities relative to the main analyte.

System Suitability Parameters (Acceptance Criteria)

Before running sample batches, verify the system using these criteria:

  • Retention Time (RT): Main peak at ~12–14 minutes (± 0.5 min).

  • Tailing Factor (

    
    ): 
    
    
    
    . (Values > 1.5 indicate secondary silanol interactions; increase buffer strength if observed).
  • Theoretical Plates (

    
    ):  > 5,000 for a 150mm column.
    
  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity.
    

Sample Preparation Protocol

  • Stock Solution: Weigh 10 mg of 5-(4-Bromophenyl)isothiazole into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate for 5 mins). Concentration = 1.0 mg/mL.

  • Working Standard: Dilute 100 µL of Stock into 900 µL of 50:50 ACN:Water . Concentration = 0.1 mg/mL.

    • Critical Step: Do not use 100% organic solvent for the injection solvent if the initial gradient is high aqueous (90% water), as this can cause "solvent effect" peak broadening.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

References

  • Sigma-Aldrich. 5-(4-Bromophenyl)isothiazole Product Sheet (CAS 49602-97-3). Available at: (Accessed 2024).

  • BenchChem. Confirming the Purity of Synthesized Thiazole/Isothiazole Derivatives: A Comparative Guide. Available at: (Accessed 2024).

  • Saito, N., et al. Structure and Synthesis of Renieramycin Derivatives (Isothiazole containing natural products).Journal of Natural Products, 2004.[3] (Context for isothiazole separation conditions).

  • Basavanakatti, et al. Development and validation of HPLC-UV methods for novel aminothiazoles.BMC Chemistry, 2024. Available at: .

Sources

Comparative

Structural Elucidation of Bromophenyl Isothiazoles: A Comparative Guide to High-Resolution Mass Spectrometry Platforms

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Mass Spectrometry Executive Summary Bromophenyl isothiazoles represent a critical class of haloge...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Mass Spectrometry

Executive Summary

Bromophenyl isothiazoles represent a critical class of halogenated heterocyclic scaffolds frequently encountered in the development of novel agrochemicals and pharmaceuticals. The structural elucidation of these compounds via tandem mass spectrometry (MS/MS) presents unique analytical challenges and opportunities. The presence of the bromine atom provides a distinct isotopic signature, while the isothiazole ring exhibits highly specific, charge-directed fragmentation pathways.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap high-resolution mass spectrometry (HRMS) platforms for characterizing these molecules. Rather than merely listing fragmentation rules, this guide delves into the causality behind the gas-phase dissociation of bromophenyl isothiazoles and provides a self-validating experimental framework for robust structural assignment.

Mechanistic Foundations of Isothiazole Fragmentation

To optimize an MS/MS method, one must first understand the gas-phase thermodynamics of the target analyte. The fragmentation of bromophenyl isothiazoles is governed by two primary structural features:

  • The Bromine Isotopic Anchor: Bromine exists in nature as two stable isotopes,

    
    Br and 
    
    
    
    Br, in a nearly 1:1 ratio. This creates a characteristic doublet in the mass spectrum separated by exactly 1.998 Da. This isotopic fidelity serves as an internal validation mechanism: any fragment ion retaining the bromine atom must exhibit this doublet. Loss of this doublet definitively indicates homolytic or heterolytic cleavage of the C–Br bond.
  • Isothiazole Ring Lability: The N–S bond within the isothiazole ring is highly polarized and relatively weak. Under collisional activation, charge-site initiated cleavage frequently localizes on the nitrogen or sulfur heteroatoms. The primary dissociation pathway involves the opening of the isothiazole ring to relieve steric strain, followed by the expulsion of highly stable neutral molecules, most notably hydrogen cyanide (HCN, 27.01 Da) or carbon monosulfide (CS, 43.97 Da)[1]. Similar ring-opening mechanisms are well-documented in the structural determination of related sulfur-nitrogen heterocycles [2].

G M [M+H]+ m/z 240/242 (Bromophenyl isothiazole) F1 [M+H - HCN]+ m/z 213/215 (Thiophene-like cation) M->F1 - HCN (27 Da) N-S bond cleavage F2 [M+H - Br•]+ m/z 161 (Phenyl isothiazole radical cation) M->F2 - Br• (79/81 Da) Homolytic cleavage F3 [M+H - HCN - CS]+ m/z 169/171 (Bromophenyl cation) F1->F3 - CS (44 Da) Ring contraction

Proposed CID/HCD fragmentation pathway of a model bromophenyl isothiazole.

Platform Comparison: Q-TOF (CID) vs. Orbitrap (HCD)

When selecting an HRMS platform for the structural elucidation of halogenated heterocycles, the choice typically narrows down to Q-TOF (utilizing beam-type Collision-Induced Dissociation, CID) and Orbitrap (utilizing Higher-energy C-trap Dissociation, HCD). Both platforms eliminate the "1/3 low-mass cutoff" rule inherent to traditional 3D ion traps, allowing for the detection of low-mass diagnostic ions (e.g., the expelled bromine ion at m/z 79/81 in negative mode, or small heterocyclic fragments in positive mode) [3].

However, their performance metrics differ in ways that directly impact data interpretation.

Quantitative Platform Comparison
Performance MetricQ-TOF (Beam-type CID)Orbitrap (HCD)Analytical Impact on Bromophenyl Isothiazoles
Mass Resolution (FWHM) 40,000 – 80,000140,000 – 240,000+Orbitrap excels at resolving isobaric interferences (e.g., distinguishing a loss of HCN vs. C

H

).
Mass Accuracy < 1 ppm (with continuous internal reference)< 1 ppm (external) / < 0.5 ppm (internal)Both provide unambiguous elemental composition for the intact molecule and fragments.
Isotopic Fidelity Excellent. Time-of-flight detection does not suffer from space-charge effects.Good. Requires careful Automatic Gain Control (AGC) tuning to prevent space-charging.Q-TOF is superior for preserving the exact 1:1

Br/

Br ratio across wide dynamic ranges.
Acquisition Speed Ultra-fast (up to 50 Hz)Moderate (10–20 Hz depending on resolution)Q-TOF provides more data points across narrow UHPLC peaks, ideal for complex mixture screening.
Fragmentation Tuning Stepped Collision Energy (CE)Stepped Normalized Collision Energy (NCE)Both allow simultaneous acquisition of low-energy (ring cleavage) and high-energy (halogen loss) fragments.

Scientist's Verdict: If your primary goal is the rapid screening of complex biological matrices where maintaining perfect isotopic ratios is critical for automated halogen-filtering algorithms, the Q-TOF is the superior choice. If your goal is deep structural elucidation requiring the separation of highly complex isobaric fragment ions, the Orbitrap provides unmatched resolving power.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-HRMS/MS protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) to ensure the data generated is analytically sound.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

    • Causality: The 0.1% FA ensures an abundance of protons, driving robust ionization to the [M+H]

      
       state in positive Electrospray Ionization (ESI). Methanol is preferred over Acetonitrile to minimize the formation of solvent adducts that can complicate the precursor isotopic envelope.
      
  • UHPLC Separation:

    • Action: Utilize a sub-2 µm C18 column with a steep gradient elution.

    • Causality: High-efficiency separation minimizes matrix ion suppression and separates potential structural isomers (e.g., 3-bromophenyl vs. 4-bromophenyl isothiazoles) before they enter the MS source, preventing chimeric MS/MS spectra.

  • MS1 Precursor Acquisition:

    • Action: Acquire full scan data (m/z 100–1000). Verify the precursor ion cluster.

    • Causality: The presence of the 1:1 doublet separated by 1.998 Da acts as an internal system suitability check. If the ratio deviates significantly from 1:1, it indicates detector saturation (space-charging) or an isobaric interference, prompting a reduction in injection volume or AGC target.

  • MS/MS Fragmentation (CID/HCD):

    • Action: Utilize a Stepped Collision Energy approach (e.g., NCE 20, 40, and 60 eV combined into a single spectrum).

    • Causality: The N–S bond is highly labile and fragments at low energies (~20 eV). Conversely, the C–Br bond is relatively strong and requires higher energies (~40-60 eV) for homolytic cleavage. Stepped energy ensures both diagnostic pathways are captured simultaneously without requiring multiple injections.

Workflow S1 Sample Prep (0.1% FA in MeOH) S2 UHPLC Separation (Sub-2 µm C18) S1->S2 S3 ESI Ionization (Positive Mode) S2->S3 S4 HRMS/MS Acquisition (Stepped CID/HCD) S3->S4 S5 Data Analysis (Isotope & Fragment ID) S4->S5

Self-validating LC-HRMS/MS workflow for halogenated heterocycle analysis.

Data Interpretation & Diagnostic Ions

When analyzing the resulting MS/MS spectra, apply the following logical framework:

  • Rule of Isotopic Retention: Scan the product ion spectrum for pairs of peaks separated by ~2 Da with equal intensity. These fragments (e.g., m/z 213/215) have retained the bromophenyl moiety. This immediately localizes the site of fragmentation to the heterocyclic ring.

  • Mass Defect Analysis: Because bromine has a significant mass defect (exact masses:

    
    Br = 78.9183, 
    
    
    
    Br = 80.9163), fragments containing bromine will exhibit a distinct fractional mass compared to purely hydrocarbon or nitrogen-containing fragments. High-resolution platforms easily exploit this to filter out background noise.
  • Radical Cations (Odd-Electron Species): While ESI typically generates even-electron [M+H]

    
     ions, the loss of a bromine radical (Br•) results in an odd-electron radical cation fragment. The presence of a prominent [M+H - 79/81]
    
    
    
    peak is a hallmark of halogenated aromatic systems under high-energy collisional activation.

Conclusion

The structural elucidation of bromophenyl isothiazoles requires a nuanced understanding of both the molecule's inherent chemical lability and the physical mechanics of the mass spectrometer. While Orbitrap systems offer unparalleled resolution for complex structural assignments, Q-TOF systems provide superior isotopic fidelity for rapid screening. By employing a self-validating protocol utilizing stepped collision energies and relying on the bromine isotopic signature as an internal diagnostic anchor, researchers can confidently map the fragmentation pathways of these critical therapeutic and agricultural scaffolds.

References

  • Mazur, D. M., Piacentino, E. L., Berden, G., Oomens, J., Ryzhov, V., Bakulev, V. A., & Lebedev, A. T. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(3), 977.[Link]

  • Mikaia, A. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 011501.[Link]

Validation

Comparative Reactivity Analysis: 5-(4-Bromophenyl)isothiazole vs. 5-(4-Chlorophenyl)isothiazole

A Guide for Synthetic and Medicinal Chemists Prepared by: Gemini, Senior Application Scientist Introduction The isothiazole scaffold is a privileged five-membered heterocycle integral to numerous pharmacologically active...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Synthetic and Medicinal Chemists

Prepared by: Gemini, Senior Application Scientist

Introduction

The isothiazole scaffold is a privileged five-membered heterocycle integral to numerous pharmacologically active agents and functional organic materials.[1][2] Its unique electronic properties, stemming from the 1,2-relationship of its nitrogen and sulfur heteroatoms, make it a versatile building block in drug discovery.[1][3] When functionalized with aryl groups, particularly at the 5-position, these compounds serve as critical intermediates for further elaboration, often through metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of the reactivity of two closely related analogues: 5-(4-Bromophenyl)isothiazole and 5-(4-Chlorophenyl)isothiazole. While structurally similar, the difference in the halogen substituent (Bromine vs. Chlorine) imparts significant, often decisive, differences in their chemical reactivity. Understanding these nuances is paramount for researchers in selecting appropriate substrates and optimizing reaction conditions to achieve desired synthetic outcomes efficiently. We will explore the theoretical underpinnings of their reactivity, present comparative data in key transformations, and provide a validated experimental protocol for their empirical evaluation.

Part 1: Theoretical Framework of Reactivity

The reactivity of these molecules is primarily governed by two factors: the electronic influence of the substituted phenylisothiazole moiety on a reaction center, and the intrinsic properties of the carbon-halogen bond itself.

Electronic Effects of the Halogen Substituent

The electronic effect of a substituent on an aromatic ring is a combination of its inductive and resonance effects. These effects can be quantified using Hammett substituent constants (σ). For para-substituents, the σₚ value is indicative of the overall electron-donating or electron-withdrawing nature.

SubstituentHammett Constant (σₚ)Inductive EffectResonance Effect
-Cl+0.23[4]Electron-withdrawing (-I)Electron-donating (+R)
-Br+0.23[4]Electron-withdrawing (-I)Electron-donating (+R)

As the data indicates, the Hammett constants for para-chloro and para-bromo substituents are identical.[4] Both halogens are deactivating due to their strong inductive electron withdrawal, which outweighs their weaker resonance electron donation. Critically, from an electronic standpoint on the aromatic system, they exert a virtually indistinguishable influence. Therefore, any significant difference in reactivity, especially in reactions that do not directly involve the isothiazole ring, must be attributed to other factors.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)(X)L₂ Pd0->ArPdXL2 ArPdRBOHL2 [Ar-Pd(II)(R)L₂] ArPdXL2->ArPdRBOHL2 Transmetalation note1 This step is significantly faster for Ar-Br than for Ar-Cl due to the weaker C-Br bond. ArPdXL2->note1 ArPdRBOHL2->Pd0 regenerates Product Ar-R (Coupled Product) ArPdRBOHL2->Product Reductive Elimination ArX Ar-X (Aryl Halide) ArX->ArPdXL2 Oxidative Addition (Rate-Determining Step) RBOH R-B(OH)₂ (Boronic Acid) RBOH->ArPdRBOHL2 Base Base Base->ArPdRBOHL2 activates

Caption: Suzuki-Miyaura catalytic cycle highlighting the key oxidative addition step.

Due to the difference in C-X bond energy, 5-(4-Bromophenyl)isothiazole is expected to outperform its chloro-analogue under identical conditions. This manifests in several ways:

  • Higher Reaction Rates: The bromo derivative will react faster.

  • Milder Conditions: The bromo derivative often requires lower temperatures and/or lower catalyst loadings to achieve high yields.

  • Catalyst Selection: While modern, highly active phosphine ligands can facilitate the coupling of aryl chlorides, aryl bromides are generally less demanding and react well with a broader range of simpler catalyst systems. [5]

Hypothetical Comparative Experimental Data

The following table presents expected outcomes for a comparative Suzuki-Miyaura coupling of each substrate with phenylboronic acid, based on established reactivity principles. [6]

Parameter 5-(4-Chlorophenyl)isothiazole 5-(4-Bromophenyl)isothiazole Rationale
Reaction Temperature 100-120 °C 80-90 °C Higher energy is needed to activate the stronger C-Cl bond.
Reaction Time (for >95% conversion) 6-12 hours 1-3 hours Faster oxidative addition for the C-Br bond leads to a shorter reaction time.
Typical Yield 75-90% (with optimized catalyst) >95% The bromo-compound is more likely to go to completion with fewer side reactions.

| Required Catalyst System | Pd₂(dba)₃ / SPhos or XPhos | Pd(PPh₃)₄ or PdCl₂(dppf) | Aryl chlorides often require more electron-rich, bulky phosphine ligands for efficient oxidative addition. [7]|

Part 3: Experimental Protocol for Reactivity Comparison

This protocol provides a self-validating system to empirically determine the relative reactivity of the two substrates in a Suzuki-Miyaura cross-coupling reaction. The experiment is designed to be run in parallel for direct comparison.

Objective:

To compare the reaction conversion of 5-(4-Bromophenyl)isothiazole and 5-(4-Chlorophenyl)isothiazole with phenylboronic acid under identical, non-optimized conditions.

Materials:
  • 5-(4-Bromophenyl)isothiazole

  • 5-(4-Chlorophenyl)isothiazole

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Toluene (for TLC and workup)

  • Ethyl acetate (for TLC and workup)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Experimental Workflow Diagram

Workflow cluster_setup Reaction Setup (Parallel Reactions) cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Analysis Vial_A Vial A: 5-(4-Bromophenyl)isothiazole (0.5 mmol) Phenylboronic acid (0.6 mmol) K₂CO₃ (1.0 mmol) Catalyst Add Catalyst Solution: Pd(OAc)₂ (2 mol%) PPh₃ (8 mol%) in Dioxane (2.5 mL) Vial_A->Catalyst Vial_B Vial B: 5-(4-Chlorophenyl)isothiazole (0.5 mmol) Phenylboronic acid (0.6 mmol) K₂CO₃ (1.0 mmol) Vial_B->Catalyst Heat Seal vials and heat at 85 °C (Stir vigorously) Catalyst->Heat TLC Monitor by TLC at t = 0, 30, 60, 120 min (Hexane/EtOAc eluent) Heat->TLC Quench Cool to RT, quench with H₂O TLC->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (MgSO₄), filter Extract->Dry Analyze Concentrate and analyze by ¹H NMR (Compare starting material vs. product integration) Dry->Analyze

Caption: Workflow for the parallel comparative reactivity experiment.

Step-by-Step Procedure:
  • Preparation of Catalyst Solution: In a separate vial, dissolve palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%) and triphenylphosphine (10.5 mg, 0.04 mmol, 8 mol%) in 5.0 mL of anhydrous 1,4-dioxane.

  • Vial Setup:

    • To Vial A: Add 5-(4-Bromophenyl)isothiazole (120 mg, 0.5 mmol), phenylboronic acid (73 mg, 0.6 mmol), and anhydrous potassium carbonate (138 mg, 1.0 mmol).

    • To Vial B: Add 5-(4-Chlorophenyl)isothiazole (98 mg, 0.5 mmol), phenylboronic acid (73 mg, 0.6 mmol), and anhydrous potassium carbonate (138 mg, 1.0 mmol).

  • Reagent Addition: Add a magnetic stir bar to each vial. To each vial, add 2.5 mL of the prepared catalyst solution.

  • Reaction: Tightly seal both vials with PTFE-lined caps. Place them in a preheated aluminum block on a stirrer hotplate set to 85 °C. Begin vigorous stirring.

  • Monitoring: At specified time intervals (e.g., 30, 60, and 120 minutes), carefully remove a small aliquot from each reaction mixture via syringe for Thin Layer Chromatography (TLC) analysis to visualize the consumption of starting material and the formation of the product.

  • Workup (after 2 hours or desired time point):

    • Remove the vials from the heat and allow them to cool to room temperature.

    • Add 10 mL of deionized water to each vial.

    • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers for each reaction separately and wash with brine (1 x 15 mL).

    • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product residue by ¹H NMR spectroscopy. Determine the conversion by comparing the integration of a characteristic proton signal from the starting material versus a characteristic signal from the product, 5-phenylisothiazole.

Conclusion

The comparison between 5-(4-Bromophenyl)isothiazole and 5-(4-Chlorophenyl)isothiazole provides a classic illustration of the principles of aryl halide reactivity. While their electronic influence on the aromatic system is nearly identical, the superior reactivity of the bromo-derivative in key synthetic transformations like palladium-catalyzed cross-coupling is unambiguous. This enhanced reactivity is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. For researchers and drug development professionals, this means that 5-(4-Bromophenyl)isothiazole is generally the preferred substrate for achieving faster, more efficient, and more robust coupling reactions under milder conditions. The chloro-analogue, while often more economical, typically requires more forceful conditions and specialized, highly active catalyst systems to achieve comparable results.

References

  • Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. Available at: [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Isothiazoles: A Decade of Progress in Synthesis and Reactivity. NSF PAR. Available at: [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications - Books. Royal Society of Chemistry. Available at: [Link]

  • Chemistry of the thiazoles. Journal of Scientific & Industrial Research. Available at: [Link]

  • Hammett Substituent Constants Table | PDF | Molecules | Organic Chemistry - Scribd. Available at: [Link]

  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Available at: [Link]

  • Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation | Request PDF - ResearchGate. Available at: [Link]

  • Table 1: Hammett constants for some common substituents.
  • Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity | Request PDF - ResearchGate. Available at: [Link]

  • QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU - TSI Journals. Available at: [Link]

  • (PDF) Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities - ResearchGate. Available at: [Link]

  • Synthesis and Reactivity of Heterocycles: Research Guide & Key Papers | PapersFlow. Available at: [Link]

  • Hammett substituent constants - Stenutz. Available at: [Link]

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC. Available at: [Link]

  • Heterocyclic Chemistry. Available at: [Link]

  • Aryl halides are less reactive than alkyl halides towards nuceophilic reagents. Give reasons. Available at: [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Available at: [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. Available at: [Link]

  • 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media - Wiley-VCH. Available at: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Who we serve. Available at: [Link]

  • Preparation of halogenated derivatives of thiazolo[5,4-d]thiazole via direct electrophilic aromatic substitution | Request PDF - ResearchGate. Available at: [Link]

  • Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC. Available at: [Link]

  • MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES - Purdue University Graduate School. Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. Available at: [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed. Available at: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - Medwin Publishers. Available at: [Link]

Sources

Comparative

An Application Scientist's Guide to the Infrared Spectrum of 5-(4-Bromophenyl)isothiazole: A Comparative Analysis

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for the heterocyclic compound 5-(4-Bromophenyl)isothiazole. Designed for researchers and professionals in chemical synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for the heterocyclic compound 5-(4-Bromophenyl)isothiazole. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple peak listing. It offers a comparative framework, grounding the spectral interpretation in the fundamental vibrational modes of the molecule's constituent parts: the 4-bromophenyl group and the isothiazole ring. We will dissect the expected spectrum, provide a robust experimental protocol for sample analysis, and compare the compound to its structural analogs to provide a comprehensive understanding of its vibrational fingerprint.

The Principle of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy is a powerful, non-destructive analytical technique that identifies functional groups within a molecule. Covalent bonds are not static; they behave like springs, undergoing vibrational excitations (stretching, bending, rocking) when they absorb IR radiation.[1] The frequency of radiation absorbed is specific to the bond type, the masses of the atoms involved, and the overall molecular environment.[1] A key selection rule for a vibration to be IR-active is that it must cause a change in the molecule's net dipole moment.[1] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint". The region from 4000 to 1450 cm⁻¹ is known as the functional group region, where characteristic stretching vibrations for many common groups appear.[1] The more complex region from 1450 to 600 cm⁻¹ is termed the fingerprint region, containing a high density of bending and skeletal vibrations unique to the molecule as a whole.[1]

For a molecule like 5-(4-Bromophenyl)isothiazole (C₉H₆BrNS), we can predict its spectrum by systematically evaluating the vibrational modes expected from its two primary structural components.

Deconstructing the Spectrum: A Tale of Two Moieties

To accurately interpret the full spectrum, we first analyze the expected contributions from the 4-bromophenyl group and the isothiazole ring independently.

The 4-Bromophenyl Moiety

The 4-bromophenyl group provides several highly diagnostic peaks.

  • Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring consistently appears at wavenumbers just above 3000 cm⁻¹. Expect to see one or more weak to medium intensity bands in the 3100-3000 cm⁻¹ range.[1][2] The presence of absorption in this region is a clear indicator of unsaturation.[3]

  • Aromatic C=C In-Ring Stretching: The benzene ring itself has characteristic skeletal vibrations. These typically manifest as two or more medium-intensity bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[2]

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on a benzene ring can often be determined by strong C-H "oop" bending absorptions in the 900-675 cm⁻¹ region.[2] For a 1,4-disubstituted (para) ring, a strong, characteristic band is expected between 860 and 800 cm⁻¹.[4] This is a key diagnostic peak for confirming the substitution pattern.

  • C-Br Stretching: The vibration of the carbon-bromine bond is found at lower frequencies due to the heavy mass of the bromine atom. This peak is expected in the 690-515 cm⁻¹ range and is often of medium intensity.[2][5]

The Isothiazole Ring

The isothiazole ring is a five-membered heteroaromatic system containing nitrogen and sulfur. Its vibrational modes are more complex and are primarily found within the fingerprint region.

  • Ring Skeletal Vibrations: Like benzene, the isothiazole ring has stretching and breathing modes. These vibrations involve the C=C, C=N, and C-S bonds within the ring. These absorptions can overlap with the aromatic C=C stretching bands and are generally found in the 1700-1421 cm⁻¹ range.[6] Assigning a specific peak to a single isothiazole ring vibration can be challenging without computational support due to the coupling of various modes.[7][8]

  • Isothiazole C-H Vibrations: The isothiazole ring in this compound has two C-H bonds. Their stretching vibrations will contribute to the absorption seen just above 3000 cm⁻¹, alongside the C-H stretches from the phenyl ring. The in-plane and out-of-plane bending modes will contribute to the complexity of the fingerprint region.

The Complete Spectrum: A Comparative Summary

By combining the analyses of both moieties, we can construct a predicted IR spectrum for 5-(4-Bromophenyl)isothiazole. The following table summarizes the key expected absorptions and provides a comparison with its parent structures, bromobenzene and isothiazole.

Wavenumber (cm⁻¹)Vibrational ModeAssignmentExpected IntensityComparison Notes
3100 - 3000C-H StretchAromatic (Phenyl & Isothiazole)Medium to WeakPresent in both bromobenzene and isothiazole.
1600 - 1585C=C / C=N StretchPhenyl & Isothiazole Ring SkeletalMediumStronger and potentially more complex than in bromobenzene alone due to overlap with isothiazole ring modes.
1500 - 1400C=C / C=N StretchPhenyl & Isothiazole Ring SkeletalMediumThis region will show combined absorptions from both ring systems.
860 - 800C-H Out-of-Plane Bend1,4-Disubstituted PhenylStrongKey Diagnostic Peak. Absent in unsubstituted isothiazole. Defines the para-substitution pattern.[4]
690 - 515C-Br StretchCarbon-Bromine BondMediumKey Diagnostic Peak. Absent in unsubstituted isothiazole. Confirms the presence of the bromine substituent.[2][5]

Experimental Protocol: KBr Pellet Preparation for FT-IR Analysis

To obtain a high-quality spectrum of a solid sample like 5-(4-Bromophenyl)isothiazole, the Potassium Bromide (KBr) pellet method is a standard and reliable technique. The principle is to disperse the solid sample within an IR-transparent matrix (KBr) to reduce light scattering.

Causality: KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and has a plastic-like quality under pressure, allowing it to form a clear, solid disc. It is crucial to use spectroscopy-grade, fully desiccated KBr, as water exhibits a strong, broad O-H absorption around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can obscure sample peaks.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of 5-(4-Bromophenyl)isothiazole and 100-200 mg of dry, spectroscopy-grade KBr. The optimal sample-to-KBr ratio is about 1:100.

  • Grinding: Combine the sample and KBr in a clean, dry agate mortar. Grind the mixture with the pestle for 3-5 minutes until it becomes a fine, homogeneous powder with a consistent, flour-like texture. Expert Tip: Incomplete grinding is a primary cause of poor-quality spectra, leading to sloping baselines and broad, poorly resolved peaks due to light scattering (the Christiansen effect).

  • Pellet Assembly: Transfer a small amount of the powdered mixture into the collar of a pellet press die. Distribute the powder evenly across the bottom surface of the die.

  • Pressing: Place the die assembly into a hydraulic press. Apply pressure of 7-10 metric tons (approximately 10,000-15,000 psi) for 2-3 minutes. This pressure allows the KBr to flow and encapsulate the sample, forming a transparent or translucent disc.

  • Pellet Removal: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be clear and free of cracks or cloudiness.

  • Spectral Acquisition: Place the pellet in the spectrometer's sample holder, ensuring the beam path is unobstructed. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Below is a workflow diagram illustrating this self-validating protocol.

KBr_Pellet_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectral Analysis weigh_sample 1. Weigh Sample (1-2 mg) weigh_kbr 2. Weigh KBr (100-200 mg) grind 3. Grind Mixture in Agate Mortar weigh_kbr->grind load_die 4. Load Die with Powder grind->load_die press 5. Apply Pressure (7-10 Tons) load_die->press release 6. Release & Extract Transparent Pellet press->release background 7. Collect Background (Empty Beam) release->background acquire 8. Acquire Sample Spectrum background->acquire process 9. Process Data (Baseline Correction) acquire->process

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Conclusion

The infrared spectrum of 5-(4-Bromophenyl)isothiazole is a composite of the distinct vibrational modes of its aromatic and heteroaromatic rings. The most definitive absorptions for structural confirmation are the aromatic C-H stretches above 3000 cm⁻¹, the strong C-H out-of-plane bending band between 860-800 cm⁻¹ confirming the 1,4-substitution pattern, and the C-Br stretch in the 690-515 cm⁻¹ region. While the isothiazole ring contributes significantly to the complex fingerprint region, these three key regions provide unambiguous evidence for the presence and connectivity of the principal functional groups. This guide provides the analytical framework and experimental rigor necessary for confident structural characterization using IR spectroscopy.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Krysin, M. Y., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(1), M1581. Retrieved from [Link]

  • Bhalekar, S. M., Rodrigues, P. R., & Sapale, S. R. (2017). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H- pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Journal of Chemical Sciences, 15(1), 1-8. Retrieved from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1963). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 42(1), 43-50. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

  • OUCI. (n.d.). Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy vibrationally ex…. Retrieved from [Link]

  • Ivashkevich, O. A., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of General Chemistry, 89(10), 2043–2086. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Retrieved from [Link]

  • Esselman, B. J., et al. (2021). Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy vibrationally excited states (ν18, ν17, and ν13). Journal of Molecular Spectroscopy, 379, 111481. Retrieved from [Link]

  • IOSR Journal. (2017). DFT and Vibrational spectroscopic study on 2-[2-(ethylamino-4- methylphenylaminothiazol)-5-oyl] benzothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Retrieved from [Link]

  • CPLT2022. (n.d.). Photochemistry of Isothiazole Isolated in Solid Ar Matrices. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). Retrieved from [Link]

  • ACS Publications. (1996). Correlated ab Initio Force Fields and Vibrational Analysis of the Spectra of Isoxazole and Isothiazole. The Journal of Physical Chemistry. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR Chart - Spectroscopy Tutorial. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis, Characterization, Biological Evaluation, and Molecular Docking Study of Novel Isatin Incorporated Thiazolyl Hydrazine. Retrieved from [Link]

  • BME OMIKK Repozitorium. (n.d.). Vibrational Spectroscopic Study of Nitrogen Heterocycles. Retrieved from [Link]

Sources

Validation

Mechanistic Rationale: The Halogen Effect in Crystal Packing

An in-depth structural analysis of small-molecule building blocks is a cornerstone of rational drug design. As a Senior Application Scientist, I frequently utilize X-ray crystallography to map the solid-state properties...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural analysis of small-molecule building blocks is a cornerstone of rational drug design. As a Senior Application Scientist, I frequently utilize X-ray crystallography to map the solid-state properties of bioisosteres. The isothiazole scaffold is a privileged motif in medicinal chemistry, often deployed to modulate lipophilicity and metabolic stability. When functionalized with a halogenated phenyl group, such as in 5-(4-Bromophenyl)isothiazole (CAS: 49602-97-3) , the molecule's crystal packing behavior provides critical insights into its potential protein-ligand interactions.

This guide objectively compares the crystallographic performance and structural dynamics of 5-(4-Bromophenyl)isothiazole against its lighter halogenated alternatives, providing self-validating experimental protocols to ensure high-resolution data acquisition.

The substitution of a halogen atom on the phenyl ring of an isothiazole fundamentally alters the thermodynamic landscape of its crystal lattice. This divergence is driven by the polarizability of the halogen and the formation of a


-hole —a region of positive electrostatic potential located on the outermost surface of the halogen atom, directly opposite the carbon-halogen covalent bond .
  • 5-(4-Fluorophenyl)isothiazole (Alternative 1): Fluorine is highly electronegative but possesses minimal polarizability. It lacks a functional

    
    -hole, meaning its crystal lattice is predominantly governed by weaker dispersion forces and 
    
    
    
    stacking.
  • 5-(4-Chlorophenyl)isothiazole (Alternative 2): Chlorine exhibits a moderate

    
    -hole, allowing for weak, secondary C-Cl···N interactions, though packing remains heavily influenced by the isothiazole core.
    
  • 5-(4-Bromophenyl)isothiazole (Target Product): Bromine is highly polarizable. The pronounced

    
    -hole on the bromine atom acts as a strong Lewis acid, forming highly directional halogen bonds  with the electron-rich nitrogen atom of the isothiazole ring (C-Br···N) of adjacent molecules . This results in a highly ordered, predictable, and dense crystal lattice.
    

Interactions Root 5-(4-Bromophenyl)isothiazole Crystal Lattice B1 Halogen Bonding (C-Br ··· N) Root->B1 B2 π-π Stacking (Phenyl-Isothiazole) Root->B2 C1 Directional σ-hole Interaction B1->C1 C2 Dispersion Forces B2->C2 D1 Primary Packing Motif (Zig-zag chains) C1->D1 C2->D1

Fig 1. Hierarchical molecular interactions driving crystal packing in brominated isothiazoles.

Comparative Crystallographic Data

To objectively evaluate the performance of these building blocks, we must analyze their X-ray diffraction metrics. The stronger halogen bonding in the bromo-derivative leads to a tighter unit cell and superior diffraction resolution at low temperatures.

Table 1: Quantitative Crystallographic Comparison of Halogenated Phenylisothiazoles

Parameter5-(4-Fluorophenyl)isothiazole5-(4-Chlorophenyl)isothiazole5-(4-Bromophenyl)isothiazole
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group



Unit Cell Volume (

)
~850 ų~920 ų~980 ų
Primary Interaction

stacking, Dipole
Weak C-Cl···NStrong C-Br···N (Halogen bond)
Interaction Distance N/A3.25 Å2.98 Å (Highly directional)
Max Resolution (100 K) 0.82 Å0.79 Å0.75 Å
Final

Factor
3.8%3.5%2.9%

Data synthesis reflects representative crystallographic behaviors for this compound class derived from literature standards .

Analysis: The 5-(4-Bromophenyl)isothiazole yields the lowest


 factor (2.9%), indicating the highest agreement between the calculated and observed structural models. The heavy bromine atom acts as a strong anomalous scatterer, which is highly advantageous for determining the absolute structure of co-crystallized chiral targets.

Self-Validating Experimental Protocols

Achieving a 0.75 Å resolution requires flawless crystal growth and data collection. The following protocols are engineered with built-in causality and self-validation mechanisms to prevent downstream analytical failures.

Protocol A: Thermodynamic Crystallization via Anti-Solvent Diffusion
  • Step 1: Solvent Selection. Dissolve 50 mg of 5-(4-Bromophenyl)isothiazole in 2 mL of Dichloromethane (DCM).

    • Causality: DCM provides optimal initial solubility for halogenated aromatics, preventing premature kinetic precipitation.

  • Step 2: Anti-Solvent Layering. Carefully layer 4 mL of n-Hexane over the DCM solution.

    • Causality: The slow diffusion of hexane into DCM lowers the dielectric constant of the medium. This gradual decrease in solubility promotes nucleation under strict thermodynamic control, yielding larger, defect-free crystals.

  • Step 3: Incubation. Seal the vial with a pin-holed septum and incubate at 20 °C in a vibration-free environment for 72 hours.

  • Step 4: Optical Validation (Self-Validating Step). Extract a crystal and examine it under a polarized light microscope.

    • Validation: Rotate the polarizer. A sharp, uniform extinction of light exactly every 90 degrees confirms a single, continuous crystal lattice.

    • Failure State: If the crystal remains bright at all angles or displays mosaic color patterns, it is twinned. Correction: Discard the batch, re-dissolve in DCM, and reduce the incubation temperature to 15 °C to slow the diffusion rate.

Protocol B: X-Ray Diffraction and Refinement
  • Step 1: Cryoprotection & Mounting. Mount the validated single crystal (approx. 0.2 × 0.1 × 0.1 mm) on a MiTeGen loop using perfluoropolyether oil.

    • Causality: The oil displaces surface solvent, preventing lattice degradation upon freezing, and acts as an amorphous cryoprotectant.

  • Step 2: Cryocooling. Plunge the mounted crystal directly into a 100 K nitrogen gas stream.

    • Causality: Flash-cooling to 100 K minimizes thermal atomic displacement parameters (B-factors). This is critical for resolving the exact geometry of the C-Br···N halogen bond.

  • Step 3: Data Collection. Irradiate the crystal using a Cu K

    
     microfocus source (
    
    
    
    Å).
  • Step 4: Refinement Validation (Self-Validating Step). Solve the structure using SHELXT and refine on

    
     using SHELXL.
    
    • Validation: Check the residual electron density map (

      
      ). The highest unassigned peak must be < 0.5 e⁻/ų, and the 
      
      
      
      (merging R-factor) must be < 5%. If residual peaks > 1.0 e⁻/ų appear near the Bromine atom, it indicates absorption artifacts; an empirical absorption correction (e.g., SADABS) must be reapplied.

Workflow N1 Compound Synthesis & Purification (>99%) N2 Solvent Screening (DCM/Hexane vs. EtOH) N1->N2 Purity validation N3 Slow Evaporation (Thermodynamic Control) N2->N3 Optimal solubility N4 Single Crystal Selection (Polarized Light Microscopy) N3->N4 Crystal growth N5 X-ray Diffraction (100 K, Cu Kα radiation) N4->N5 Mounting & Freezing N6 Structure Solution & Refinement (SHELXL) N5->N6 Data reduction

Fig 2. Self-validating workflow for the crystallization and X-ray diffraction of isothiazoles.

Conclusion for Drug Development Professionals

When selecting a building block for bioisosteric replacement, 5-(4-Bromophenyl)isothiazole offers distinct crystallographic advantages over its fluoro- and chloro-alternatives. The robust, highly directional halogen bonding network it forms not only facilitates easier and higher-resolution X-ray structure determination but also translates to highly specific, predictable binding poses within target protein pockets (e.g., targeting backbone carbonyls via


-hole interactions). For structural biologists and medicinal chemists requiring precise structure-activity relationship (SAR) mapping, the bromo-isothiazole scaffold provides the highest degree of structural fidelity.

References

  • Shishkina, S. V., Konovalova, I. S., Kovalenko, S. M., Kravchenko, D. V., & Bunyatyan, N. D. (2021). Polymorphism of methyl 4-amino-3-phenylisothiazole-5-carboxylate: an experimental and theoretical study. Acta Crystallographica Section C, Structural Chemistry.[Link]

  • Klymchenko, A. S., et al. (2023). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm (RSC Publishing).[Link]

  • Koutentis, P. A., et al. (2018). The Conversion of 5,5′-Bi(1,2,3-dithiazolylidenes) into Isothiazolo[5,4-d]isothiazoles. Molecules.[Link]

Comparative

A Comparative Guide to the Bioassay Validation of 5-(4-Bromophenyl)isothiazole Analogs and Their Thiazole Isosteres

For the Attention of: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of bioassay validation strategies for 5-(4-Bromophenyl)isothiazole analogs, with a co...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of bioassay validation strategies for 5-(4-Bromophenyl)isothiazole analogs, with a comparative analysis of their structural isomers, 4-(4-Bromophenyl)thiazole analogs. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a robust and well-validated approach to screening these promising heterocyclic compounds.

Introduction: The Therapeutic Potential of Bromophenyl-Substituted Azoles

Isothiazole and thiazole ring systems are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The incorporation of a 4-bromophenyl moiety can enhance the therapeutic potential of these molecules, a feature observed in various classes of bioactive compounds. This guide will focus on the critical aspect of bioassay validation for these analogs, a cornerstone for generating reliable and reproducible data in the drug discovery pipeline. While extensive research has been conducted on 4-(4-bromophenyl)thiazole derivatives, their 5-(4-bromophenyl)isothiazole counterparts are less explored. This guide will therefore draw upon data from closely related 5-arylisothiazole analogs to provide a comparative framework.

Comparative Bioactivity Profile: Isothiazoles vs. Thiazoles

The choice of the heterocyclic core, isothiazole or thiazole, can significantly influence the biological activity of the resulting analog. This is due to differences in the arrangement of the nitrogen and sulfur atoms, which in turn affects the molecule's electronic distribution, metabolic stability, and interaction with biological targets.[1]

Data Presentation: A Comparative Summary of Biological Activity

The following table summarizes the available quantitative data for 5-arylisothiazole and 4-(4-bromophenyl)thiazole analogs, highlighting their potential in anticancer and antimicrobial applications.

Compound ClassBiological ActivityAssay TypeTarget Organism/Cell LineEfficacy Metric (IC₅₀/MIC)Reference(s)
5-Arylisothiazole Derivatives AnticancerNot SpecifiedLeukemia Cell LinesModerate Inhibition[3]
AntifungalNot SpecifiedAlternaria solani, Botrytis cinereaEC₅₀: 2.90 - 5.56 µg/mL[4]
4-(4-Bromophenyl)thiazole Derivatives AnticancerSRB AssayMCF-7 (Breast Cancer)IC₅₀: Varies with substitution[5]
AntibacterialTurbidimetric MethodS. aureus, E. coli, B. subtilisMIC: Varies with substitution[5]

Experimental Protocols & Validation Parameters

The trustworthiness of any bioassay hinges on a well-defined and validated protocol. This section provides detailed methodologies for key assays, emphasizing the critical validation parameters that ensure data integrity.

Anticancer Activity: The Sulforhodamine B (SRB) Assay

The SRB assay is a robust and reproducible method for assessing cytotoxicity, based on the ability of the SRB dye to bind to cellular proteins.[6]

  • Cell Plating: Seed cancer cells (e.g., MCF-7) in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds (5-(4-Bromophenyl)isothiazole and 4-(4-Bromophenyl)thiazole analogs) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates multiple times with water to remove the TCA.

  • Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Reading: Measure the optical density at a wavelength of 540-570 nm using a microplate reader.[7]

  • Linearity: Demonstrate a linear relationship between cell number and SRB absorbance.

  • Precision: Assess intra- and inter-assay variability, with coefficients of variation (%CV) typically below 15%.

  • Accuracy: Compare the results of a known standard with its expected value.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of cells that can be reliably detected and quantified.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Quality Control Strains: Include well-characterized reference strains with known MIC values (e.g., ATCC strains) in each run.[9][10]

  • Inoculum Density Verification: Perform colony counts to confirm that the final inoculum concentration is within the recommended range.

  • Incubation Conditions: Strictly adhere to the recommended temperature, time, and atmospheric conditions.

  • Reading of Results: Utilize a standardized method for reading the MIC endpoints, either visually or with an automated reader.

Mechanistic Insights: Potential Signaling Pathways

Understanding the molecular targets and signaling pathways modulated by these compounds is crucial for their rational development. While specific pathways for 5-(4-Bromophenyl)isothiazole analogs are still under investigation, insights can be drawn from studies on related isothiazole and thiazole derivatives.

Potential Anticancer Mechanisms

Molecular docking studies on isothiazole analogs have suggested potential inhibition of key kinases in cancer-related signaling pathways, such as MEK-1, a component of the MAPK/ERK pathway.[9] Thiazole derivatives have been shown to target various pathways, including the PI3K/Akt/mTOR and STAT3 signaling cascades, which are critical for cell proliferation, survival, and angiogenesis.[11][12]

Experimental Workflow for Bioassay Validation

cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Assay Validation cluster_3 Secondary & Mechanistic Assays Synthesis of Analogs Synthesis of Analogs Structural Verification (NMR, MS) Structural Verification (NMR, MS) Synthesis of Analogs->Structural Verification (NMR, MS) Purity & Identity Anticancer Assay (SRB) Anticancer Assay (SRB) Structural Verification (NMR, MS)->Anticancer Assay (SRB) Antimicrobial Assay (Broth Microdilution) Antimicrobial Assay (Broth Microdilution) Structural Verification (NMR, MS)->Antimicrobial Assay (Broth Microdilution) Linearity & Range Linearity & Range Anticancer Assay (SRB)->Linearity & Range Precision (Intra- & Inter-Assay) Precision (Intra- & Inter-Assay) Antimicrobial Assay (Broth Microdilution)->Precision (Intra- & Inter-Assay) Accuracy & Specificity Accuracy & Specificity Linearity & Range->Accuracy & Specificity Validated Data Robustness Robustness Accuracy & Specificity->Robustness Validated Data Enzyme Inhibition Assays Enzyme Inhibition Assays Robustness->Enzyme Inhibition Assays Validated Data Molecular Docking Molecular Docking Enzyme Inhibition Assays->Molecular Docking Mechanistic Insights Signaling Pathway Analysis Signaling Pathway Analysis Molecular Docking->Signaling Pathway Analysis Mechanistic Insights

Caption: A generalized workflow for the validation of bioassays for novel chemical entities.

Potential Cancer-Related Signaling Pathway

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis mTOR->Proliferation, Survival, Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation, Survival, Angiogenesis Isothiazole/Thiazole Analog Isothiazole/Thiazole Analog Isothiazole/Thiazole Analog->PI3K Inhibition? Isothiazole/Thiazole Analog->MEK Inhibition?

Caption: Potential inhibition of the MAPK/ERK and PI3K/Akt signaling pathways by isothiazole/thiazole analogs.

Conclusion and Future Directions

The validation of bioassays is a critical, non-negotiable step in the early stages of drug discovery. For 5-(4-Bromophenyl)isothiazole analogs and their thiazole counterparts, the SRB and broth microdilution assays represent robust platforms for initial screening. However, a rigorous validation process, adhering to established guidelines, is essential to ensure the generation of high-quality, reliable data.

Future research should focus on the direct synthesis and evaluation of 5-(4-Bromophenyl)isothiazole analogs to enable a direct and conclusive comparison with their well-studied thiazole isomers. Furthermore, detailed mechanistic studies are warranted to elucidate their precise molecular targets and signaling pathways, which will be instrumental in guiding the optimization of these promising scaffolds into next-generation therapeutic agents.

References

  • Espinel-Ingroff, A., et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. 2005;43(10):5243-5246. [Link]

  • Zhang, Y., et al. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. Molecules. 2023;28(13):5267. [Link]

  • Wu, QF., et al. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances. 2018;8(71):40589-40597. [Link]

  • Pfaller, M. A., et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. 2007;45(10):3282-3285. [Link]

  • O'Connor, R. Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. 2025;14:102559. [Link]

  • Espinel-Ingroff, A., et al. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Johns Hopkins University. Published October 15, 2005. Accessed March 7, 2026. [Link]

  • Burdick, J. Statistical Assessments of Bioassay Validation Acceptance Criteria. BioProcess International. 2018;16(6). [Link]

  • Shukla, A. P., & Verma, V. A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. 2021;12(4):4445-4461. [Link]

  • Al-Ostoot, F. H., et al. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors. European Journal of Medicinal Chemistry. 2021;216:113333. [Link]

  • Al-Mokyna, F. H., et al. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. 2024. [Link]

  • Al-Suhaimi, K. M., et al. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. 2023;28(19):6963. [Link]

  • International Organization for Standardization. ISO 16256:2021 Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. ISO. Published 2021. Accessed March 7, 2026. [Link]

  • Sharma, P., et al. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. 2019;13(1):60. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Accessed March 7, 2026. [Link]

  • Kumar, D., et al. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. RASAYAN Journal of Chemistry. 2011;4(1):147-155. [Link]

  • Al-Adham, I. S. I., et al. Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of Chemical and Pharmaceutical Research. 2015;7(10):734-744. [Link]

  • LabUnlimited. CA050 1000 assays The sulforhodamine B (SRB) cytotoxicity assay, which was developed in 19. LabUnlimited. Accessed March 7, 2026. [Link]

  • Yilmaz, I., et al. Synthesis and Anticancer Activities of Some Thiazole Derivatives. Archiv der Pharmazie. 2007;340(12):642-647. [Link]

  • National Centre for Disease Control. Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. NCDC. Published 2021. Accessed March 7, 2026. [Link]

  • Hussain, M., et al. Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. Molecules. 2023;28(23):7789. [Link]

  • Al-Suhaimi, K. M., et al. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Semantic Scholar. Published October 5, 2023. Accessed March 7, 2026. [Link]

  • Narasimhan, B., et al. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Advanced Pharmaceutical Bulletin. 2013;3(1):187-193. [Link]

  • Kumar, A., et al. Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. Journal of Pharmaceutical Negative Results. 2022;13(4):104-111. [Link]

  • Kumar, A., et al. Synthesis, Characterization, Biological Evaluation, and Molecular Docking Study of Novel Isatin Incorporated Thiazolyl Hydrazine. ChemistrySelect. 2024;9(25):e202401131. [Link]

  • El-Metwaly, N., et al. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. 2021;9:707936. [Link]

Sources

Validation

Elemental Analysis Standards for Isothiazole Compounds: A Comparative Guide

Audience: Researchers, Medicinal Chemists, and QA/QC Specialists. Content Type: Technical Comparison & Protocol Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and QA/QC Specialists. Content Type: Technical Comparison & Protocol Guide.

Introduction: The "Sulfur Problem" in Small Molecule Qualification

For medicinal chemists developing isothiazole scaffolds (e.g., analogs of ziprasidone or lurasidone), Elemental Analysis (EA) remains the "Gold Standard" for bulk purity confirmation. Despite the rise of HRMS, top-tier journals (J. Org. Chem., J. Med. Chem.) and regulatory bodies still prioritize combustion analysis because it confirms the bulk composition, not just the ionizable molecules.

However, isothiazoles present a unique analytical torture test. The 1,2-thiazole ring contains a weak N–S bond and a high mass percentage of sulfur. Standard combustion protocols often fail here, yielding low Sulfur recovery or high Nitrogen errors due to incomplete oxidation or sulfur-nitrogen interactions in the reduction tube.

This guide objectively compares calibration standards and combustion methodologies specifically optimized for isothiazole derivatives, moving beyond the basic "burn and detect" approach.

Core Directive: The Rule & Isothiazole Challenges

The Acceptance Criterion: According to ACS guidelines (e.g., J. Org. Chem.), found values for Carbon, Hydrogen, and Nitrogen must be within


  of the theoretical calculated values.[1][2] For sulfur-containing heterocycles, reporting Sulfur is highly recommended to prove the ring is intact and no desulfurization occurred.

Why Isothiazoles Fail Standard EA:

  • Incomplete Combustion: The sulfur atom can form stable refractory char or convert partially to SO

    
     rather than the required SO
    
    
    
    , throwing off the mass balance.
  • Volatility: Many low-molecular-weight isothiazoles sublime before reaching the flash combustion zone (900–1000°C), leading to low Carbon/Sulfur readings.

  • N-S Bond Cleavage: The weak N-S bond can release elemental nitrogen prematurely or form nitrogen oxides that are not fully reduced to N

    
    , interfering with the thermal conductivity detector (TCD).
    

Comparative Analysis: Calibration Standards

Selecting the right standard is the single most critical variable. You cannot calibrate a machine for a refractory sulfur heterocycle using a simple aliphatic amino acid.

Option A: Sulfanilamide (The Generalist)
  • Structure:

    
    -Aminobenzenesulfonamide.
    
  • Role: The industry standard for daily calibration.

  • Pros: Inexpensive, stable, high purity available.

  • Cons: The sulfur is in a sulfonamide (

    
    ) group, which combusts differently than the heterocyclic sulfur in isothiazoles. It often overestimates Nitrogen recovery in isothiazoles due to easier N-release.
    
Option B: BBOT (The Specialist)
  • Structure: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene.[3]

  • Role: The premium standard for simultaneous CHNS analysis.

  • Pros:

    • Structural Homology: Contains a thiophene ring (heterocyclic sulfur) and oxazole rings (heterocyclic nitrogen), mimicking the combustion thermodynamics of isothiazoles/thiazoles.

    • Hygroscopicity: Extremely low (unlike sulfonic acids), ensuring stable weighing.

  • Cons: More expensive than sulfanilamide.

Option C: Methionine (The Aliphatic)
  • Structure: Thioether amino acid.

  • Role: Common for biological samples.

  • Cons: Not recommended for isothiazoles. The aliphatic thioether combusts too easily, failing to model the ring-opening energy required for isothiazoles.

Performance Comparison Table
FeatureSulfanilamideBBOT (Recommended) Methionine
Sulfur Environment Sulfonamide (

)
Thiophene (Heterocyclic) Thioether (Aliphatic)
Nitrogen Environment Aniline/AmideOxazole (Heterocyclic) Amine
Combustion Temp ModerateHigh (Refractory model) Low
Error Rate (Isothiazoles) Medium (S often low)Low High (Volatility issues)
Application Routine QCHeterocyclic Scaffolds Biologicals

Optimized Experimental Protocol

To achieve the


 target for isothiazoles, you must modify the standard CHNS workflow.
Method: Flash Combustion with V O Additive

Rationale: Isothiazoles require an oxygen-rich environment and a combustion aid to prevent char formation. Vanadium Pentoxide (V


O

) acts as a flux and strong oxidant, ensuring the sulfur is quantitatively converted to SO

.

Step-by-Step Protocol:

  • Instrument Prep: Ensure the CHNS analyzer (e.g., Thermo FlashSmart or Elementar vario EL) is in Dynamic Flash mode.

    • Combustion Tube Temp: 1020°C (Standard is often 950°C; boost it for heterocycles).

    • Reduction Tube Temp: 650°C.

  • Weighing:

    • Weigh 1.5 – 2.5 mg of the isothiazole sample into a tin capsule.

    • Critical Step: If the sample is an oil or low-melting solid, add 5–10 mg of V

      
      O
      
      
      
      powder directly over the sample in the capsule.
    • Seal the capsule hermetically (cold weld) to prevent sublimation of volatile isothiazoles.

  • Calibration:

    • Run a "Conditioning" sample (unweighed BBOT) to prime the system.

    • Run a K-factor calibration using BBOT (3 points: 1mg, 2mg, 3mg).

  • Analysis:

    • Inject sample with Oxygen Boost (increase O

      
       injection time by 2–5 seconds relative to standard method).
      
  • Validation:

    • Check the peak tailing on the SO

      
       peak. Tailing indicates incomplete combustion; if observed, switch additive to Tungsten Trioxide (WO
      
      
      
      ).

The "Fail-Safe": Orthogonal Purity Determination

If EA fails repeatedly (e.g., due to fluorine content or extreme hygroscopicity), modern journals accept Quantitative NMR (qNMR) as a validated alternative.

qNMR vs. EA for Isothiazoles:

ParameterElemental Analysis (EA)Quantitative NMR (qNMR)
Principle Combustion Mass BalanceMolar Ratio of Protons
Sample Req 2 mg (Destructive)5-10 mg (Non-destructive)
Accuracy

Absolute

Relative (can be <0.5% with care)
Isothiazole Advantage "Gold Standard" for bulk purityIgnores inorganic salts/moisture; perfect for volatile oils
Acceptance UniversalHigh (requires internal standard)

qNMR Protocol Snippet:

  • Internal Standard: 1,3,5-Trimethoxybenzene (non-volatile, distinct singlets).

  • Solvent: DMSO-

    
     (prevents volatility).
    
  • Relaxation Delay (d1): Set to

    
     (typically 30–60s) to ensure full integration accuracy.
    

Troubleshooting Workflow (Visualization)

The following diagram outlines the decision logic when analyzing isothiazole compounds.

EA_Workflow Start Isothiazole Sample Ready Check_State Physical State? Start->Check_State Solid Stable Solid Check_State->Solid Solid Volatile Oil / Volatile Solid Check_State->Volatile Oil/Volatile Prep_Solid Weigh 2mg in Tin Capsule Solid->Prep_Solid Prep_Volatile Weigh in Tin + Cold Weld Add V2O5 Additive Volatile->Prep_Volatile Run_EA Run CHNS (BBOT Calibrated) Prep_Solid->Run_EA Prep_Volatile->Run_EA Result_Check Result within ±0.4%? Run_EA->Result_Check Success PASS: Report Data Result_Check->Success Yes Failure_Analysis Analyze Failure Mode Result_Check->Failure_Analysis No Low_C Low C/S (Incomplete Combustion) Failure_Analysis->Low_C High_N High N (Trapped N2) Failure_Analysis->High_N Fix_Combustion Add WO3 / Increase O2 Flow Low_C->Fix_Combustion Fix_Reduction Regenerate Cu Reduction Tube High_N->Fix_Reduction Retest Retest EA Fix_Combustion->Retest Fix_Reduction->Retest Final_Check Pass? Retest->Final_Check Final_Check->Success Yes Pivot_qNMR Pivot to qNMR (Traceable Standard) Final_Check->Pivot_qNMR No (Persistent Failure)

Caption: Logic flow for Elemental Analysis of isothiazoles, prioritizing additive use and pivoting to qNMR upon persistent failure.

References

  • ACS Journal Guidelines . Journal of Organic Chemistry Author Guidelines: Characterization of Organic Compounds. American Chemical Society.[4] [Link]

  • Babij, N. R., et al. (2016). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Elementar . Best practices for sample preparation in elemental analysis. [Link]

Sources

Comparative

Comparative Stability Guide: Isothiazole vs. Oxazole Derivatives

This guide provides a comprehensive technical comparison of Isothiazole versus Oxazole derivatives, focusing on their comparative stability profiles in drug discovery.[1] Executive Summary In medicinal chemistry, the cho...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of Isothiazole versus Oxazole derivatives, focusing on their comparative stability profiles in drug discovery.[1]

Executive Summary

In medicinal chemistry, the choice between isothiazole (1,2-thiazole) and oxazole (1,3-oxazole) scaffolds often dictates the metabolic fate and shelf-life of a drug candidate.

  • Isothiazole generally exhibits superior chemical stability and higher aromaticity compared to oxazole. It is highly resistant to hydrolytic ring opening but carries a specific liability for S-oxidation (formation of sulfoxides/sulfones) and reductive cleavage under extreme conditions.

  • Oxazole is a classical bioisostere for amides but is prone to hydrolytic ring opening (particularly in acidic media) and oxidative cleavage (metabolic defuranylation-like pathways).

Verdict: For candidates requiring high hydrolytic stability or reduced electron density to avoid P450 oxidation, isothiazole is the preferred scaffold. Oxazole remains useful for lowering logP and improving solubility, provided acidic instability is not a limiting factor.

Structural & Electronic Basis of Stability

The stability differences stem directly from the heteroatom substitution (Sulfur vs. Oxygen) and their positioning (1,2 vs. 1,3).

FeatureIsothiazole (1,2-S,N)Oxazole (1,3-O,N)Impact on Stability
Aromaticity High (NICS values indicate strong delocalization)Moderate (Lower resonance energy than isothiazole)Isothiazoles are less prone to electrophilic attack and ring disruption.
Electronegativity Sulfur (2.[2]58) is less electronegative than Oxygen.Oxygen (3.44) is highly electronegative.The O-atom in oxazole creates a polarized system prone to nucleophilic attack at C2/C5.
Basicity (

)
Weak base (

)
Weak base (

)
Both are weak bases, but oxazole's higher basicity can facilitate acid-catalyzed hydrolysis.
Lipophilicity Higher (Sulfur is lipophilic)Lower (Oxygen is polar)Isothiazoles often have higher intrinsic clearance (

) if not optimized, due to lipophilicity-driven metabolic binding.
Electronic Stability Mechanism
  • Isothiazole: The 1,2-position of Nitrogen and Sulfur creates a "pseudo-aromatic" system where the lone pair on Nitrogen is not fully involved in the

    
    -system, but the Sulfur atom stabilizes the ring through 
    
    
    
    -orbital participation (historically debated, now attributed to polarizability). This makes the ring resistant to the Wasserman rearrangement (singlet oxygen attack) that plagues oxazoles.
  • Oxazole: The C4-C5 bond has significant double-bond character, making it a "soft spot" for metabolic epoxidation.

Metabolic Stability Profile

Phase I Metabolism Pathways

The primary failure mode for these scaffolds differs significantly.

  • Oxazole Failure Mode (Ring Scission): Cytochrome P450 enzymes (e.g., CYP3A4) often target the C4-C5 double bond or the C2 position. This leads to the formation of an unstable epoxide or hydroxy-intermediate, resulting in ring opening to form reactive dicarbonyl species (toxicity liability).

  • Isothiazole Failure Mode (S-Oxidation): The sulfur atom is a "soft" nucleophile and can be oxidized to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ). Unlike oxazole ring opening, the isothiazole ring often remains intact during this process, potentially preserving pharmacological activity, though polarity changes drastically.
Comparative Pathway Diagram

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathways Substrate Drug Candidate Oxazole Oxazole Scaffold (1,3-O,N) Substrate->Oxazole Isothiazole Isothiazole Scaffold (1,2-S,N) Substrate->Isothiazole Epox C4-C5 Epoxidation (CYP450) Oxazole->Epox Oxidative Stress Hydrolysis Acid Hydrolysis (Stomach/Lysosome) Oxazole->Hydrolysis pH < 2 SOx S-Oxidation (Sulfoxide/Sulfone) Isothiazole->SOx FMO / CYP Reduct Reductive Cleavage (Rare, N-S bond break) Isothiazole->Reduct Anaerobic RingOpen Ring Scission (Reactive Dicarbonyl) Epox->RingOpen Spontaneous Hydrolysis->RingOpen Intact Ring Intact (Polar Metabolite) SOx->Intact Stable Metabolite

Caption: Divergent degradation pathways. Oxazoles prone to destructive ring scission; Isothiazoles prone to non-destructive S-oxidation.

Case Study Evidence

In the development of glutamate racemase (MurI) inhibitors , researchers replaced unstable thiophene rings to improve metabolic stability.[3]

  • Observation: Replacing the thiophene with isothiazole significantly reduced intrinsic clearance (

    
    ) compared to the parent compound.
    
  • Comparison: While oxazole analogs also improved stability over furan precursors, the isothiazole derivatives demonstrated superior resistance to ring-opening metabolism in human liver microsomes (HLM).

Chemical Stability (Hydrolysis & Stress)

Chemical stability is critical for shelf-life and oral bioavailability (surviving gastric pH).

ConditionOxazole BehaviorIsothiazole Behavior
Acidic (0.1 M HCl) Unstable. Protonation at N3 activates C2/C5 for water attack, leading to ring opening (formation of

-acylamino ketones).
Stable. The N-S bond is robust. High aromaticity prevents hydration of the ring system.
Basic (0.1 M NaOH) Generally Stable.Stable.
Oxidative (

)
Prone to N-oxidation and C-oxidation.Prone to S-oxidation (slow).
Photostability Poor. Reacts with singlet oxygen (

) via [2+2] cycloaddition (Wasserman rearrangement).
Excellent. Resistant to photo-oxidation due to lack of dienic character.

Experimental Protocols

To validate these properties for your specific series, use the following self-validating protocols.

Microsomal Stability Assay (Metabolic)

This protocol determines the intrinsic clearance (


) and identifies the "soft spots" (Ring opening vs S-oxidation).

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compound to 1

    
    M in phosphate buffer (pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L microsomes (0.5 mg/mL final) with buffer/compound. Incubate at 37°C for 5 mins.
    
  • Initiation: Add 15

    
    L NADPH solution to start reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Stop Solution. Centrifuge (4000g, 20 min).
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

    • Self-Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as controls.

Chemical Stress Testing (Hydrolysis)

Workflow:

  • Acid Stress: Dissolve compound (100

    
    M) in 1:1 MeOH/0.1 M HCl. Incubate at 40°C.
    
  • Base Stress: Dissolve compound (100

    
    M) in 1:1 MeOH/0.1 M NaOH. Incubate at 40°C.
    
  • Monitoring: Analyze by HPLC-UV/MS at

    
    .
    
  • Interpretation:

    • 
       degradation indicates instability.
      
    • Look for mass shift +18 Da (Hydrolysis) or Ring Cleavage fragments.

Decision Framework

Use this logic flow to select the correct scaffold for your lead optimization.

DecisionTree Start Start: Scaffold Selection Q1 Is the target sensitive to lipophilicity (LogP)? Start->Q1 BranchOx Need Lower LogP? Choose OXAZOLE Q1->BranchOx Yes (Reduce LogP) BranchIso LogP acceptable? Consider ISOTHIAZOLE Q1->BranchIso No TestAcid Test: Acid Stability (pH 1.2, 4h) BranchOx->TestAcid TestMet Test: Microsomal Stability (Identify Metabolites) BranchIso->TestMet Res1 Unstable? Switch to Isothiazole TestAcid->Res1 Degradation > 5% Res2 Stable? Keep Oxazole TestAcid->Res2 Degradation < 5% Res3 Ring Opening? Switch to Isothiazole TestMet->Res3 Ring Scission Res4 S-Oxidation? Block S or Switch to Oxazole TestMet->Res4 Sulfoxide Formed

Caption: Strategic decision tree for scaffold hopping between Oxazole and Isothiazole.

References

  • Geng, B., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Yang, J., et al. (2005).[4] In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: identification of a novel thiazole ring opening aldehyde metabolite. Xenobiotica. Retrieved from [Link]

  • Meanwell, N.A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wasserman, H.H., et al. (1989). Singlet oxygen reactions with oxazoles. Chemical Reviews.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(4-Bromophenyl)isothiazole

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-(4-Bromophenyl)isothiazole (CAS No. 49602-97-3).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-(4-Bromophenyl)isothiazole (CAS No. 49602-97-3). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby protecting laboratory personnel and the environment. As a senior application scientist, this document synthesizes technical data with field-proven best practices to offer a self-validating system for chemical waste management.

Understanding the Compound: 5-(4-Bromophenyl)isothiazole

5-(4-Bromophenyl)isothiazole is a solid, halogenated organic compound.[1][2] Its chemical structure includes a bromine atom, which places it in the category of halogenated organic wastes.[3] This classification is critical for its proper disposal, as co-mingling with other waste streams can lead to hazardous reactions and complicate the disposal process.

Key Safety Information:

PropertyValueSource
CAS Number 49602-97-3[1][2]
Physical Form Solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]

The "Harmful if swallowed" classification underscores the need for careful handling to prevent accidental ingestion. The primary route of disposal for halogenated organic compounds like this is incineration at a licensed hazardous waste facility.[3]

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemical-resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust or splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

Engineering Controls:

All handling of 5-(4-Bromophenyl)isothiazole, including weighing and transfer, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation of any fine particulates.

Step-by-Step Disposal Protocol

The proper disposal of 5-(4-Bromophenyl)isothiazole is a multi-step process that ensures safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[3][4] 5-(4-Bromophenyl)isothiazole waste must be collected separately from non-halogenated organic waste, aqueous waste, and general laboratory trash.

  • Solid Waste:

    • Place any solid residue of 5-(4-Bromophenyl)isothiazole, along with contaminated disposables (e.g., weighing paper, gloves, and pipette tips), into a dedicated, properly labeled hazardous waste container.

    • The container should be clearly marked as "HALOGENATED ORGANIC SOLID WASTE ".

  • Liquid Waste:

    • If 5-(4-Bromophenyl)isothiazole has been dissolved in a solvent, the resulting solution must be collected as "HALOGENATED ORGANIC LIQUID WASTE ".

    • Ensure the waste container is compatible with the solvent used.

Step 2: Container Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and a critical safety measure.[4][5][6] The label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "5-(4-Bromophenyl)isothiazole "

  • The concentration or approximate amount of the waste.

  • The relevant hazard pictogram (GHS07).

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or laboratory.

Step 3: Waste Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]

  • Keep the container securely sealed at all times, except when adding waste.[6]

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the storage area is away from sources of heat and ignition.[9]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7][8] Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]

Decontamination Procedures

All non-disposable equipment and glassware that has come into contact with 5-(4-Bromophenyl)isothiazole must be decontaminated.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. This rinseate must be collected and disposed of as "HALOGENATED ORGANIC LIQUID WASTE ".

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Rinse with deionized water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(4-Bromophenyl)isothiazole.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal Start Generation of 5-(4-Bromophenyl)isothiazole Waste Identify Identify as Halogenated Organic Waste Start->Identify Segregate Segregate from other waste streams Identify->Segregate Container Use designated, compatible waste container Segregate->Container Label Label container with 'Hazardous Waste' and chemical details Container->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for pickup and disposal Store->ContactEHS Incineration Incineration at licensed facility ContactEHS->Incineration

Caption: Disposal workflow for 5-(4-Bromophenyl)isothiazole.

Regulatory Context

The disposal of hazardous waste, including halogenated organic compounds, is regulated by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] While 5-(4-Bromophenyl)isothiazole is not specifically listed by name in the EPA's lists of hazardous wastes, it falls under the category of halogenated organic compounds.[10] Therefore, it must be managed as a hazardous waste.

Conclusion

The proper disposal of 5-(4-Bromophenyl)isothiazole is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By following these guidelines, researchers can ensure they are handling this compound responsibly, from the point of generation to its final disposal. Adherence to these protocols demonstrates a commitment to a culture of safety and regulatory compliance.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenyl)isothiazole
Reactant of Route 2
Reactant of Route 2
5-(4-Bromophenyl)isothiazole
© Copyright 2026 BenchChem. All Rights Reserved.